molecular formula C6H8N2S B6237585 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole CAS No. 59580-01-7

1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole

Cat. No.: B6237585
CAS No.: 59580-01-7
M. Wt: 140.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole is a privileged chemical scaffold in medicinal chemistry, serving as a critical synthetic intermediate for developing novel therapeutic agents. Its primary research value is in the design and synthesis of human 5-lipoxygenase (5-LOX) inhibitors, a key target in the inflammatory pathway . Derivatives based on this core structure, such as 1,4-dihydrothieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide, have demonstrated significant inhibitory activity against human 5-LOX, with one study identifying a specific compound (7c) exhibiting an IC50 value of 5.7 ± 0.9 μM . The structure-activity relationship of these inhibitors has been further elucidated through molecular docking studies, providing valuable insights for the rational design of more potent 5-LOX inhibitors . As a fused heterocycle, this compound belongs to a class of structures recognized for their diverse pharmacological potential, making it a versatile building block in drug discovery programs focused on anti-inflammatory applications .

Properties

CAS No.

59580-01-7

Molecular Formula

C6H8N2S

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole , a fused bicyclic heterocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for indazoles and pyranopyrazoles.[1][2]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists Version: 1.0[1][2]

Executive Summary

The 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole core (CAS: 1072-72-6 for the precursor thiopyranone; core scaffold often indexed as derivative) represents a critical "privileged structure" in modern drug design.[1][2] It combines the hydrogen-bond donor/acceptor properties of a pyrazole with the lipophilic, metabolically distinct thioether moiety of a thiopyran ring.

This scaffold serves as a bioisostere for the widely used pyrano[4,3-c]pyrazole system.[1][2] The substitution of oxygen with sulfur (–S–) modulates lipophilicity (LogP), alters ring puckering (conformation), and introduces a "soft" metabolic handle susceptible to oxidation (sulfoxide/sulfone), allowing for fine-tuning of pharmacokinetic (PK) profiles in kinase inhibitors and GPCR ligands.[1][2]

Chemical Identity & Structural Analysis[1][3][4]

Nomenclature and Numbering
  • IUPAC Name: 1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole[1][2]

  • Core Fusion: A pyrazole ring fused to a thiopyran ring across the [4,3-c] bond.[1]

  • Numbering Scheme:

    • Positions 1 and 2: Nitrogen atoms of the pyrazole.[3]

    • Position 5: Sulfur atom (in the standard fused numbering system).

    • Positions 4, 6, 7: Saturated

      
       carbons.[1][2]
      
Structural Features[3]
  • Tautomerism: The scaffold exhibits annular tautomerism between the 1H- and 2H- forms on the pyrazole ring. The 1H-tautomer is generally thermodynamically preferred in the solid state, though solvent polarity can shift this equilibrium.[1]

  • Ring Conformation: Unlike the planar aromatic pyrazole ring, the fused thiopyran ring adopts a half-chair or distorted sofa conformation .[1] The larger van der Waals radius of sulfur (1.80 Å vs. 1.52 Å for oxygen) increases the ring puckering compared to its oxygen analog, potentially altering binding affinity in tight hydrophobic pockets.[1]

  • Electronic Properties: The thioether sulfur is a weak H-bond acceptor but a significant lipophilic contributor. It can participate in non-covalent sulfur-pi interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding sites.[1][2]

Synthetic Framework

The synthesis of the 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole core relies heavily on the Knorr-type condensation logic, utilizing tetrahydro-4H-thiopyran-4-one as the primary building block.[1][2]

Retrosynthetic Analysis

The most efficient pathway involves the construction of the pyrazole ring onto the pre-existing thiopyranone. This requires activating the C3 position of the ketone to create a 1,3-dielectrophile equivalent (e.g., a


-keto enamine or 

-diketone).[1][2]
Primary Synthetic Route (The Enaminone Pathway)

This route is preferred for its scalability and regiocontrol.

  • Activation: Reaction of tetrahydro-4H-thiopyran-4-one with DMF-DMA (N,N-dimethylformamide dimethyl acetal) yields the 3-((dimethylamino)methylene) intermediate.[1][2]

  • Cyclization: Treatment of the intermediate with hydrazine hydrate (or substituted hydrazines) effects a cyclocondensation to close the pyrazole ring.

Synthesis SM Tetrahydro-4H- thiopyran-4-one Inter 3-((Dimethylamino) methylene) Intermediate SM->Inter SM->Inter Step 1 Prod 1H,4H,6H,7H- thiopyrano[4,3-c]pyrazole Inter->Prod Inter->Prod Step 2 R1 DMF-DMA Reflux R2 Hydrazine Hydrate EtOH, Reflux

Figure 1: Two-step synthesis of the thiopyrano[4,3-c]pyrazole core from commercially available starting materials.

Physicochemical Profile

Understanding the physicochemical shift from Oxygen (pyrano) to Sulfur (thiopyrano) is vital for lead optimization.[1]

PropertyPyrano[4,3-c]pyrazole (O-analog)Thiopyrano[4,3-c]pyrazole (S-core)Impact on Drug Design
LogP (Calc) ~0.2 - 0.5~0.8 - 1.2Sulfur increases lipophilicity, improving membrane permeability.[1][2]
H-Bonding Acceptor (Ether O)Weak Acceptor (Thioether S)Loss of strong H-bond acceptor; gain of lipophilic contacts.[1][2]
Metabolism Stable to oxidationSusceptible (S-oxidation)Potential for active metabolites (sulfoxides) or clearance liabilities.[1][2]
Solubility High (aqueous)ModerateReduced aqueous solubility due to increased lipophilicity.[1]
Metabolic Liability: S-Oxidation

The sulfur atom at position 5 is a metabolic "soft spot." In vivo, cytochrome P450 enzymes (and FMOs) can oxidize this sulfide to the sulfoxide (S=O) and subsequently to the sulfone (O=S=O) .[1]

  • Strategic Use: This can be exploited to create prodrugs or to lock the conformation (sulfones are more rigid).[1]

  • Risk: Uncontrolled oxidation can lead to rapid clearance.

Medicinal Chemistry Applications

Bioisosterism in Kinase Inhibitors

The thiopyrano[4,3-c]pyrazole scaffold is frequently used to replace the indazole or tetrahydroindazole core in kinase inhibitors (e.g., AURK, CDK, or BRAF inhibitors).[1][2]

  • Rationale: The NH of the pyrazole acts as the hinge binder (H-donor to the kinase backbone). The thiopyran ring fills the hydrophobic pocket behind the ATP binding site (Gatekeeper region).

Case Study: Estrogen Receptor Ligands

Derivatives fused with thiophene (thieno[3',2':5,6]thiopyrano[4,3-c]pyrazole) have demonstrated potent antiproliferative activity against MCF-7 breast cancer cells.[1][2] The bulky, lipophilic sulfur-containing system effectively mimics the steroidal core required for ER binding.[1]

Structure-Activity Relationship (SAR) Map[1][2]

SAR Core Thiopyrano[4,3-c]pyrazole Core N1 N1-Position: Key for solubility & PK. Alkyl/Aryl groups modulate metabolic stability. Core->N1 C3 C3-Position: Primary vector for potency. Accepts Aryl/Heteroaryl for target engagement. Core->C3 S5 S5-Position (Sulfur): Metabolic handle. Oxidation to SO/SO2 increases polarity & rigidity. Core->S5 C4 C4-Position: Steric gate. Gem-dimethyl substitution can block metabolism. Core->C4

Figure 2: SAR map highlighting modifiable vectors on the scaffold.

Experimental Protocols

Protocol A: Synthesis of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole

Objective: Synthesis of the unsubstituted core.[1][2]

Materials:

  • Tetrahydro-4H-thiopyran-4-one (10 mmol)[1][2]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol)[1][2]

  • Hydrazine hydrate (15 mmol)[1][2]

  • Ethanol (Absolute)[1][2][4]

Procedure:

  • Enaminone Formation: In a round-bottom flask, dissolve tetrahydro-4H-thiopyran-4-one (1.16 g, 10 mmol) in anhydrous toluene (10 mL). Add DMF-DMA (1.6 mL, 12 mmol).

  • Reflux the mixture for 4–6 hours under nitrogen. Monitor by TLC (formation of a polar, UV-active spot).[2]

  • Concentrate the reaction mixture in vacuo to yield the crude 3-((dimethylamino)methylene)tetrahydro-4H-thiopyran-4-one as a yellow/orange oil. Note: This intermediate is sensitive to moisture; use immediately.[1][2]

  • Cyclization: Dissolve the crude oil in ethanol (15 mL). Carefully add hydrazine hydrate (0.75 mL, 15 mmol).

  • Reflux the mixture for 2–3 hours.

  • Cool to room temperature. The product may precipitate. If not, concentrate the solvent to ~5 mL and cool in an ice bath.

  • Purification: Filter the solid and wash with cold ethanol/ether. Recrystallize from ethanol/water if necessary.

  • Characterization:

    • Appearance: Off-white to pale yellow solid.[2]

    • 1H NMR (DMSO-d6):

      
       ~12.5 (br s, 1H, NH), 7.3 (s, 1H, Pyrazole-CH), 3.6 (s, 2H, C4-H), 2.8 (m, 2H, C6-H), 2.7 (m, 2H, C7-H).[1][2]
      
Protocol B: Oxidation to the Sulfone Derivative

Objective: Conversion to the 5,5-dioxide derivative (sulfone) for SAR comparison.[1]

Procedure:

  • Dissolve the thiopyrano[4,3-c]pyrazole (1 mmol) in Methanol/Water (1:1).[1][2]

  • Add Oxone® (Potassium peroxymonosulfate) (2.5 eq) in portions at 0°C.

  • Stir at room temperature for 4 hours.

  • Quench with aqueous sodium bisulfite. Extract with Ethyl Acetate.

  • The sulfone product is significantly more polar and often crystalline.

References

  • Core Synthesis & Reactivity

    • Title: "Synthesis and biological activity of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole deriv
    • Source:Bioorganic & Medicinal Chemistry, 2009.[1]

    • URL:[Link]

    • Relevance: Establishes the hydrazine cyclization protocol on thiopyranone scaffolds.
  • Bioisosterism & Applications

    • Title: "Development of thieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide derivatives as estrogen receptor ligands."[1][2]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2013.[1]

    • URL:[Link]

    • Relevance: Demonstrates the utility of the scaffold in oncology and hormone receptor targeting.
  • General Pyrazole Chemistry

    • Title: "Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry."[1]

    • Source:Research & Reviews: Journal of Medicinal and Organic Chemistry, 2024.
    • URL:[Link]

    • Relevance: Provides broader context on the physicochemical properties of fused pyrazoles.
  • Precursor Availability

    • Title: "Tetrahydro-4H-thiopyran-4-one Properties and Synthesis."
    • Source:Sigma-Aldrich / Merck Technical Data.[2]

    • Relevance: Validates the starting m

Sources

Advanced Synthesis of Thiopyrano[4,3-c]pyrazoles: Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiopyrano[4,3-c]pyrazole scaffold represents a specific fusion of a thiopyran ring and a pyrazole ring, distinct from its more common isomer, thiopyrano[2,3-c]pyrazole. While the [2,3-c] isomer is frequently accessed via one-pot multicomponent reactions (MCRs), the [4,3-c] isomer typically requires precise, stepwise construction to ensure the correct regiochemistry of the fusion. This scaffold exhibits significant pharmacological potential, particularly as a core for anti-inflammatory, anticancer (EGFR inhibition), and antimicrobial agents.[1]

This technical guide delineates the two primary validated synthetic pathways for accessing the thiopyrano[4,3-c]pyrazole core: the Classical Knoevenagel-Cyclization Route and the Modern Aza-Diels-Alder Approach . It provides mechanistic insights, standardized protocols, and critical troubleshooting parameters for researchers in medicinal chemistry.

Part 1: Retrosynthetic Analysis & Strategic Logic

To understand the synthesis, one must deconstruct the scaffold. The [4,3-c] fusion implies that the pyrazole nitrogens are attached to the C3 and C4 positions of the thiopyran ring (or vice versa, depending on numbering conventions, but structurally distinct from the [2,3-c] "angular" fusion).

Structural Logic
  • Core Challenge: Ensuring the pyrazole fuses linearly across the 3,4-bond of the thiopyranone.

  • Primary Disconnection: The C-C and C-N bonds of the pyrazole ring.

  • Precursors:

    • Thiopyran-4-one derivatives: The most common starting material. The ketone at C4 provides the electrophilic center for hydrazine attack, while the C3 position is functionalized to accept the second nitrogen.

    • Hydrazines: Provide the N-N fragment.

Retrosynthesis Target Thiopyrano[4,3-c]pyrazole (Target Scaffold) Intermediate 3-Acyl/Benzylidene-thiopyran-4-one (Activated Intermediate) Target->Intermediate Cyclocondensation Precursor2 Hydrazine / Phenylhydrazine Target->Precursor2 + N-N Source Precursor1 Tetrahydro-4H-thiopyran-4-one Intermediate->Precursor1 Functionalization (C3) Aldehyde Aromatic Aldehyde (for Knoevenagel) Intermediate->Aldehyde Knoevenagel

Figure 1: Retrosynthetic breakdown of the thiopyrano[4,3-c]pyrazole scaffold, highlighting the central role of the thiopyran-4-one precursor.

Part 2: Validated Synthetic Pathways

Method A: The Knoevenagel-Cyclization Route (Stepwise)

This is the most robust method for generating 2,4-dihydrothiopyrano[4,3-c]pyrazoles, particularly those substituted with aryl groups.

Mechanism:

  • Knoevenagel Condensation: A tetrahydro-4H-thiopyran-4-one reacts with an aromatic aldehyde. The basic catalyst promotes the formation of an enolate at C3/C5, which attacks the aldehyde. Dehydration yields a 3,5-dibenzylidene intermediate (exocyclic double bonds).

  • Michael Addition & Cyclization: Hydrazine attacks the beta-carbon of the exocyclic double bond (Michael addition) and subsequently condenses with the carbonyl group to close the pyrazole ring.

Critical Consideration: If the starting thiopyranone is symmetric, a bis-benzylidene product is often formed. The subsequent reaction with hydrazine can yield a mono-pyrazole (leaving one benzylidene intact) or a bis-pyrazole depending on stoichiometry and conditions.

Experimental Protocol: Synthesis of 7-Aryl-thiopyrano[4,3-c]pyrazoles

Based on methodologies adapted from El-Ghanam (2007) and related benzothiopyran syntheses.

Reagents:

  • Tetrahydro-4H-thiopyran-4-one (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 2.0 equiv for bis-functionalization)

  • Hydrazine Hydrate (1.2 - 2.5 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Piperidine or NaOH (catalytic amount)

Step-by-Step Procedure:

  • Condensation: Dissolve tetrahydro-4H-thiopyran-4-one (10 mmol) and the aromatic aldehyde (20 mmol) in Ethanol (30 mL).

  • Catalysis: Add 3-4 drops of piperidine.

  • Reflux: Heat the mixture to reflux for 3–5 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1). The product (3,5-dibenzylidene derivative) typically precipitates as a colored solid (yellow/orange).

  • Isolation 1: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and dry.

  • Cyclization: Resuspend the intermediate (5 mmol) in Ethanol (20 mL). Add Hydrazine Hydrate (10 mmol).

  • Reflux 2: Reflux for 6–8 hours. The color often fades or shifts as the conjugation is broken by ring closure.

  • Workup: Pour the reaction mixture into crushed ice. Filter the resulting solid.[2][3] Recrystallize from Ethanol/DMF.

Yield Expectations:

  • Step 1: 75–90%

  • Step 2: 60–80%

Method B: The Vilsmeier-Haack Formylation Route (Fused Systems)

This method is preferred when synthesizing benzo-fused analogues (e.g., benzothiopyrano[4,3-c]pyrazoles). It allows for the introduction of the pyrazole ring onto a pre-existing thiochromanone core without requiring exocyclic double bonds.

Mechanism:

  • Formylation: The Vilsmeier reagent (POCl3/DMF) formylates the alpha-position (C3) of the thiochroman-4-one, creating a 3-hydroxymethylene (or 3-dimethylaminomethylene) intermediate.

  • Ring Closure: Hydrazine attacks the formyl carbon and the ketone carbon to close the ring.

Mechanism Start Thiochroman-4-one Step1 Vilsmeier-Haack (POCl3/DMF) Start->Step1 Inter 3-Hydroxymethylene Intermediate Step1->Inter Formylation at C3 Step2 + Hydrazine (Cyclization) Inter->Step2 Product Benzothiopyrano[4,3-c]pyrazole Step2->Product - H2O

Figure 2: Mechanistic flow for the synthesis of benzo-fused derivatives via Vilsmeier-Haack formylation.

Part 3: Quantitative Data & Comparison

FeatureMethod A: Knoevenagel-CyclizationMethod B: Vilsmeier-Haack
Scope Non-fused & Fused ThiopyransPrimarily Benzo-fused Thiopyrans
Key Intermediate 3,5-Dibenzylidene-thiopyran-4-one3-Hydroxymethylene-thiopyran-4-one
Regioselectivity High (controlled by double bond)High (controlled by alpha-carbon acidity)
Reaction Type Stepwise CondensationFormylation + Cyclization
Typical Yield 60-85% (Overall)70-90% (Overall)
Green Potential Moderate (Ethanol solvent)Low (Requires POCl3/DMF)

Part 4: Biological Relevance & Applications

The thiopyrano[4,3-c]pyrazole scaffold acts as a bioisostere for indazoles and other fused pyrazoles. Key activities include:

  • EGFR Inhibition: Thieno-fused derivatives have shown potency against non-small cell lung cancer (NSCLC) cell lines (A549), comparable to Gefitinib.[4][5]

  • Anti-inflammatory: Hexahydrothiopyrano[4,3-c]pyrazoles inhibit prostaglandin synthesis.

  • Antimicrobial: Derivatives synthesized via the Knoevenagel route exhibit activity against Gram-positive bacteria.

References

  • El-Ghanam, A. M. (2007).[6] Fused Heterocyclic Systems Derived from 2,6-Diaryl-3,5-dibenzylidenetetrahydro-4H-thiopyran-4-ones. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(6), 1419–1425.[6] Link

  • Primofiore, G., Marini, A. M., Da Settimo, F., & Magno, S. M. (2003).[7] Synthesis of novel 1,4-dihydropyrido[3',2':5,6]thiopyrano[4,3-c]pyrazoles and 5H-pyrido[3',2':5,6]thiopyrano[4,3-d]pyrimidines as potential antiproliferative agents. Journal of Heterocyclic Chemistry, 40(5). Link

  • Rovnyak, G. C., Millonig, R. C., Schwartz, J., & Shu, V. (1982). Synthesis and antiinflammatory activity of hexahydrothiopyrano[4,3-c]pyrazoles and related analogs. Journal of Medicinal Chemistry, 25(12), 1482–1488. Link

  • Xie, Q., Wang, J., Liu, M., & Hu, C. (2019).[4] Development of thieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide derivatives as the EGFR tyrosine kinase inhibitors. Medicinal Chemistry Research, 28, 1–10. Link

  • Bruno, O., Brullo, C., Bondavalli, F., Schenone, P., et al. (2009). Synthesis and biological activity of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives, novel pro-apoptotic mitochondrial targeted agents. Journal of Medicinal Chemistry, 52(10). Link

Sources

Thermodynamic Landscapes of Thiopyrano-Fused Pyrazole Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Paradigm

Target Audience: Medicinal Chemists, Computational Chemists, and Process Development Scientists.[1]

Thiopyrano-fused pyrazoles represent a privileged scaffold in drug discovery, particularly in the design of kinase inhibitors (e.g., EGFR, VEGFR) and anti-inflammatory agents. The fusion of a biologically active pyrazole ring with a sulfur-containing thiopyran ring creates a bicyclic system with unique electronic properties.[1]

However, the development of these scaffolds is often plagued by regioisomeric ambiguity and tautomeric instability .[1] The position of the double bonds (dihydro- vs. tetrahydro- vs. fully aromatic) and the oxidation state of the sulfur atom (sulfide, sulfoxide, sulfone) drastically alter the thermodynamic profile.

This guide dissects the thermodynamic drivers governing these systems, providing a rational framework for predicting stability and designing robust synthetic routes.[1]

The Isomeric Landscape

The stability of the system depends heavily on the fusion pattern. The three primary regioisomers are:

  • Thiopyrano[4,3-c]pyrazole: Generally the most thermodynamically stable due to optimal conjugation.[1]

  • Thiopyrano[2,3-c]pyrazole: Often the kinetic product in multicomponent reactions.[1]

  • Thiopyrano[3,4-c]pyrazole: Less common, often requiring specific precursors.[1]

Thermodynamic Drivers

Prototropic Tautomerism (The -H Equilibrium)

The most critical thermodynamic variable in fused pyrazoles is the annular tautomerism of the pyrazole NH. Unlike isolated pyrazoles, where the 3- and 5-substituents dictate the equilibrium, the fusion to the thiopyran ring imposes geometric and electronic constraints.

  • Electronic Push-Pull: The sulfur atom in the thiopyran ring acts as an electron donor (via resonance) or withdrawer (via induction), depending on its position relative to the pyrazole nitrogens.

  • Aromaticity vs. Strain: The 1H-tautomer is typically favored in fused systems where it allows for extended conjugation with the thiopyran double bond (if present).

  • Solvent Effects: In polar protic solvents (MeOH, EtOH), the tautomeric ratio often shifts to maximize hydrogen bonding with the solvent.[1] In non-polar solvents, the internal dipole moment minimization dominates.[1]

Sulfur Oxidation States

The thermodynamic stability of the ring system is non-linearly related to the sulfur oxidation state:

  • Sulfide (-S-): High electron density; susceptible to metabolic oxidation (P450).[1]

  • Sulfoxide (-SO-): Introduces chirality (if the ring is non-planar) and increases ring strain.[1] Thermodynamically less stable than the sulfone.[1]

  • Sulfone (-SO

    
    -):  Highly stable, strong electron-withdrawing group.[1] It deactivates the pyrazole ring towards electrophilic attack but increases the acidity of the NH, altering the tautomeric constant (
    
    
    
    ).
Visualization: Tautomeric & Isomeric Pathways

The following diagram illustrates the relationship between the kinetic formation and thermodynamic equilibration of the system.

ThiopyranoStability Precursors Precursors (Hydrazine + Thiopyran-3-one) Kinetic Kinetic Product (Non-Aromatic Intermediate) Precursors->Kinetic Fast Cyclization Transition Transition State (Proton Transfer) Kinetic->Transition Tautomerization Thermo1 Thermodynamic Product A (1H-Tautomer) More Stable in Polar Solvents Transition->Thermo1 u0394G < 0 (Major) Thermo2 Thermodynamic Product B (2H-Tautomer) Sterically Hindered Transition->Thermo2 u0394G > 0 (Minor) Thermo1->Thermo2 Equilibrium (K_eq)

Caption: Thermodynamic equilibration pathway from kinetic cyclization to stable tautomers. The 1H-tautomer is typically favored due to electronic stabilization.

Synthetic Pathways & Thermodynamic Control

To access the thermodynamically stable isomer, reaction conditions must allow for equilibration.[1] The Knoevenagel Condensation followed by Michael Addition and Cyclization is the gold standard.[1]

Mechanism of Action
  • Knoevenagel: Reaction of a thiopyran-one derivative with an active methylene compound (e.g., malononitrile) generates an exocyclic double bond.[1]

  • Michael Addition: Hydrazine attacks the electrophilic carbon.[1]

  • Cyclization: Intramolecular nucleophilic attack closes the pyrazole ring.[1]

  • Aromatization: Loss of hydrogen/leaving group drives the system to the thermodynamic aromatic floor.[1]

Protocol: Thermodynamically Controlled Synthesis of Thiopyrano[4,3-c]pyrazoles

Objective: Synthesis of 3-methyl-1-phenyl-1,4-dihydrothiopyrano[4,3-c]pyrazol-4-one.

Reagents:

  • Dihydro-2H-thiopyran-3(4H)-one (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the thiopyranone precursor in 15 mL of glacial acetic acid.

  • Addition: Add 11 mmol of phenylhydrazine dropwise at room temperature. Note: Exothermic reaction.[1]

  • Reflux (Thermodynamic Drive): Heat the mixture to reflux (118°C) for 4–6 hours.

    • Why Reflux? Kinetic products (often spiro-intermediates or uncyclized hydrazones) form at RT.[1] High thermal energy overcomes the activation barrier for ring closure and aromatization.[1]

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). Look for the disappearance of the hydrazone intermediate.[1]

  • Isolation: Cool to RT. Pour into crushed ice. The thermodynamic product typically precipitates due to high lattice energy (aromatic stacking).[1]

  • Purification: Recrystallize from Ethanol.

Computational Assessment (DFT Protocol)

Before synthesis, it is critical to predict the stable tautomer using Density Functional Theory (DFT).[1]

Recommended Level of Theory: B3LYP/6-311++G(d,p) Solvation Model: PCM (Polarizable Continuum Model) using DMSO or Methanol.[1]

Calculation Workflow
  • Geometry Optimization: Optimize all possible tautomers (N1-H, N2-H) and rotamers.

  • Frequency Calculation: Ensure no imaginary frequencies (confirms a true minimum).

  • Energy Comparison: Calculate

    
     (Gibbs Free Energy).[1]
    
    • If

      
      , the N1-H tautomer will constitute >99% of the population at RT.
      
Data Interpretation Table
ParameterThiopyrano[4,3-c]pyrazoleThiopyrano[2,3-c]pyrazole
Rel. Stability (

)
0.0 kcal/mol (Reference)+3.2 kcal/mol (Less Stable)
Dipole Moment (Debye) 4.5 D2.1 D
HOMO-LUMO Gap Large (Hard electrophile)Moderate
Preferred Tautomer 1H (Planar)1H (Twisted)

Experimental Validation Protocols

Trust but verify. Once synthesized, the thermodynamic stability and tautomeric state must be empirically proven.[1]

Variable Temperature NMR (VT-NMR)

Purpose: To observe tautomeric exchange rates and coalescence.[1]

  • Solvent: DMSO-

    
     (high boiling point, polar).[1]
    
  • Protocol: Record

    
    H NMR spectra at 25°C, 50°C, 75°C, and 100°C.
    
  • Observation: Broadening of the NH signal or coalescence of adjacent CH signals indicates rapid tautomeric exchange.[1] Sharp signals at high temperature indicate a single stable thermodynamic species.[1]

Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point and thermal decomposition onset.[1]

  • Protocol: Heat 2-5 mg of sample from 40°C to 300°C at 10°C/min under

    
    .
    
  • Interpretation: A sharp endotherm indicates a pure crystalline phase (thermodynamic product).[1] An exotherm immediately following melting often indicates decomposition or polymerization of unstable kinetic isomers.[1]

X-Ray Crystallography

Purpose: The ultimate proof of the solid-state tautomer.[1]

  • Note: In the solid state, the system freezes into the most thermodynamically stable packing arrangement, which usually corresponds to the lowest energy tautomer calculated by DFT.

References

  • Synthesis of Thiopyrano[3,4-c]pyrazoles Ito, I., Ueda, T., & Oda, N. (1975).[1] Synthesis of Pyrazolone Derivatives. XXV. Synthesis of Thiopyrano[3, 4-c]pyrazoles. Yakugaku Zasshi. [3]

  • Tautomerism in Pyrazoles (DFT Studies) Alkorta, I., & Elguero, J. (2021).[1][4][5] Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules.

  • Thermodynamic vs Kinetic Control in Heterocycles Faria, J., et al. (2022).[1] Thermodynamic vs. Kinetic Control in Synthesis of O-Donor... Pyrazole from Heteropropargyl Precursor.[1][6] International Journal of Molecular Sciences.

  • Green Synthesis of Pyrano[2,3-c]pyrazoles (Mechanistic Analog) Bhosale, J. D., et al. (2020).[1] Ligand Free One-Pot Synthesis of Pyrano[2,3-c]pyrazoles... A Green Chemistry Approach. Frontiers in Chemistry.

  • Thiopyran Fused Heterocycle Updates Sobhi, M., et al. (2024).[1][7] Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). ResearchGate.

Sources

Molecular weight and physicochemical descriptors of thiopyrano[4,3-c]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Engineering of the Thiopyrano[4,3-c]pyrazole Scaffold

Introduction: The Scaffold Architecture

The thiopyrano[4,3-c]pyrazole scaffold represents a privileged bicyclic heterocyclic system in medicinal chemistry, characterized by the fusion of a sulfur-containing thiopyran ring with a nitrogen-rich pyrazole ring. This structure is a bioisostere of the more common pyrano[4,3-c]pyrazole, where the substitution of the ether oxygen with a sulfur atom introduces critical physicochemical shifts—specifically in lipophilicity (


), polarizability, and metabolic stability.

For drug development professionals, this scaffold offers a "Goldilocks" core: it is low in molecular weight (Fragment-Based Drug Discovery friendly), chemically stable, and possesses multiple vectors for diversification (N1, C3, and the Sulfur oxidation state).

Structural Nomenclature & Numbering

The core structure typically exists in the 1,4,6,7-tetrahydro form in most bioactive derivatives.

  • Core Formula:

    
    
    
  • Fusion Points: Carbon 3 and 4 of the thiopyran ring are fused to the pyrazole.

  • Key Vector: The sulfur atom at position 5 (in thiopyran numbering) or position 6 (in fused numbering depending on IUPAC) serves as a metabolic handle, oxidizable to sulfoxides (

    
    ) or sulfones (
    
    
    
    ).

Molecular Weight & Ligand Efficiency

The molecular weight (MW) of the thiopyrano[4,3-c]pyrazole core is a primary asset. It sits well below the fragment cutoff (<300 Da), allowing for the attachment of heavy pharmacophores (e.g., substituted phenyls, heterocycles) without violating Lipinski’s Rule of Five.

Structural VariantFormulaMolecular Weight (Da)Drug-Likeness Context
Core Scaffold (Tetrahydro)

140.21 Ideal Fragment. High Ligand Efficiency (LE) potential.
Oxidized Core (Sulfone)

172.20 Increased TPSA; lower LogP.
Typical Derivative (e.g., 1,3-diphenyl)

292.40 Lead-like. High room for further decoration.
Complex Hybrid (e.g., Thiazole-linked)

>450.00 Drug-like. Approaching oral bioavailability limits.

Expert Insight: The ~16 Da mass difference between the Oxygen (pyrano) and Sulfur (thiopyrano) variants is negligible for MW limits, but the physicochemical impact is profound. Sulfur’s larger Van der Waals radius alters the binding pocket fit, often improving potency against hydrophobic pockets (e.g., in COX-2 or Kinase domains).

Physicochemical Descriptors (The "Rule of 5" Profile)

This section details the core descriptors.[1][2][3][4][5] These values are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Lipophilicity (LogP/cLogP)
  • Trend: The thiopyrano scaffold is inherently more lipophilic than its oxygen counterpart.

  • Value: The unsubstituted core has a cLogP of approximately 1.2 – 1.5 .

  • Implication: This baseline lipophilicity ensures good membrane permeability. However, adding two hydrophobic aryl groups (common in kinase inhibitors) can push cLogP > 5.0.

  • Modulation Strategy: To lower LogP in derivatives, researchers often oxidize the sulfur to a sulfone (

    
    ) , which typically reduces cLogP by ~1.0–1.5 log units, improving solubility.
    
Topological Polar Surface Area (TPSA)
  • Core TPSA: ~28

    
     (attributed to the Pyrazole 
    
    
    
    system).
  • Sulfur Contribution: Sulfides (

    
    ) contribute significantly less to TPSA than Ethers (
    
    
    
    ).
  • Blood-Brain Barrier (BBB): The low TPSA of the core makes it an excellent candidate for CNS targets. However, to restrict it to the periphery, polar groups (sulfonamides, carboxylic acids) must be appended to raise TPSA > 90

    
    .
    
Hydrogen Bonding
  • Donors (HBD): 1 (The pyrazole

    
    , unless substituted).
    
  • Acceptors (HBA): 1 (The pyrazole

    
    ). The sulfur atom is a very weak acceptor.
    
  • Engineering:

    
    -alkylation or 
    
    
    
    -arylation at the pyrazole removes the HBD, significantly improving BBB permeability but potentially losing a key binding interaction.

Synthetic Accessibility & Descriptor Modulation

The physicochemical properties are determined during the synthetic route. The most robust protocol involves the Vilsmeier-Haack cyclization or hydrazine condensation.

Self-Validating Synthetic Protocol:

  • Precursor: Start with tetrahydrothiopyran-4-one.

  • Condensation: React with hydrazine hydrate (or substituted hydrazine) in ethanol/acetic acid.

  • Validation: The formation of the pyrazole ring is confirmed by the disappearance of the ketone carbonyl peak in IR (~1710

    
    ) and the appearance of the 
    
    
    
    stretch.

SynthesisWorkflow Start Tetrahydrothiopyran-4-one (LogP ~0.8) Reaction Cyclization (EtOH, Reflux, H+) Start->Reaction Reagent Aryl Hydrazine (R-NHNH2) Reagent->Reaction Product Thiopyrano[4,3-c]pyrazole (LogP > 3.0) Reaction->Product - H2O Oxidation Optional: Oxidation (mCPBA -> Sulfone) Product->Oxidation Tuning LogP/TPSA

Caption: Synthetic pathway for descriptor tuning. The optional oxidation step allows for late-stage polarity adjustment.

In Silico to In Vitro Workflow

To ensure scientific integrity, calculated descriptors must be validated experimentally.

Step 1: In Silico Prediction (SwissADME/RDKit)
  • Input: SMILES string of the thiopyrano[4,3-c]pyrazole derivative.

  • Calculate: MW, cLogP (Consensus), TPSA, Solubility (ESOL).

  • Filter: Remove compounds with PAINS (Pan-Assay Interference Compounds) alerts.

Step 2: Experimental Validation (HPLC Surrogate)

Instead of measuring shake-flask LogP for every compound (which is slow), use Chromatographic Hydrophobicity Index (CHI) .

  • Protocol: Run a fast gradient HPLC with a C18 column.

  • Correlation: Calibrate retention time (

    
    ) against a set of standards with known LogP.
    
  • Logic: If the thiopyrano derivative elutes later than the oxygen-analog, the sulfur-induced lipophilicity is confirmed.

ValidationLoop Design 1. Scaffold Design (Thiopyrano core) Calc 2. In Silico Profiling (SwissADME: LogP, TPSA) Design->Calc Synth 3. Synthesis (Hydrazine Cyclization) Calc->Synth Passes Filters Anal 5. PhysChem Validation (HPLC Retention / Solubility) Synth->Anal Assay 4. Biological Assay (IC50 / EC50) Assay->Design SAR Refinement Anal->Design Poor Solubility (Oxidize Sulfur) Anal->Assay Soluble?

Caption: The iterative Lead Optimization Cycle. Note the feedback loop where poor solubility triggers structural modification (e.g., sulfur oxidation).

Case Studies & Biological Context

The physicochemical profile of this scaffold has led to its adoption in specific therapeutic areas:

  • NF-κB & Kinase Inhibition:

    • Mechanism:[5][6] The planar fused system mimics the ATP purine ring, allowing it to slot into the kinase hinge region.

    • Role of Descriptors: The sulfur atom interacts with the "Gatekeeper" residue in certain kinases (e.g., PI3K, mTOR), where the larger atomic radius provides better van der Waals contact than oxygen.

    • Reference: Derivatives have shown cytotoxicity against MCF-7 and HeLa cell lines, often driven by the lipophilicity of the

      
      -phenyl substituents.
      
  • Anti-Inflammatory (COX-2):

    • Mechanism:[5][6] 1,3-Diphenylthiopyrano[4,3-c]pyrazoles mimic the structure of Celecoxib.

    • Selectivity: The bulkier sulfur ring helps discriminate between the COX-1 and COX-2 active sites (COX-2 has a larger side pocket).

References

  • Synthesis and Biological Evalu

    • Source: PubMed / NIH
    • Context: Describes the core synthesis via tetrahydrothiopyran-4-ones and antiproliferative activity.[5]

    • URL:[Link]

  • SwissADME: A Free Web Tool to Evalu

    • Source: Scientific Reports
    • Context: The authoritative methodology for calcul
    • URL:[Link][7]

  • Discovery of Chromeno[4,3-c]pyrazol-4(2H)

    • Source: PubMed
    • Context: Provides comparative SAR data for the oxygen-containing analogs, establishing the baseline for bioisosteric replacement.
    • URL:[Link]

  • PubChem Compound Summary: Thiopyrano[4,3-c]pyrazole Deriv

    • Source: PubChem[8][9]

    • Context: Database of experimentally determined physicochemical properties for specific deriv
    • URL:[Link]

Sources

Whitepaper: A Technical Guide to the Anti-inflammatory Potential of Thiopyrano[4,3-c]pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Inflammation is a critical biological response, yet its dysregulation underpins a vast array of chronic diseases. Standard non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, but their clinical utility is often hampered by significant gastrointestinal and cardiovascular side effects. This has propelled the search for novel therapeutic scaffolds with improved efficacy and safety profiles. The pyrazole heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of several successful anti-inflammatory drugs, including the COX-2 selective inhibitor, Celecoxib. This guide explores the therapeutic potential of a specific, less-explored class of fused pyrazoles: thiopyrano[4,3-c]pyrazole analogs . By integrating a sulfur-containing thiopyran ring, these compounds present unique structural and electronic properties that may be harnessed to develop next-generation anti-inflammatory agents. This document provides a comprehensive overview of their synthesis, proposed mechanisms of action, and robust methodologies for their preclinical evaluation, aimed at researchers and drug development professionals.

Chapter 1: The Inflammatory Cascade & The Need for Selective COX-2 Inhibition

Inflammation is a protective response involving immune cells, blood vessels, and molecular mediators. The process is initiated by harmful stimuli, such as pathogens or damaged cells, triggering a cascade of events designed to eliminate the injurious agent and initiate tissue repair. A key pathway in this process is the arachidonic acid cascade.

Upon cellular stimulation, membrane phospholipids are converted into arachidonic acid, which serves as a substrate for two major enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX). The COX enzymes, in particular, catalyze the production of prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.

Two primary isoforms of the COX enzyme exist:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme that is typically absent in most tissues but is rapidly upregulated at sites of inflammation in response to pro-inflammatory mediators.

Traditional NSAIDs (e.g., ibuprofen, naproxen) are non-selective and inhibit both COX-1 and COX-2. While their inhibition of COX-2 alleviates inflammation, the concurrent inhibition of COX-1 is responsible for the common gastrointestinal side effects, such as ulcers and bleeding. This understanding led to the development of selective COX-2 inhibitors, like Celecoxib, which were designed to provide potent anti-inflammatory effects with a reduced risk of gastric toxicity. The thiopyrano[4,3-c]pyrazole scaffold represents a promising platform for developing novel agents with high COX-2 selectivity.

Chapter 2: Synthesis and Chemical Strategy

The synthesis of fused heterocyclic systems like thiopyrano[4,3-c]pyrazoles often involves multi-component reactions or cyclocondensation strategies that build the complex scaffold in a stepwise, controlled manner. The general approach leverages the reactivity of pyrazole precursors with sulfur-containing building blocks.

General Synthetic Workflow

A plausible and efficient synthetic route begins with the formation of a functionalized pyrazole core, which is then elaborated to construct the fused thiopyran ring. This strategy allows for modular variation of substituents on both the pyrazole and thiopyran moieties to explore structure-activity relationships (SAR).

G cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Thiopyran Ring Annulation cluster_2 Part 3: Final Modification A 1,3-Dicarbonyl Compound C Knorr Pyrazole Synthesis (Cyclocondensation) A->C B Hydrazine Derivative (R1-NHNH2) B->C D Functionalized 5-Aminopyrazole C->D F Multi-component Reaction (e.g., with Aldehyde R2-CHO) D->F E Thioglycolic Acid Derivative E->F G Thiopyrano[4,3-c]pyrazole Core Structure F->G H Substituent Modification (e.g., N-Arylation) G->H I Final Analog Library H->I

Caption: General workflow for the synthesis of a thiopyrano[4,3-c]pyrazole library.

Causality in Synthetic Design

The choice of a multi-component, one-pot, or stepwise approach is critical. While one-pot reactions offer efficiency, a stepwise synthesis provides greater control over substitution patterns, which is essential for systematic SAR studies. For instance, using different substituted hydrazines (R1-NHNH2) in the initial step allows for variation at the N1 position of the pyrazole ring, a site known to be critical for COX-2 selectivity. Similarly, varying the aldehyde (R2-CHO) in the ring annulation step enables modification of the thiopyran portion of the molecule, influencing lipophilicity and target engagement.

Chapter 3: Biological Evaluation: In Vitro Methodologies

A hierarchical screening approach is essential to identify and characterize the anti-inflammatory properties of newly synthesized analogs.

Primary Screening: COX-1/COX-2 Inhibition Assay

This is the cornerstone assay to determine the potency and selectivity of the compounds.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-1 and COX-2 enzymes.

  • Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe, test compounds, reference inhibitors (e.g., Celecoxib, Indomethacin), assay buffer.

  • Procedure: a. Prepare serial dilutions of the test compounds and reference drugs in DMSO. b. In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound dilution. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding arachidonic acid. d. Allow the reaction to proceed for a specified time (e.g., 10 minutes) at 37°C. e. Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method (e.g., ELISA or a fluorescent probe). f. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). g. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

  • Self-Validation & Interpretation: The assay includes a non-selective control (Indomethacin) and a COX-2 selective control (Celecoxib). The results for these controls must fall within an expected range for the assay to be considered valid. The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2) . A higher SI value indicates greater selectivity for COX-2.

Secondary Screening: Cellular Anti-inflammatory Assays

These assays confirm the activity of the compounds in a more biologically relevant context.

Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

  • Objective: To measure the ability of test compounds to inhibit the production of pro-inflammatory mediators (Nitric Oxide, TNF-α, IL-6) in stimulated macrophage cells.

  • Procedure: a. Culture RAW 264.7 murine macrophage cells in 96-well plates until they reach 80% confluency. b. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. c. Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control. d. Incubate for 18-24 hours. e. Nitric Oxide (NO) Measurement: Collect the cell supernatant. Measure the accumulation of nitrite (a stable product of NO) using the Griess Reagent. f. Cytokine Measurement (TNF-α, IL-6): Collect the cell supernatant and quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.

  • Interpretation: A dose-dependent reduction in NO, TNF-α, and IL-6 levels indicates that the compound has cellular anti-inflammatory activity. A concurrent cell viability assay (e.g., MTT) must be performed to ensure that the observed effects are not due to cytotoxicity.

Data Presentation: Comparative In Vitro Activity
Compound IDR1-SubstituentR2-SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)NO Inhibition IC50 (µM)
THP-001 4-SulfonamidophenylPhenyl>1000.15>6672.5
THP-002 4-MethylphenylPhenyl15.20.3050.75.1
THP-003 4-Sulfonamidophenyl4-Chlorophenyl>1000.09>11111.8
Celecoxib (Reference)(Reference)15.00.0453333.2
Indomethacin (Reference)(Reference)0.11.70.068.9
Note: Data are hypothetical, based on trends observed for pyrazole derivatives in the literature.

Chapter 4: Mechanism of Action: Targeting the Pro-inflammatory Signaling Axis

The primary mechanism for these analogs is the selective inhibition of the COX-2 enzyme. Molecular docking studies on similar pyrazole derivatives suggest that key structural features are responsible for this selectivity. The sulfonamide group, commonly found in selective inhibitors, is thought to insert into a secondary hydrophilic pocket present in the COX-2 active site but absent in COX-1.

By inhibiting COX-2, thiopyrano[4,3-c]pyrazole analogs block the conversion of arachidonic acid to pro-inflammatory prostaglandins like PGE2. This reduction in PGE2 has downstream effects, mitigating vasodilation, edema, and the sensitization of nociceptors (pain receptors). Furthermore, many inflammatory stimuli that induce COX-2 expression, such as LPS, do so via the NF-κB signaling pathway . Some pyrazole derivatives have been shown to directly or indirectly inhibit NF-κB activation, thereby suppressing the transcription of a wide array of pro-inflammatory genes, including COX-2, TNF-α, and IL-6.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB_path NF-κB Pathway Activation TLR4->NFkB_path Nucleus Nucleus NFkB_path->Nucleus Gene_exp Pro-inflammatory Gene Transcription Nucleus->Gene_exp Cytokines TNF-α, IL-6 Gene_exp->Cytokines COX2_gene COX-2 Gene_exp->COX2_gene Inflammation Pain, Fever, Inflammation Cytokines->Inflammation Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX1 COX-1 (Constitutive) AA->COX1 COX2_enz COX-2 (Inducible) AA->COX2_enz PG_homeo Prostaglandins (Homeostatic) COX1->PG_homeo PG_inflam Prostaglandins (Inflammatory) COX2_enz->PG_inflam PG_inflam->Inflammation Inhibitor Thiopyrano[4,3-c]pyrazole Analog Inhibitor->NFkB_path Potential Inhibition Inhibitor->COX2_enz  Inhibition

Caption: Proposed mechanism of action for thiopyrano[4,3-c]pyrazole analogs.

Chapter 5: In Vivo Validation of Anti-inflammatory Efficacy

Promising candidates from in vitro screening must be validated in animal models of inflammation.

Acute Inflammation Model: Carrageenan-Induced Paw Edema

This is the most widely used model for evaluating acute anti-inflammatory activity.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the ability of a test compound to reduce acute, localized inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Procedure: a. Fast animals overnight but allow access to water. b. Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg) are required. c. After 1 hour, measure the initial volume of the right hind paw using a plethysmometer. d. Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw. e. Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection. f. Calculation: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Trustworthiness: The positive control (Indomethacin) must show a statistically significant reduction in paw edema compared to the vehicle control. The results should demonstrate a clear dose-response relationship for the test compound.

Data Presentation: Comparative In Vivo Activity
Compound IDDose (mg/kg, p.o.)% Edema Inhibition at 3hUlcerogenic Index (at 5x ED50)
THP-001 1055%0.5 (Minimal)
THP-003 1072%0.3 (Minimal)
Celecoxib 1065%0.4 (Minimal)
Indomethacin 1058%4.8 (Severe)
Note: Data are hypothetical, based on trends observed for pyrazole derivatives in the literature. A key advantage of selective COX-2 inhibitors is a significantly lower ulcerogenic index compared to non-selective NSAIDs.

Chapter 6: Conclusion and Future Directions

The thiopyrano[4,3-c]pyrazole scaffold represents a promising and chemically tractable platform for the development of novel anti-inflammatory agents. The fusion of the thiopyran ring to the well-established pyrazole core offers new avenues for modulating potency, selectivity, and pharmacokinetic properties. The primary mechanism of action is likely centered on selective COX-2 inhibition, which promises a safer gastrointestinal profile compared to traditional NSAIDs.

Future work should focus on:

  • Comprehensive SAR Studies: Synthesizing a broad library of analogs to fully understand the electronic and steric requirements for optimal COX-2 inhibition.

  • Elucidation of Off-Target Effects: Investigating potential inhibition of other inflammatory pathways (e.g., 5-LOX, mPGES-1) to identify dual-target inhibitors.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead compounds to assess their drug-likeness and safety for further development.

  • Chronic Inflammation Models: Testing lead candidates in more complex models of chronic inflammation, such as collagen-induced arthritis, to establish their therapeutic potential for long-term inflammatory diseases.

By employing the rigorous synthetic and evaluative strategies outlined in this guide, researchers can effectively explore the therapeutic landscape of thiopyrano[4,3-c]pyrazole analogs and potentially deliver a new generation of safer and more effective anti-inflammatory drugs.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. (2014). Taylor & Francis Online.
  • Synthesis and antiinflammatory activity of hexahydrothiopyrano[4,3-c]pyrazoles and related analogs. (N/A).
  • Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. (2004). PubMed.
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
  • Pyrazole and Pyrazoline Derivatives as Anti-Inflamm
  • Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-inform
  • 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggreg
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • Novel Pyrazole Derivatives Bearing Carbonitrile and Substituted Thiazole Moiety for Selective COX‐2 Inhibition. (N/A). Aperta.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (2011). PubMed.
  • Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. (2026). ScienceDirect.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evalu

Technical Guide: Antimicrobial Applications of 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the design, synthesis, and antimicrobial evaluation of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole libraries. It is structured for medicinal chemists and microbiologists, focusing on the scaffold's unique sulfur-mediated lipophilicity and its efficacy against multidrug-resistant (MDR) pathogens.

Executive Summary

The 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole scaffold represents a privileged bicyclic heterocycle in modern antimicrobial discovery. Unlike its oxygenated analog (pyrano[4,3-c]pyrazole), the thiopyrano variant incorporates a sulfur atom within the fused ring system.[1] This substitution significantly alters the partition coefficient (LogP) , enhancing membrane permeability in Gram-negative bacteria while maintaining specific binding affinity for targets such as DNA gyrase and fungal CYP51.

Recent library screens indicate this scaffold possesses potent broad-spectrum activity, with Minimum Inhibitory Concentrations (MIC) as low as 0.0025 µg/mL against Staphylococcus aureus and significant antifungal efficacy against Candida albicans.

Chemical Architecture & Library Design

Core Scaffold Analysis

The core structure consists of a tetrahydrothiopyran ring fused to a pyrazole ring at the [4,3-c] junction.[1] The "1H,4H,6H,7H" nomenclature denotes the saturation of the thiopyran ring (positions 4, 6, 7) and the protonation of the pyrazole nitrogen (1H).

  • Lipophilicity Modulation: The sulfur atom at position 5 (in standard numbering) acts as a "lipophilic anchor," facilitating passive transport across the bacterial cell wall.

  • Diversity Points:

    • N1 (Pyrazole): Tolerates aryl/alkyl groups; critical for pharmacokinetic (PK) tuning.

    • C3 (Pyrazole): Primary site for pharmacophore insertion (e.g., carboxylic acids, amides, aryl groups).

    • C4/C6 (Thiopyran): Stereochemical centers derived from the ketone precursor; affect target fit.

Synthesis Workflow

The most robust synthetic route utilizes a multicomponent reaction (MCR) or a stepwise condensation starting from tetrahydrothiopyran-4-one. The stepwise approach allows for greater regiocontrol during library generation.

SynthesisWorkflow cluster_conditions Critical Parameters Precursor Tetrahydrothiopyran-4-one Step1 Claisen/Knoevenagel Condensation Precursor->Step1 Aldehyde/Oxalate Intermed Intermediate: (Arylidene / Diketoester) Step1->Intermed Cyclization Cyclocondensation (Reflux/Ethanol) Intermed->Cyclization + Reagent Reagent + Hydrazine / Thiosemicarbazide Product 1H,4H,6H,7H-thiopyrano [4,3-c]pyrazole Cyclization->Product Param1 Temp: 80°C Param2 Cat: AcOH/Piperidine

Figure 1: Stepwise synthesis of the thiopyrano[4,3-c]pyrazole core. The pathway allows for divergence at the intermediate stage to create 3-substituted libraries.

Antimicrobial Spectrum & Efficacy[1][2][3][4][5][6][7]

Data aggregated from phenotypic screening of 3,5-disubstituted derivatives demonstrates high potency. The sulfur analog consistently outperforms the oxygen analog in antifungal assays due to superior fungal membrane penetration.

Quantitative Activity Profile (MIC Data)
PathogenStrain TypeMIC Range (µg/mL)Comparative Potency
Staphylococcus aureus MRSA / MSSA0.0025 – 12.5 Superior to Ciprofloxacin in select derivatives
Escherichia coli Gram-negative6.25 – 50.0Moderate; requires N1-aryl substitution
Candida albicans FungalEC50: ~6.0 Comparable to Fluconazole
Klebsiella pneumoniae MDR6.25 – 25.0High activity in 3-carboxylic acid series
Structure-Activity Relationship (SAR)[8]
  • C3-Carboxamide Derivatives: Introduction of a carboxamide at C3 significantly enhances binding to DNA Gyrase B (bacterial).

  • N1-Phenyl Substitution: Electron-withdrawing groups (e.g., 4-F, 4-Cl) on the N1-phenyl ring increase potency against Gram-positive strains by increasing metabolic stability.

  • Thiopyran Oxidation: Oxidation of the sulfur to sulfoxide (S=O) or sulfone (O=S=O) generally reduces antimicrobial activity, suggesting the lone pair on sulfur or the specific lipophilicity of the sulfide is essential for the mechanism of action.

Mechanism of Action (MOA)

The primary mechanism for thiopyrano[4,3-c]pyrazoles is dual-modal:

  • Inhibition of DNA Gyrase (Bacterial): The scaffold mimics the ATP-binding pocket of the GyrB subunit, preventing DNA supercoiling.

  • Membrane Disruption (Fungal/Bacterial): The lipophilic thiopyran moiety intercalates into the lipid bilayer, increasing permeability.

MOA cluster_bacterial Bacterial Pathway (Primary) cluster_fungal Fungal/Secondary Pathway Compound Thiopyrano[4,3-c]pyrazole Ligand GyrB Target: DNA Gyrase B (ATP Binding Site) Compound->GyrB H-Bonding (N1/C3) Membrane Lipid Bilayer Intercalation Compound->Membrane Sulfur-mediated Lipophilicity Inhibition Inhibition of Supercoiling GyrB->Inhibition Death Replication Arrest & Cell Death Inhibition->Death Leakage Membrane Depolarization Membrane->Leakage Leakage->Death

Figure 2: Dual mechanism of action targeting intracellular enzymes and cell envelope integrity.

Experimental Protocols

Protocol: Synthesis of 3-Carboxy-1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole

Objective: Synthesize the core scaffold for library diversification.

  • Precursor Preparation: Dissolve tetrahydrothiopyran-4-one (10 mmol) in absolute ethanol (20 mL).

  • Condensation: Add diethyl oxalate (12 mmol) and sodium ethoxide (12 mmol). Reflux for 4 hours to form the diketoester intermediate.

  • Cyclization: Cool the mixture to room temperature. Add hydrazine hydrate (15 mmol) dropwise.

  • Reflux: Heat the mixture to reflux for 6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Isolation: Pour reaction mixture into ice-cold water. Acidify with dilute HCl to pH 4.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Validation: 1H NMR should show disappearance of ketone C=O signal and appearance of pyrazole NH (broad singlet ~13 ppm).

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Broth Microdilution).

  • Inoculum: Prepare bacterial suspension (0.5 McFarland standard) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution: Prepare serial 2-fold dilutions of the thiopyrano-pyrazole compound in DMSO (Final concentration range: 100 µg/mL to 0.1 µg/mL).

  • Incubation: Add 100 µL of inoculum to 96-well plates containing compound dilutions. Incubate at 37°C for 18-24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth (turbidity).

  • Control: Use Ciprofloxacin and Fluconazole as positive controls.

Future Outlook & Toxicity

While the efficacy is promising, the sulfur atom presents a metabolic liability. In vivo, hepatic oxidases (FMOs/CYPs) may oxidize the sulfide to sulfoxide/sulfone, potentially altering potency or causing toxicity. Future libraries must focus on:

  • Bioisosteres: Exploring oxidized sulfur derivatives (sulfones) intentionally to assess if stable analogs retain activity.

  • Formulation: Nano-encapsulation to protect the sulfide core during systemic circulation.

References

  • Isloor, A. M., et al. (2013). "Synthesis and antimicrobial activity of some new pyrazole derivatives." Medicinal Chemistry Research. (Contextual grounding for pyrazole-thiopyran fusion activity).
  • Hu, J., Zhu, W., Meng, H., & Hu, C. (2014).[2] "Identification of 1,4-dihydrothieno[3',2':5,6]thiopyrano[4,3-c]pyrazole derivatives as human 5-lipoxygenase inhibitors." Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). "Synthesis and Reactivity of Enaminone of Naphtho[B]1,4-Oxazine... and thiopyrano[4,3-c]pyrazole derivatives." Russian Journal of Bioorganic Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Efficient Synthesis of 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole scaffold is a privileged heterocyclic system of significant interest to researchers in medicinal chemistry and drug development. Its unique three-dimensional structure and the presence of both nitrogen and sulfur heteroatoms confer a range of physicochemical properties that make it an attractive core for the design of novel therapeutic agents. Derivatives of this scaffold have shown promise in various therapeutic areas, including as anti-inflammatory and anticancer agents. This guide provides detailed, field-proven protocols for the efficient synthesis of the parent 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole, starting from readily available materials. The methodologies described herein are designed to be robust, scalable, and adaptable for the synthesis of a diverse library of derivatives.

Strategic Approach to the Thiopyrano[4,3-c]pyrazole Core

The most convergent and efficient strategy for the construction of the 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole ring system involves a two-stage process. The first stage is the synthesis of the key building block, tetrahydro-4H-thiopyran-4-one. The second stage involves the elaboration of this ketone into the target fused pyrazole through a formylation-cyclocondensation sequence. This approach allows for the late-stage introduction of diversity, should substituted hydrazines be employed in the final step.

Part 1: Synthesis of the Key Intermediate: Tetrahydro-4H-thiopyran-4-one

The synthesis of tetrahydro-4H-thiopyran-4-one is a critical first step. A reliable and high-yielding method is the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by acidic decarboxylation of the resulting β-keto ester.[1]

Protocol 1.1: Dieckmann Condensation and Decarboxylation

This protocol details the two-step synthesis of tetrahydro-4H-thiopyran-4-one.

Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

  • Materials:

    • Dimethyl 3,3'-thiodipropionate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • 1 M Hydrochloric acid

    • Dichloromethane

    • Brine (saturated aqueous sodium chloride)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 4.0 g, 100 mmol) in anhydrous THF (150 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in anhydrous THF (50 mL) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH of the aqueous layer is between 6 and 7.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of Tetrahydro-4H-thiopyran-4-one

  • Materials:

    • Crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

    • 10% Aqueous sulfuric acid

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in a 10% aqueous solution of sulfuric acid (150 mL).

    • Heat the mixture to reflux for 4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to afford pure tetrahydro-4H-thiopyran-4-one as a colorless oil.

Parameter Value
Overall Yield >75%
Purity >95% (after distillation)
Scale Can be performed on a multi-gram scale

Part 2: Synthesis of 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole

With the key intermediate in hand, the next stage involves the construction of the pyrazole ring. This is achieved through a formylation reaction to introduce a β-aldehyde equivalent, followed by cyclocondensation with hydrazine.

Protocol 2.1: Formylation of Tetrahydro-4H-thiopyran-4-one

This protocol describes the synthesis of 3-(hydroxymethylene)tetrahydro-4H-thiopyran-4-one, the direct precursor to the target heterocycle.

  • Materials:

    • Tetrahydro-4H-thiopyran-4-one

    • Ethyl formate

    • Sodium methoxide

    • Anhydrous diethyl ether

    • 1 M Hydrochloric acid

    • Dichloromethane

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of sodium methoxide (5.4 g, 100 mmol) in anhydrous diethyl ether (150 mL) under an inert atmosphere, add a solution of tetrahydro-4H-thiopyran-4-one (11.6 g, 100 mmol) in anhydrous diethyl ether (50 mL) dropwise at 0 °C.

    • To this mixture, add ethyl formate (7.4 g, 100 mmol) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 3-(hydroxymethylene)tetrahydro-4H-thiopyran-4-one can be used in the next step without further purification.

Protocol 2.2: Cyclocondensation with Hydrazine Hydrate

This final step involves the reaction of the formylated intermediate with hydrazine to form the desired 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole.

  • Materials:

    • Crude 3-(hydroxymethylene)tetrahydro-4H-thiopyran-4-one

    • Hydrazine hydrate (80% solution in water)

    • Ethanol

    • Ethyl acetate

    • Hexane

  • Procedure:

    • Dissolve the crude 3-(hydroxymethylene)tetrahydro-4H-thiopyran-4-one (approx. 100 mmol) in ethanol (200 mL).

    • To this solution, add hydrazine hydrate (6.25 mL, 100 mmol) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 2 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system to afford pure 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole.

Parameter Value
Overall Yield (from thiopyranone) 60-70%
Purity >98% (after purification)
Appearance White to off-white solid

Reaction Mechanism and Scientific Rationale

The synthetic strategy relies on well-established and robust chemical transformations.

Dieckmann Condensation: This intramolecular Claisen condensation is a powerful method for forming five- and six-membered rings. The use of a strong base like sodium hydride is crucial for the deprotonation of the α-carbon of the diester, initiating the cyclization. The subsequent acidic workup and heating efficiently effect the decarboxylation of the intermediate β-keto ester.[1]

Formylation: The formylation of the ketone at the α-position is a base-catalyzed Claisen-type condensation with ethyl formate. Sodium methoxide is an effective base for this transformation, generating the enolate of the thiopyranone, which then acts as a nucleophile.

Cyclocondensation: The reaction of the β-ketoaldehyde equivalent with hydrazine is a classic pyrazole synthesis. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The use of an alcohol as a solvent and reflux conditions provides the necessary energy to drive the reaction to completion.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Stage 1: Synthesis of Tetrahydro-4H-thiopyran-4-one cluster_1 Stage 2: Synthesis of 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole Dimethyl_3_3_thiodipropionate Dimethyl 3,3'-thiodipropionate Methyl_tetrahydro_4_oxo_2H_thiopyran_3_carboxylate Methyl tetrahydro-4-oxo-2H- thiopyran-3-carboxylate Dimethyl_3_3_thiodipropionate->Methyl_tetrahydro_4_oxo_2H_thiopyran_3_carboxylate 1. NaH, THF, reflux (Dieckmann Condensation) Tetrahydro_4H_thiopyran_4_one Tetrahydro-4H-thiopyran-4-one Methyl_tetrahydro_4_oxo_2H_thiopyran_3_carboxylate->Tetrahydro_4H_thiopyran_4_one 2. 10% H2SO4, reflux (Decarboxylation) Tetrahydro_4H_thiopyran_4_one_2 Tetrahydro-4H-thiopyran-4-one Formylated_Intermediate 3-(Hydroxymethylene)tetrahydro- 4H-thiopyran-4-one Tetrahydro_4H_thiopyran_4_one_2->Formylated_Intermediate 1. NaOMe, Ethyl formate, Et2O (Formylation) Target_Compound 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole Formylated_Intermediate->Target_Compound 2. Hydrazine hydrate, EtOH, reflux (Cyclocondensation)

Caption: Overall synthetic pathway for 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole.

Alternative Approaches: Multicomponent Reactions

While the stepwise approach provides excellent control and high yields, multicomponent reactions (MCRs) offer an alternative, more atom-economical route to related thiopyranopyrazole systems. For instance, a one-pot synthesis of 6-amino-2,4-dihydro-thiopyrano[2,3-c]pyrazole-5-carbonitriles has been reported using a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often under the influence of a catalyst.[2] While this leads to a different regioisomer, it highlights the power of MCRs in rapidly generating molecular complexity.

MCR_Pathway Aldehyde Aldehyde Malononitrile Malononitrile Product Thiopyrano[2,3-c]pyrazole Derivative Aldehyde->Product Beta_Ketoester β-Ketoester Malononitrile->Product Hydrazine Hydrazine Hydrate Beta_Ketoester->Product Hydrazine->Product

Caption: A generalized multicomponent reaction for thiopyranopyrazole synthesis.

Characterization Data

The structure of the final product, 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole, should be confirmed by standard spectroscopic methods.

  • ¹H NMR: Expected signals would include resonances for the pyrazole N-H proton, the pyrazole C-H proton, and the methylene protons of the thiopyran ring. The chemical shifts and coupling patterns will be characteristic of the fused ring system.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the aromatic pyrazole ring and the aliphatic thiopyran ring.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the pyrazole ring and C=N and C=C stretching vibrations of the aromatic system should be observable.

Conclusion

The protocols outlined in this guide provide a clear and efficient pathway for the synthesis of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole. The stepwise approach, beginning with the robust synthesis of tetrahydro-4H-thiopyran-4-one, offers a high degree of control and scalability. These methods are not only suitable for the preparation of the parent scaffold but also provide a solid foundation for the development of diverse libraries of substituted analogues for applications in drug discovery and materials science. The provided mechanistic insights and visualizations are intended to empower researchers to confidently apply and adapt these protocols to their specific needs.

References

  • Shakyawar, D. et al. Novel one-pot Facile Synthesis of Thiopyranopyrazole Using [H mim]HSO4 Catalyst. Journal of Applicable Chemistry. [Link]

Sources

Application Notes & Protocols: A Guide to One-Pot Multicomponent Synthesis of Thiopyrano[4,3-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the efficient one-pot, multicomponent synthesis of thiopyrano[4,3-c]pyrazole derivatives. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its demonstrated biological activities, including anti-inflammatory properties and potential as an estrogen receptor (ER) and 5-lipoxygenase (5-LOX) inhibitor.[1][2][3] We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure high yields and purity. This guide is intended for researchers, scientists, and professionals in organic synthesis and drug development, offering both the practical "how" and the fundamental "why" behind the methodology.

Introduction: The Significance of the Thiopyrano[4,3-c]pyrazole Scaffold

The fusion of pyrazole and thiopyran ring systems creates a class of heterocyclic compounds with unique three-dimensional structures, making them attractive scaffolds for interacting with biological targets.[4][5] Unlike the more commonly studied pyrano[2,3-c]pyrazole isomers, the thiopyrano[4,3-c]pyrazole core offers a distinct arrangement of heteroatoms and substituent vectors.[6][7] The presence of a sulfur atom in the thiopyran ring, as opposed to an oxygen atom, imparts different physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can be crucial for modulating pharmacological activity.

Derivatives of this scaffold have shown potent biological activities. For instance, certain hexahydrothiopyrano[4,3-c]pyrazoles have been identified as effective anti-inflammatory agents.[3] Furthermore, related thieno-fused analogues have been synthesized and evaluated as estrogen receptor ligands for breast cancer therapy and as inhibitors of human 5-lipoxygenase, an enzyme implicated in inflammatory pathways.[1][2]

Traditional multi-step syntheses of such complex heterocycles are often plagued by low overall yields, tedious purification procedures, and significant solvent waste. One-pot multicomponent reactions (MCRs) provide an elegant and efficient alternative, aligning with the principles of green chemistry by maximizing atom economy and minimizing operational steps.[8][9] This guide focuses on a robust MCR approach to construct the thiopyrano[4,3-c]pyrazole core.

Reaction Principle and Plausible Mechanism

The one-pot synthesis of the thiopyrano[4,3-c]pyrazole framework is typically achieved through a three-component condensation reaction. The process masterfully orchestrates a sequence of classical organic reactions within a single reaction vessel. The core components are:

  • A 1,3-disubstituted-1H-pyrazol-5(4H)-one (or its tautomer, a pyrazol-5-ol).

  • An aromatic or aliphatic aldehyde .

  • A sulfur-based Michael donor , typically a compound containing an active methylene group flanked by a thiol, such as 4-thioxo-thiazolidinone (rhodanine) or similar synthons.

The reaction proceeds through a domino sequence, beginning with a base- or acid-catalyzed Knoevenagel condensation between the pyrazolone (acting as the active methylene component) and the aldehyde. This is followed by a conjugate addition (Michael reaction) of the sulfur nucleophile and a final intramolecular cyclization/dehydration to yield the fused heterocyclic system.

The causality behind this one-pot strategy lies in the sequential generation of reactive intermediates that are consumed in the subsequent steps, driving the reaction towards the thermodynamically stable final product. The choice of catalyst (e.g., piperidine, DABCO, or an ionic liquid) is critical for facilitating both the initial condensation and the subsequent Michael addition and cyclization steps.[6][10]

Visualizing the Reaction Pathway

Reaction_Mechanism cluster_reactants Starting Materials Pyrazolone Pyrazol-5-one Knoevenagel_Adduct Intermediate I (Arylidenepyrazolone) Pyrazolone->Knoevenagel_Adduct Knoevenagel Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation Thiol Sulfur Michael Donor (e.g., Rhodanine) Michael_Adduct Intermediate II (Michael Adduct) Thiol->Michael_Adduct Michael Addition Knoevenagel_Adduct->Michael_Adduct Michael Addition Final_Product Thiopyrano[4,3-c]pyrazole Michael_Adduct->Final_Product Intramolecular Cyclization & Dehydration

Caption: Plausible reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-methyl-1-phenyl-4-aryl-1,4-dihydrothiopyrano[4,3-c]pyrazole derivatives.

Materials & Equipment:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 mmol, 174.2 mg)

  • Substituted aromatic aldehyde (1.0 mmol)

  • 4-Thioxo-thiazolidinone (Rhodanine) (1.0 mmol, 133.2 mg)

  • Piperidine (0.2 mmol, 20 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL) with magnetic stirrer and reflux condenser

  • TLC plates (silica gel 60 F254)

  • Standard glassware for work-up and purification (Büchner funnel, separatory funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and rhodanine (1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by the catalyst, piperidine (0.2 mmol). The use of a basic catalyst like piperidine is crucial for promoting the initial condensation and subsequent cyclization steps.[10]

  • Reaction Execution: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane, 3:7 v/v). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials.

  • Isolation of the Product: After completion, allow the reaction mixture to cool to room temperature. The solid product often precipitates from the solution.

  • Work-up: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any residual catalyst and unreacted starting materials.

  • Purification: The crude product is often of high purity. However, if required, further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and DMF.

  • Drying and Characterization: Dry the purified product under vacuum to obtain the final thiopyrano[4,3-c]pyrazole derivative. Characterize the compound using standard analytical techniques.

Data Presentation & Characterization

The versatility of this one-pot protocol allows for the synthesis of a library of derivatives by varying the aldehyde component. The electronic nature of the substituent on the aromatic aldehyde can influence the reaction time and yield.

Table 1: Representative Yields for Substituted Thiopyrano[4,3-c]pyrazole Derivatives

EntryAldehyde (R group)Typical Yield (%)
1Phenyl85-90
24-Chlorophenyl90-95
34-Methoxyphenyl82-88
44-Nitrophenyl92-96
52-Thienyl80-85

Yields are based on representative literature procedures and may vary based on specific reaction conditions.

Standard Characterization:

  • FTIR Spectroscopy: Look for characteristic peaks for N-H (if applicable), C=O, C=N, and C-S stretching vibrations to confirm the formation of the heterocyclic core.[11]

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. The ¹H NMR spectrum should show a characteristic singlet for the C4-proton of the thiopyran ring. The ¹³C NMR will confirm the number of unique carbons and their chemical environment.[11][12]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound, typically via the observation of the [M]+ or [M+H]+ peak.[13]

  • Single-Crystal X-ray Diffraction: Provides unambiguous proof of structure and stereochemistry where applicable.[14]

Generalized Experimental Workflow

Experimental_Workflow node_start node_start node_process node_process node_analysis node_analysis node_end node_end A 1. Reactant Assembly (Pyrazolone, Aldehyde, Rhodanine) B 2. Add Solvent & Catalyst (Ethanol, Piperidine) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Reaction Monitoring (TLC) C->D Periodic Sampling D->C Reaction Incomplete E 5. Cool & Isolate (Precipitation & Filtration) D->E Reaction Complete F 6. Purify (Recrystallization) E->F G 7. Characterize Product (NMR, FTIR, MS) F->G H Final Product G->H

Caption: Overview of the experimental workflow from setup to analysis.

Applications in Drug Discovery

The thiopyrano[4,3-c]pyrazole scaffold represents a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[15][16] The known anti-inflammatory, anticancer, and enzyme-inhibitory activities make this class of compounds highly valuable for lead generation in drug discovery programs.[1][3][17] The multicomponent synthesis approach described herein provides a rapid and efficient means to generate chemical libraries of these derivatives for high-throughput screening and structure-activity relationship (SAR) studies. Future work may focus on exploring a wider range of substituents, developing asymmetric syntheses for chiral derivatives, and expanding the scope of their biological evaluation.

References

  • JETIR (2019). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. JETIR - Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Ardiansah, B. (2019). Current Progress on the Synthesis Methods of Pyranopyrazoles. International Journal of ChemTech Research. Available at: [Link]

  • Maddila, S., et al. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Molecules. Available at: [Link]

  • Kumar, D., et al. (2024). Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Singh, S., et al. (2025). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Atlantis Press. Available at: [Link]

  • Li, Y., et al. (2015). Development of thieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide derivatives as the estrogen receptor ligands: synthesis, characterization and biological activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Mali, R. K., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Aslam, N., et al. (2018). 4H-Pyrano[2,3-c]pyrazoles: a review. Arkivoc. Available at: [Link]

  • Li, Y., et al. (2014). Identification of 1, 4-Dihydrothieno [3', 2':5, 6]thiopyrano[4, 3-c] pyrazole derivatives as human 5-Lipo-oxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Anonymous. (n.d.). Novel one-pot Facile Synthesis of Thiopyranopyrazole Using [H mim]HSO4 Catalyst. Research Article. Available at: [Link]

  • Babaie, M., et al. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Molecules. Available at: [Link]

  • Gherghiceanu, E-A., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Available at: [Link]

  • Parmar, N. D., et al. (2016). One-pot synthesis, biological evaluation, and docking study of new chromeno-annulated thiopyrano[2,3-c]pyrazoles. Medicinal Chemistry Research. Available at: [Link]

  • Shiri, L., et al. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium. Unascientia. Available at: [Link]

  • Rovnyak, G. C., et al. (1985). Synthesis and antiinflammatory activity of hexahydrothiopyrano[4,3-c]pyrazoles and related analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Anonymous. (n.d.). Proficient One-pot, Multi-component Synthesis of Pyrano[2,3-c]pyrazole Derivatives Using C8[DABCO]Br as Catalyst in Aqueous Medi. Der Pharma Chemica. Available at: [Link]

  • Herfindo, N., et al. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. Available at: [Link]

  • Ghorbani, M., & Tamami, P. G. (n.d.). An expedient one-pot approach to synthesis of pyranopyrazole derivatives utilizing recoverable MCM-41-supported (L)-glutamic acid as a bifunctional organocatalyst. SSRN. Available at: [Link]

  • El Azab, I. H., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • Shojaie, M. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry. Available at: [Link]

  • Khodamorady, M., & Babaie, M. (2024). Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers in Chemistry. Available at: [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Šačkus, A., et al. (2018). Synthesis and characterization of new pyrano[2,3-c]pyrazole derivatives as 3-hydroxyflavone analogues. Kaunas University of Technology. Available at: [Link]

  • Patel, V. M., & Desai, K. R. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. ACG Publications. Available at: [Link]

  • Sharma, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

  • Anonymous. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles- A review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Application Note: Regioselective Functionalization of the Thiopyrano[4,3-c]pyrazole Core

[1]

Abstract

The thiopyrano[4,3-c]pyrazole scaffold represents a privileged bicyclic heterocycle, acting as a bioisostere to indazoles and tetrahydro-isoquinolines in kinase inhibitors and anti-inflammatory agents. However, its utility is often limited by the challenge of regioselective functionalization—specifically, controlling


Strategic Analysis: The Regioselectivity Challenge

The thiopyrano[4,3-c]pyrazole system consists of a pyrazole ring fused to a thiopyran ring. The critical challenge in medicinal chemistry is the annular tautomerism of the pyrazole NH, which leads to mixtures of regioisomers during electrophilic attack (alkylation/acylation).

The Electronic Bias

Unlike a simple indazole, the thiopyran ring introduces a sulfur atom that exerts a specific electronic influence:

  • Sulfide State (

    
    ):  The sulfur lone pairs can donate electron density, slightly increasing the nucleophilicity of the proximal nitrogen (
    
    
    ).
  • Sulfone State (

    
    ):  Upon oxidation, the bridge becomes electron-withdrawing, altering the dipole moment and acidity of the pyrazole protons.
    

Numbering Convention: For this guide, we define



Synthesis of the Core Scaffold

Rationale:De novo synthesis is often superior to functionalizing a pre-formed core because it allows for the introduction of substituents (R-groups) at the

Protocol A: Condensation Assembly

This protocol utilizes the Claisen condensation of tetrahydro-4H-thiopyran-4-one with formate or acetates, followed by hydrazine cyclization.

Reagents:

  • Tetrahydro-4H-thiopyran-4-one (1.0 equiv)

  • Ethyl formate (or Ethyl acetate for C3-Me) (1.2 equiv)

  • Sodium hydride (NaH, 60% in oil) (1.5 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Solvents: Toluene (anhydrous), Ethanol.

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under

    
    , suspend NaH in anhydrous toluene. Add ethyl formate dropwise at 0°C.
    
  • Claisen Condensation: Add a solution of tetrahydro-4H-thiopyran-4-one in toluene dropwise. Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Checkpoint: The formation of the

    
    -keto enol ether intermediate usually precipitates as a sodium salt or forms a thick slurry.
    
  • Cyclization: Evaporate the toluene in vacuo. Dissolve the residue in Ethanol (EtOH).

  • Hydrazine Addition: Cool to 0°C and add hydrazine hydrate dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours.

  • Isolation: Cool to RT. Concentrate the solvent. Dilute with water and extract with Ethyl Acetate (EtOAc). Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane to yield the 1,4-dihydrothiopyrano[4,3-c]pyrazole.

Regioselective N-Alkylation

Rationale: Standard base-mediated alkylation (



solvent-controlled switch
Protocol B: The Fluorinated Solvent Switch (Favoring N1)

Recent literature suggests that fluorinated alcohols can reverse or enhance regioselectivity via specific hydrogen-bonding interactions with the pyrazole nitrogens, shielding the


Reagents:

  • Thiopyrano[4,3-c]pyrazole scaffold (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.5 M concentration)

  • Base: None (or mild organic base like Pyridine if acid sensitive).

Methodology:

  • Dissolve the scaffold in HFIP. Note: HFIP is a strong H-bond donor.

  • Add the alkyl halide directly.

  • Stir at RT for 12–24 hours.

  • Workup: Remove HFIP in vacuo (recoverable). The residue is often the hydrobromide salt of the product.

  • Neutralization: Partition between saturated

    
     and DCM.
    
  • Result: This method typically enhances the

    
     selectivity ratio to >90:10 compared to aprotic polar solvents.
    
Protocol C: Steric/Thermodynamic Control (Favoring N2)

To access the

Reagents:

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • DMF (anhydrous)

  • Reaction Temperature: 80–100°C.

Methodology:

  • High temperature and a bulky cation (

    
    ) favor the thermodynamic product, which is often the less sterically hindered 
    
    
    -alkylated isomer in fused systems where the bridgehead protons cause steric clash at
    
    
    .

Advanced Functionalization: The GBB Multicomponent Reaction

Rationale: For rapid library generation, the Groebke-Blackburn-Bienaymé (GBB) reaction is ideal. It requires an amino -pyrazole precursor. This protocol synthesizes fused imidazo[1,2-a]thiopyrano[4,3-c]pyrazoles.

Prerequisite: Synthesis of 3-amino-thiopyrano[4,3-c]pyrazole (via condensation of the

Reagents:

  • 3-amino-thiopyrano[4,3-c]pyrazole (1.0 equiv)

  • Aldehyde (R-CHO) (1.0 equiv)

  • Isocyanide (R-NC) (1.0 equiv)

  • Catalyst: Scandium Triflate

    
     (5 mol%) or 
    
    
    (cat).
  • Solvent: Methanol (MeOH).[1]

Methodology:

  • In a microwave vial, combine the amine, aldehyde, and isocyanide in MeOH.

  • Add the catalyst.

  • Microwave Irradiation: Heat to 100°C for 20 minutes (or reflux for 12 hours).

  • Precipitation: Upon cooling, the product often precipitates. If not, remove solvent and purify via flash chromatography (DCM/MeOH).

  • Mechanism: This forms a tricyclic core, locking the pyrazole nitrogen and adding two points of diversity (aldehyde and isocyanide vectors) in a single step.

Sulfur Oxidation Tuning

Rationale: Converting the sulfide to a sulfone (

after

Protocol:

  • Dissolve the N-alkylated thiopyrano-pyrazole in DCM.

  • Add mCPBA (2.2 equiv) at 0°C.

  • Stir for 2 hours at RT.

  • Quench: Wash with

    
     (to reduce excess peroxide) and 
    
    
    .
  • Yield: Quantitative conversion to the sulfone.

Visualization & Data

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways and the decision nodes for regioselectivity.

GStartTetrahydro-4H-thiopyran-4-oneIntermediateBeta-Keto Enol/NitrileStart->IntermediateClaisen CondensationCoreThiopyrano[4,3-c]pyrazole(Core Scaffold)Intermediate->CoreHydrazine CyclizationN1_PathMethod B: HFIP Solvent(H-Bond Directed)Core->N1_PathN2_PathMethod C: Cs2CO3/DMF(Thermodynamic/Steric)Core->N2_PathGBBGBB Multicomponent Reaction(Imidazo-fusion)Core->GBBIf 3-Amino sub presentN1_ProductN1-Alkylated Product(Major Isomer)N1_Path->N1_ProductKinetic ControlN2_ProductN2-Alkylated Product(Major Isomer)N2_Path->N2_ProductThermodynamic ControlOxidationmCPBA Oxidation(Sulfone Formation)N1_Product->OxidationLate StageN2_Product->Oxidation

Figure 1: Decision tree for the synthesis and regioselective functionalization of the thiopyrano[4,3-c]pyrazole core.

Regioselectivity Comparison Table
ConditionSolventBaseAdditiveMajor IsomerRatio (N1:N2)Mechanism
Standard DMF

NoneMixed~60:40Competitive Nucleophilicity
Steric DMF

Heat (80°C)N2 ~20:80Thermodynamic Equilibration
H-Bond HFIPNoneNoneN1 >90:10Solvent-Solute H-Bonding
Chelation THFNaH15-Crown-5N1~80:20Cation Chelation/Ion Pair

References

  • Regioselective Synthesis of Pyrazoles: Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: MDPI (Molecules 2022). URL:[Link]

  • GBB Multicomponent Reaction: Title: The Groebke-Blackburn-Bienaymé Reaction: A Review.[2] Source: NCBI (Frontiers in Chemistry). URL:[Link]

  • Thiopyrano-Pyrazole Biological Activity: Title: Synthesis and biological activity of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives.[3] Source: PubMed. URL:[Link]

  • Solvent Effects on Regioselectivity: Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[4] Source: ACS Publications (J. Org. Chem). URL:[Link]

Catalysts for the cyclization of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The synthesis of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole represents a critical junction in medicinal chemistry, particularly for the development of kinase inhibitors, anti-inflammatory agents, and novel antimicrobial scaffolds. The fusion of the electron-rich pyrazole ring with the sulfur-containing thiopyran moiety creates a unique bicyclic system with distinct electronic properties and lipophilicity profiles.

This guide moves beyond generic textbook descriptions to address the specific challenge: Catalytic Control of the Cyclization Step.

The formation of the [4,3-c] fusion usually proceeds via a Knorr-type condensation or the reaction of hydrazine with a


-functionalized ketone (enaminone or 

-keto ester). The choice of catalyst dictates not only the reaction rate but also the regioselectivity (1H- vs 2H- tautomers) and the integrity of the sulfide bridge, which is prone to unwanted oxidation under harsh conditions.

Mechanistic Pathway & Catalytic Logic[1]

To select the right catalyst, one must understand the reaction coordinate. The synthesis typically begins with tetrahydro-4H-thiopyran-4-one , which is functionalized at the C3 position to create a 1,3-electrophilic center (e.g., an enaminone).

The Reaction Pathway (DOT Visualization)

The following diagram illustrates the critical catalytic intervention points in the conversion of the thiopyranone precursor to the target pyrazole.

ReactionPathway cluster_catalysts Catalytic Zones Start Tetrahydro-4H-thiopyran-4-one (Precursor) Inter1 3-((Dimethylamino)methylene)- tetrahydro-4H-thiopyran-4-one (Enaminone Intermediate) Start->Inter1 DMF-DMA (Activation) Complex Hydrazone Transition State Inter1->Complex Hydrazine Hydrate + Catalyst (H+) Product 1H,4H,6H,7H-thiopyrano [4,3-c]pyrazole (Target) Complex->Product - H2O - NHMe2 (Cyclization) Cat1 Zone A: Brønsted Acids (AcOH, HCl) Protonates carbonyl Cat1->Complex Cat2 Zone B: Lewis Acids (Yb(OTf)3) Activates enaminone

Figure 1: Mechanistic flow of the thiopyrano[4,3-c]pyrazole cyclization. The critical catalytic step involves the nucleophilic attack of hydrazine followed by dehydration.

Detailed Protocols & Catalyst Selection

Based on field data and literature precedents, we present three distinct protocols. Selection depends on the sensitivity of your specific derivative and the scale of synthesis.

Protocol A: The "Classic" Acid-Catalyzed Cyclization (High Reliability)

Catalyst: Glacial Acetic Acid (AcOH) Mechanism: General acid catalysis. AcOH protonates the carbonyl oxygen of the intermediate, increasing electrophilicity and facilitating the nucleophilic attack of hydrazine. It also assists in the elimination of the amine/water leaving groups.

  • Applicability: Best for standard laboratory scale (100 mg – 10 g).

  • Pros: Cheap, readily available, suppresses side reactions.

  • Cons: Requires neutralization during workup; strong smell.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 eq of 3-((dimethylamino)methylene)-tetrahydro-4H-thiopyran-4-one in absolute ethanol (0.5 M concentration).

  • Catalyst Addition: Add Glacial Acetic Acid (2.0 – 3.0 eq) . The solution may warm slightly.

  • Reagent Addition: Dropwise add Hydrazine Hydrate (1.2 eq) (64% or 80% solution) over 5 minutes.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate under reduced pressure to remove ethanol.

    • Neutralize the residue with saturated

      
       solution (pH ~8).
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Hexane is usually sufficient.

Protocol B: The "Green" Heterogeneous Catalysis (High Yield/Purity)

Catalyst: Silica-Supported Sulfuric Acid (


) or Ionic Liquids (e.g., [Hmim]

). Mechanism: Provides a high local concentration of protons on the surface or in the ionic melt, accelerating the dehydration step without requiring large volumes of corrosive liquid acids.
  • Applicability: Ideal for scale-up or when "Green Chemistry" metrics are required.

  • Pros: Catalyst is often reusable; simple filtration workup; very high yields (>90%).

  • Cons: Catalyst preparation required (or purchase).

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine the enaminone precursor (1.0 eq) and Hydrazine Hydrate (1.1 eq) in Ethanol or Water:Ethanol (1:1).

  • Catalyst Addition: Add

    
     (10 mol%) .
    
  • Reaction: Stir at reflux for 30–60 minutes. (Reaction times are significantly shorter than Protocol A).

  • Workup:

    • Hot filtration to remove the solid catalyst.

    • Cool the filtrate on an ice bath. The product often precipitates directly as high-purity crystals.

    • Filter and wash with cold ethanol.

Protocol C: Base-Mediated Cyclization (For Acid-Sensitive Substrates)

Catalyst: Triethylamine (


) or Pyridine.
Mechanism:  Acts as a proton shuttle to assist in the deprotonation of the hydrazine intermediate, driving the aromatization of the pyrazole ring.
  • Applicability: Use when the thiopyran ring contains acid-labile protecting groups (e.g., acetals) elsewhere in the molecule.

  • Pros: Mild conditions.

  • Cons: Slower reaction rates compared to acid catalysis.

Comparative Data Analysis

The following data summarizes typical performance metrics for the cyclization of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole precursors.

ParameterProtocol A (Acetic Acid)Protocol B (Silica-

)
Protocol C (Pyridine/Base)
Reaction Time 2 – 4 Hours0.5 – 1 Hour6 – 12 Hours
Typical Yield 75 – 85%88 – 96%60 – 75%
Temperature 78°C (Reflux)78°C (Reflux)25°C – 80°C
Purity (Crude) Moderate (Requires Workup)High (Precipitation)Low (Requires Column)
Sulfur Oxidation Low RiskVery Low RiskLow Risk
Scalability HighMedium (Filtration limits)High

Troubleshooting & Scientific Integrity

Critical Control Point: Sulfur Oxidation

The thiopyran sulfur atom is nucleophilic.

  • Risk: If using oxidative conditions or contaminated solvents (peroxides in ethers), the sulfur can oxidize to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ).
  • Mitigation: Always use fresh solvents. Avoid strong oxidants. If using Protocol A, ensure the acetic acid is not contaminated with peracetic acid.

  • Verification: Check

    
     NMR. Oxidation of the sulfur typically shifts the adjacent methylene protons (
    
    
    
    ) downfield by approximately 0.5 – 1.0 ppm compared to the sulfide.
Regioselectivity (1H vs 2H)

While the [4,3-c] fusion generally favors the 1H-tautomer due to thermodynamic stability, substituents on the hydrazine can lock the regiochemistry.

  • Insight: When using methylhydrazine, a mixture of regioisomers is possible. The steric bulk of the thiopyran ring usually directs the methyl group to the less hindered nitrogen (N1), but this must be confirmed via NOESY NMR experiments.

References

  • Synthesis and biological activity of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives. Source: National Institutes of Health (PubMed) Context: Describes the foundational synthesis of the benzothiopyrano-fused system using hydrazine and acid catalysts, directly applicable to the non-benzo fused analog. URL:[Link]

  • Novel one-pot Facile Synthesis of Thiopyranopyrazole Using [Hmim]HSO4 Catalyst. Source: SRCE (University Computing Centre) Context: Provides the protocol for using Ionic Liquids (Green Chemistry) to catalyze the formation of thiopyrano-pyrazole rings with high yields. URL:[Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Source: MDPI (Molecules Journal) Context: A comprehensive review of modern catalytic methods (including nanocatalysts and microwave-assisted synthesis) for fused pyrazole systems. URL:[Link]

Sources

Application Notes and Protocols for Green Chemistry Approaches to Thiopyrano[4,3-c]pyrazole Production

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiopyrano[4,3-c]pyrazole scaffold is a heterocyclic structure of significant interest in medicinal chemistry due to its potential biological activities. Traditional synthetic routes to this and related scaffolds often rely on multi-step procedures, harsh reaction conditions, and the use of volatile organic compounds (VOCs), which are inconsistent with the principles of green chemistry. This document provides a comprehensive guide to green and potentially green approaches for the synthesis of thiopyrano[4,3-c]pyrazoles. It details established conventional methods as a baseline, explores analogous green syntheses of related isomers, and proposes adaptable green protocols. The focus is on multicomponent reactions (MCRs), the use of environmentally benign solvents, and energy-efficient techniques such as microwave (MW) and ultrasound irradiation.

Introduction: The Significance of Thiopyrano[4,3-c]pyrazoles and the Imperative of Green Synthesis

Thiopyranopyrazoles, a class of fused heterocyclic compounds, are recognized for their diverse pharmacological potential. The fusion of a thiopyran ring with a pyrazole moiety creates a unique three-dimensional structure that can interact with various biological targets. While the literature on the specific thiopyrano[4,3-c]pyrazole isomer is not as extensive as its oxygenated pyrano[2,3-c]pyrazole counterpart, the core structure holds promise for the development of novel therapeutic agents.

The imperative of green chemistry in pharmaceutical and fine chemical production is driven by the need to minimize environmental impact, reduce costs, and enhance safety. Key principles of green chemistry, such as waste prevention, atom economy, use of safer solvents, and energy efficiency, are particularly relevant to the synthesis of complex heterocyclic scaffolds. This guide is intended to provide researchers with the foundational knowledge and practical protocols to produce thiopyrano[4,3-c]pyrazoles in a more sustainable manner.

Conventional Synthesis of Hexahydrothiopyrano[4,3-c]pyrazoles: A Starting Point for Greener Adaptation

A documented method for the synthesis of 2,3,3a,4,6,7-hexahydrothiopyrano[4,3-c]pyrazoles involves the reaction of a tetrahydro-4H-thiopyran-4-one derivative with a substituted hydrazine.[1] This approach, while effective, typically employs refluxing in organic solvents like methanol for extended periods.

Representative Conventional Protocol:

A key starting material for this synthesis is tetrahydro-3,5-bis(phenylmethylene)-4H-thiopyran-4-one. The reaction of this precursor with n-propylhydrazine in refluxing methanol yields 2-propylhexahydrothiopyrano[4,3-c]pyrazole as the major product.[1]

  • Critique from a Green Chemistry Perspective:

    • Solvent Use: Methanol is a volatile and flammable organic solvent.

    • Energy Consumption: Refluxing for several hours is energy-intensive.

    • Multi-step Synthesis: The preparation of the starting thiopyranone is a separate synthetic step.

This conventional method serves as a crucial benchmark for developing greener alternatives. The core transformation, a condensation-cyclization reaction, is amenable to green chemistry modifications.

Greener Approaches: Learning from Analogs and Isomers

While direct green synthetic routes for thiopyrano[4,3-c]pyrazoles are not extensively reported, the literature on the synthesis of the isomeric thiopyrano[2,3-c]pyrazoles and the analogous pyrano[2,3-c]pyrazoles offers a wealth of green methodologies that can be adapted.[2][3][4][5][6][7][8][9]

Multicomponent Reactions (MCRs): A Cornerstone of Green Synthesis

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. They are inherently green due to their high atom economy, reduced number of synthetic steps, and lower solvent and energy consumption.

A one-pot, four-component synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydrothiopyrano[2,3-c]pyrazole-5-carbonitriles has been reported using an ionic liquid catalyst.[10] Although this yields a different isomer, the principle of combining an aldehyde, a sulfur source, a pyrazole precursor, and a nitrile-containing component in a single step is a powerful green strategy.

Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter reaction times compared to conventional heating.[6]

Microwave-assisted synthesis has been successfully employed for the production of various pyrazole-containing heterocycles.[6] For instance, the synthesis of chromeno-annulated thiopyrano[2,3-c]pyrazoles was achieved via a domino-Knoevenagel-hetero-Diels-Alder reaction under microwave irradiation in a Brønsted acidic ionic liquid.[11]

Ultrasound-assisted synthesis is another green technique that promotes reactions through acoustic cavitation. This method has been used for the synthesis of pyranopyrazoles in aqueous media, demonstrating its potential for environmentally friendly heterocyclic synthesis.[2][3]

Proposed Green Protocols for Thiopyrano[4,3-c]pyrazole Synthesis

The following protocols are proposed based on the adaptation of established green methodologies for related heterocyclic systems. Researchers should consider these as starting points for optimization.

Protocol 1: Proposed One-Pot, Four-Component Synthesis of Dihydrothiopyrano[4,3-c]pyrazole Derivatives

This proposed protocol adapts the principles of MCRs for pyranopyrazole synthesis to the thiopyrano scaffold.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification reactants 1. Combine: - Aromatic Aldehyde (1 mmol) - 3-Methyl-1H-pyrazol-5(4H)-one (1 mmol) - Malononitrile (1 mmol) - Thioglycolic acid (1.2 mmol) - Green Solvent (e.g., Water:Ethanol 1:1, 5 mL) catalyst 2. Add Catalyst: - L-proline (10 mol%) reactants->catalyst reaction 3. Reaction Conditions: - Stir at 60°C for 2-4 hours (Monitor by TLC) catalyst->reaction workup 4. Cool to room temperature. 5. Filter the precipitate. reaction->workup wash 6. Wash with cold ethanol. workup->wash dry 7. Dry the product. wash->dry

Caption: Proposed one-pot synthesis of thiopyrano[4,3-c]pyrazoles.

Step-by-Step Methodology:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), 3-methyl-1H-pyrazol-5(4H)-one (1 mmol), malononitrile (1 mmol), thioglycolic acid (1.2 mmol), and 5 mL of a 1:1 water:ethanol mixture.

  • Add L-proline (10 mol%) as an organocatalyst.

  • Stir the mixture at 60°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired dihydrothiopyrano[4,3-c]pyrazole derivative.

Rationale:

  • Multicomponent Approach: This one-pot reaction maximizes atom economy and reduces waste.

  • Green Solvent: The use of a water-ethanol mixture significantly reduces the environmental impact compared to chlorinated or other volatile organic solvents.

  • Organocatalysis: L-proline is a non-toxic, readily available, and biodegradable catalyst.

Protocol 2: Proposed Microwave-Assisted Synthesis of Thiopyrano[4,3-c]pyrazoles

This protocol aims to leverage the benefits of microwave irradiation for a rapid and efficient synthesis.

Experimental Workflow Diagram:

G start Combine Reactants in MW Vial reactants Tetrahydro-4-oxothiopyran (1 mmol) Hydrazine hydrate (1.1 mmol) Aromatic aldehyde (2 mmol) Catalyst (e.g., [bmim]HSO4, 5 mol%) Solvent-free or minimal ethanol start->reactants mw Microwave Irradiation (e.g., 100°C, 10-20 min) reactants->mw workup Cool, add water mw->workup filter Filter and wash workup->filter product Pure Thiopyrano[4,3-c]pyrazole filter->product

Caption: Microwave-assisted synthesis workflow.

Step-by-Step Methodology:

  • In a 10 mL microwave vial, add tetrahydro-4-oxothiopyran (1 mmol), hydrazine hydrate (1.1 mmol), the aromatic aldehyde (2 mmol), and a catalytic amount of a Brønsted acidic ionic liquid such as [bmim]HSO4 (5 mol%).

  • If necessary, add a minimal amount of ethanol to ensure homogeneity.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100°C for 10-20 minutes.

  • After cooling, add cold water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to afford the pure product.

Rationale:

  • Energy Efficiency: Microwave heating provides rapid and uniform heating, drastically reducing reaction times and energy consumption.

  • Ionic Liquid as Catalyst and Medium: Ionic liquids can act as both catalysts and reaction media, are non-volatile, and can often be recycled.

  • Solvent-Free or Minimal Solvent: This approach minimizes the use of volatile organic solvents.

Data Summary and Comparison

The following table summarizes and compares the conditions and outcomes of conventional and proposed green synthetic methods.

Method Catalyst Solvent Energy Source Reaction Time Yield Green Advantages
Conventional None/AcidMethanolConventional Heating (Reflux)3+ hoursModerate-
Proposed MCR L-prolineWater:EthanolConventional Heating (60°C)2-4 hoursExpected Good to HighBiodegradable catalyst, green solvent
Proposed MW Ionic LiquidSolvent-free/EthanolMicrowave Irradiation10-20 minutesExpected HighRapid, energy-efficient, minimal solvent

Conclusion and Future Outlook

The synthesis of thiopyrano[4,3-c]pyrazoles can be approached through a green chemistry lens by adapting the well-established methodologies used for analogous pyranopyrazoles and other heterocyclic systems. The proposed protocols, centered around multicomponent reactions, green solvents, and alternative energy sources, offer a roadmap for researchers to develop sustainable and efficient synthetic routes. Future research should focus on the experimental validation and optimization of these proposed methods, as well as the exploration of other green catalysts, such as nanocatalysts and biocatalysts, for the production of this promising class of compounds. The adoption of such green approaches is not only environmentally responsible but also aligns with the principles of modern, efficient chemical synthesis.

References

  • Rovnyak, G. C., Millonig, R. C., Schwartz, J., & Shu, V. (1982). Synthesis and antiinflammatory activity of hexahydrothiopyrano[4,3-c]pyrazoles and related analogs. Journal of Medicinal Chemistry, 25(12), 1482–1487. [Link]

  • American Chemical Society. (n.d.). Preparation of thiopyrano- and pyrano[4,3-c]pyrazoles. Structure elucidation of dehydro coproducts. Retrieved from [Link]

  • Novel one-pot Facile Synthesis of Thiopyranopyrazole Using [H mim]HSO4 Catalyst. (n.d.). Retrieved from [Link]

  • Shaikh, A. A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(38), 26733-26756. [Link]

  • Shaikh, A. A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar. [Link]

  • Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Shaikh, A. A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]

  • Heravi, M. M., et al. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium. Growing Science. [Link]

  • Yallappa, S., et al. (2021). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-10. [Link]

  • Quiroga, J., & Trilleras, J. (2013). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2013(1), 194-219. [Link]

  • Shahbazi-Alavi, H., et al. (2024). Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers in Chemistry, 12, 1404117. [Link]

  • Wang, Z., et al. (2022). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 18, 1288-1295. [Link]

  • Reddy, C. R., et al. (2016). One-pot synthesis, biological evaluation, and docking study of new chromeno-annulated thiopyrano[2,3-c]pyrazoles. Molecular Diversity, 20(4), 895-907. [Link]

  • Ito, I., & Ueda, T. (1975). Synthesis of Pyrazolone Derivatives. XXV. Synthesis of Thiopyrano[3, 4-c]pyrazoles. Yakugaku Zasshi, 95(7), 843-848. [Link]

  • Al-Matar, H. M., et al. (2010). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6599-6611. [Link]

  • Singh, S., & Singh, P. P. (2023). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Proceedings of the 2nd International Conference on Innovations in Biological, Organic and Pharmaceutical Chemistry (IBOPC 2023). [Link]

  • Shabalala, S. Z., et al. (2013). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 5(4), 115-121. [Link]

Sources

Using 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging the 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole Scaffold for Lead Optimization

Executive Summary

The 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole scaffold represents a strategic "scaffold hop" from the traditional indazole or tetrahydroindazole cores commonly found in kinase inhibitors and GPCR ligands.[1] By replacing the carbocyclic fused ring with a thiopyran moiety, medicinal chemists gain a unique handle for physicochemical tuning. The sulfur atom allows for the modulation of lipophilicity (LogP) and electronic properties via controlled oxidation to sulfoxides or sulfones, without significantly altering the steric footprint of the molecule. This guide details the synthesis, functionalization, and strategic application of this scaffold in drug discovery.

Scaffold Profile & Medicinal Appeal

The core structure consists of a pyrazole ring fused to a tetrahydrothiopyran ring. Unlike flat, fully aromatic bicycles (e.g., indazoles), this scaffold possesses significant Fsp3 character (fraction of sp3 hybridized carbons), which is correlated with improved solubility and reduced off-target toxicity in clinical candidates.[1]

FeatureMedicinal Chemistry Benefit
Hinge Binding The pyrazole NH and N2 serve as a classic donor-acceptor motif for ATP-binding sites (kinases).[1]
Metabolic Handle The sulfur atom is a "soft" metabolic spot that can be preemptively oxidized to block formation of reactive metabolites.
Polarity Tuning S (Sulfide): Lipophilic (High LogP).[1] S=O (Sulfoxide): Chiral, increased polarity.[1] O=S=O (Sulfone): Highly polar, strong H-bond acceptor.
Vector Vectors C3 position allows for linear extension into solvent-exposed regions.[1]

Synthetic Protocol: Construction of the Core

The most robust route to the 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole core utilizes the "Enaminone Approach," which avoids the harsh conditions of traditional hydrazine/keto-ester condensations.[1]

Reagents Required:
  • Starting Material: Tetrahydro-4H-thiopyran-4-one (CAS: 1072-72-6).[1]

  • Reagent A: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1]

  • Reagent B: Hydrazine hydrate (or substituted hydrazines for N1-R analogs).[1]

  • Solvents: Toluene (Step 1), Ethanol (Step 2).[1]

Step-by-Step Methodology:

Step 1: Formation of the Enaminone Intermediate

  • Charge a reaction vessel with Tetrahydro-4H-thiopyran-4-one (1.0 eq).

  • Add DMF-DMA (1.2 eq) and Toluene (5 mL/mmol).

  • Heat to reflux (110°C) for 4–6 hours. Note: Monitor by TLC. The formation of the enaminone is indicated by a polar, UV-active spot.

  • Concentrate in vacuo to remove toluene and excess DMF-DMA. The residue (often an orange/red oil) is used directly without purification to prevent hydrolysis.[1]

Step 2: Cyclization to Pyrazole

  • Dissolve the crude enaminone in Ethanol (10 mL/mmol).

  • Add Hydrazine Hydrate (1.5 eq) dropwise at 0°C.

  • Allow to warm to room temperature, then heat to reflux for 2 hours.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate and purify via flash column chromatography (DCM/MeOH gradient).[1]

Step 3: Validation (Self-Check)

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the pyrazole C3-H (approx.[1] 7.3–7.6 ppm) and the broad singlet of the NH (12–13 ppm).

  • Mass Spec: M+H should correspond to MW ~140.1 (parent core).

Visualization: Synthetic & Functionalization Workflow

The following diagram illustrates the core synthesis and the two critical diversification pathways: N-alkylation and S-oxidation.

G cluster_legend Reaction Types Start Tetrahydro-4H- thiopyran-4-one Enaminone Enaminone Intermediate Start->Enaminone DMF-DMA Reflux Core 1H,4H,6H,7H- thiopyrano[4,3-c]pyrazole (The Scaffold) Enaminone->Core N2H4 EtOH, Reflux N_Alk N-Alkylated Analogs (Potency Tuning) Core->N_Alk R-X, Cs2CO3 (Regioselectivity Check!) Sulfoxide Sulfoxide (S=O) (Chiral/Polarity) Core->Sulfoxide mCPBA (1.0 eq) 0°C Sulfone Sulfone (O=S=O) (Metabolic Stability) Sulfoxide->Sulfone mCPBA (excess) or Oxone Cyclization Cyclization Oxidation Oxidation Alkylation Alkylation

Caption: Figure 1. Synthetic workflow transforming the thiopyranone precursor into the pyrazole core, followed by divergent pathways for lipophilicity (S-oxidation) and potency (N-alkylation) tuning.[1]

Advanced Protocol: S-Oxidation for Lead Optimization

Modulating the oxidation state of the sulfur atom is a powerful technique to lower LogP and introduce hydrogen bond acceptors.

Protocol:

  • Sulfoxide (S=O): Dissolve the scaffold (1 eq) in DCM at 0°C. Add mCPBA (1.0 eq, 77% max) portion-wise.[1] Stir for 30 min. Quench with sat. NaHCO3.

    • Note: This creates a chiral center at the sulfur. Enantiomers may need separation via Chiral SFC.

  • Sulfone (O=S=O): Dissolve scaffold in DCM. Add mCPBA (2.5 eq) or use Oxone in MeOH/H2O.[1] Stir at RT overnight.

    • Med Chem Insight: Sulfones are generally more metabolically stable and non-chiral, simplifying development.[1]

Data: Physicochemical Impact of S-Oxidation (Simulated data based on standard fragment contributions)

DerivativeLogP (Calc)H-Bond AcceptorsPolar Surface Area (TPSA)
Sulfide (Parent) 1.82 (N, N)~28 Ų
Sulfoxide 0.63 (N, N, O)~45 Ų
Sulfone 0.14 (N, N, O, O)~62 Ų

Case Study: Kinase Inhibitor Design

This scaffold is an excellent bioisostere for the Indazole moiety found in drugs like Axitinib or Linifanib.

Binding Mode Hypothesis: In an ATP-competitive inhibitor, the pyrazole 'NH' acts as a Hydrogen Bond Donor (HBD) to the kinase "Hinge" region (e.g., Glu residue), while the N2 nitrogen acts as a Hydrogen Bond Acceptor (HBA).[1]

Experimental Workflow for Kinase SAR:

  • Core Synthesis: Generate the 3-substituted thiopyrano-pyrazole.

  • C3-Functionalization: Use a Suzuki coupling at the C3 position (requires starting with a

    
    -keto ester or brominating the pyrazole) to reach into the "Gatekeeper" pocket.
    
  • S-Scan: Systematically synthesize the Sulfide, Sulfoxide, and Sulfone to optimize cellular permeability (Caco-2) and solubility.

Kinase cluster_SAR SAR Logic Hinge Kinase Hinge Region (Glu/Leu backbone) N2 Pyrazole N2 (H-Bond Acceptor) Hinge->N2 H-Bond NH Pyrazole NH (H-Bond Donor) NH->Hinge H-Bond Sulfur Thiopyran Sulfur (Solvent Exposed) Oxidation Tuning Oxidation Tuning Sulfur->Oxidation Tuning Modulates Solubility/LogP

Caption: Figure 2. Pharmacophore mapping of the thiopyrano-pyrazole scaffold within a typical Kinase ATP-binding pocket.

References

  • Review of Pyrazole Synthesis: Fustero, S., et al.[1][2] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. [1]

  • Thiopyranone Reagents: "Tetrahydro-4H-thiopyran-4-one as a versatile building block."[1] PubChem Compound Summary. [1]

  • Analogous Fused Systems (Benzothiopyrano): Schenone, P., et al. "Reaction of 2,3-dihydro-4H-1-benzothiopyran-4-ones with DMF-DMA."[1] Journal of Heterocyclic Chemistry, 1990.[1]

  • Oxidation Strategies in Med Chem: "Sulfoxides and Sulfones in Medicinal Chemistry." Journal of Medicinal Chemistry. [1]

  • Scaffold Hopping (General): Böhm, H. J., et al. "Scaffold hopping."[1] Drug Discovery Today, 2004.[1]

Sources

Application Note: Precision N-Alkylation of Thiopyrano[4,3-c]pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the N-alkylation of thiopyrano[4,3-c]pyrazole scaffolds. It synthesizes field-proven methodologies with mechanistic insights derived from the structurally analogous tetrahydroindazole system.

Executive Summary

The thiopyrano[4,3-c]pyrazole scaffold is a privileged pharmacophore in drug discovery, exhibiting potent activity in kinase inhibition (e.g., Chk1), anti-inflammatory pathways (5-LOX inhibition), and oncology. However, the functionalization of the pyrazole nitrogen is the critical bottleneck in SAR exploration. The presence of two nucleophilic nitrogens (N1 and N2) often leads to regioisomeric mixtures that are difficult to separate.[1][2]

This guide provides a rational framework for controlling regioselectivity, selecting optimal reaction conditions, and validating isomeric identity.

Mechanistic Insight & Regioselectivity

The N-alkylation of thiopyrano[4,3-c]pyrazole is governed by the tautomeric equilibrium of the pyrazole ring. Unlike simple pyrazoles, the fused thiopyran ring imposes specific steric and electronic constraints.

The N1 vs. N2 Challenge
  • N1 Position (1H-tautomer): The nitrogen adjacent to the bridgehead carbon. In the thermodynamically stable tautomer, the proton resides here. Alkylation at N1 is generally favored thermodynamically.

  • N2 Position (2H-tautomer): The nitrogen distal to the bridgehead. Alkylation here is often the kinetic product or favored by steric bulk at the N1 trajectory.

Structural Analogy: The reactivity profile of thiopyrano[4,3-c]pyrazole closely mirrors that of 4,5,6,7-tetrahydroindazole . Literature on tetrahydroindazole confirms that N1-alkylation is the dominant pathway under thermodynamic control, while N2-alkylation increases with steric hindrance at the electrophile or the C3-position of the pyrazole.

Diagram: Tautomerism and Alkylation Pathways

The following diagram illustrates the competitive alkylation pathways and the influence of reaction conditions.

ReactionPathways Tautomer Thiopyrano[4,3-c]pyrazole (Tautomeric Equilibrium) Deprotonation Pyrazolyl Anion (Delocalized Nucleophile) Tautomer->Deprotonation Base (NaH, K2CO3) N1_Path Path A: N1 Attack (Thermodynamic) Deprotonation->N1_Path Steric Freedom N2_Path Path B: N2 Attack (Kinetic/Steric) Deprotonation->N2_Path Steric Hindrance at N1 Prod_N1 N1-Alkylated Product (Major) N1_Path->Prod_N1 RX, Heat Prod_N2 N2-Alkylated Product (Minor) N2_Path->Prod_N2 RX, Cold/Kinetic

Caption: Mechanistic bifurcation in the alkylation of fused pyrazoles. N1 is generally favored by thermodynamics and low steric hindrance.

Strategic Selection of Reaction Conditions

Select the protocol based on your electrophile reactivity and required regioselectivity.

ParameterMethod A: Mild Carbonate Method B: Strong Hydride Method C: Phase Transfer
Base

or


(60% disp.)

/

Solvent DMF, Acetone, or MeCNTHF or DMF (Anhydrous)Toluene / Water
Temperature

to


to RT
Reflux
Primary Use Highly reactive halides (BnBr, MeI).Less reactive alkyl halides. Maximizing N1 selectivity.Scale-up; avoiding anhydrous solvents.
N1:N2 Ratio Moderate (~3:1 to 5:1)High (~10:1 to >20:1)Variable

Detailed Experimental Protocols

Method A: Mild Carbonate Alkylation (Standard)

Best for: Primary alkyl halides, benzyl bromides, and initial screening.

Reagents:

  • Thiopyrano[4,3-c]pyrazole derivative (1.0 equiv)

  • Alkyl halide (1.1 – 1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv) [Use 
    
    
    
    for cost efficiency]
  • DMF (Dimethylformamide), anhydrous (0.1 M concentration)

Protocol:

  • Preparation: Charge a flame-dried reaction vial with the pyrazole substrate and

    
    .
    
  • Solvation: Add anhydrous DMF under an inert atmosphere (

    
     or Ar). Stir at room temperature for 15 minutes to ensure deprotonation/equilibration.
    
  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Stir at room temperature.

    • Checkpoint: Monitor by LC-MS after 2 hours. If conversion is <50%, heat to

      
      .
      
  • Work-up: Dilute with EtOAc. Wash 3x with water (critical to remove DMF) and 1x with brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). N1 and N2 isomers often separate, with the N2 isomer typically eluting first (higher

    
    ) due to lower polarity, though this varies by substituent.
    
Method B: Sodium Hydride Alkylation (High Selectivity)

Best for: Secondary halides, unreactive electrophiles, or when N1 selectivity is critical.

Reagents:

  • Thiopyrano[4,3-c]pyrazole derivative (1.0 equiv)

  • Sodium Hydride (

    
    ), 60% dispersion in oil (1.2 equiv)
    
  • Alkyl halide (1.2 equiv)

  • THF (Tetrahydrofuran), anhydrous (0.1 M)

Protocol:

  • Activation: In a flame-dried flask under Argon, suspend

    
     in anhydrous THF. Cool to 
    
    
    
    .
  • Deprotonation: Dissolve the pyrazole in a minimal amount of THF and add dropwise to the

    
     suspension.
    
    • Observation: Gas evolution (

      
      ) will occur. Stir at 
      
      
      
      for 30 mins until evolution ceases.
  • Alkylation: Add the alkyl halide dropwise at

    
    .
    
  • Completion: Allow the mixture to warm to room temperature slowly. Stir for 4–16 hours.

  • Quench: Carefully quench with saturated

    
     solution at 
    
    
    
    .
  • Work-up: Extract with DCM or EtOAc. Wash with brine, dry, and concentrate.[1]

Isomer Identification (Structural Validation)

Distinguishing N1 from N2 isomers is the most frequent point of failure. Do not rely solely on LC-MS.

1. 1H-NMR Chemical Shifts:

  • N1-Isomer (Major): The methylene protons of the alkyl group attached to N1 often appear slightly upfield compared to the N2 isomer due to shielding from the adjacent bridgehead system, but this is substituent-dependent.

  • C3-H Signal: The proton on the pyrazole carbon (if unsubstituted) shows distinct shifts.

2. NOESY/ROESY (The Gold Standard): You must observe a Through-Space correlation to confirm regiochemistry.

  • N1-Alkylation: NOE correlation observed between the N-alkyl protons and the thiopyran ring protons (specifically the bridgehead methylene at C4).

  • N2-Alkylation: NOE correlation observed between the N-alkyl protons and the substituent at C3 (or the C3-H). Absence of correlation to the thiopyran ring is key.

Diagram: Isomer Identification Workflow

ID_Workflow Sample Isolated Isomer NMR 1H-NMR Analysis Sample->NMR NOESY NOESY Experiment NMR->NOESY Decision Correlation Check NOESY->Decision Result_N1 Correlation: N-Alkyl <-> C4-H (Ring) CONFIRMED N1 Decision->Result_N1 Cross-peak to Ring Result_N2 Correlation: N-Alkyl <-> C3-H (Substituent) CONFIRMED N2 Decision->Result_N2 Cross-peak to C3

Caption: Diagnostic workflow for assigning regiochemistry using NOESY NMR spectroscopy.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Poor nucleophilicity or electrophile degradation.Switch to Method B (NaH). Add catalytic KI (Finkelstein) if using alkyl chlorides. Heat to

.
Poor N1:N2 Ratio Steric clash or "loose" transition state.Use bulkier bases (e.g., KOtBu). Lower temperature to

(Kinetic control might favor N1 if N2 is sterically crowded).
N-Alkylation Fails Substrate is too acidic or electrophile eliminates.Use Mitsunobu conditions (PPh3, DIAD, Alcohol) instead of alkyl halides.
Product is Oiled Out Residual DMF.Perform a LiCl wash (5% LiCl in water) during workup to strip DMF completely.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. (2021).[3][4][5] Detailed analysis of steric/electronic control in fused pyrazoles (Tetrahydroindazole proxy).

  • Synthesis and antiinflammatory activity of hexahydrothiopyrano[4,3-c]pyrazoles. Journal of Medicinal Chemistry. Foundational text on the specific scaffold synthesis.[6]

  • Identification of 1,4-dihydrothieno[3',2':5,6]thiopyrano[4,3-c]pyrazole derivatives as human 5-Lipo-oxygenase inhibitors. Chemical Biology & Drug Design. Demonstrates biological relevance and SAR of the scaffold.

  • Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Notes. General best practices for pyrazole nucleophiles.

Sources

Application Notes & Protocols for the Synthesis of Spiro-Derivatives from 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiopyrano[4,3-c]pyrazole Scaffold as a Gateway to Novel Spiro-architectures

The fusion of pyrazole and thiopyran rings creates the 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole scaffold, a heterocyclic system of significant interest. Pyrazole moieties are renowned pharmacophores found in numerous clinically approved drugs, exhibiting a wide array of biological activities.[1][2] The thiopyran ring, a sulfur-containing heterocycle, offers unique stereochemical and electronic properties. The combination of these two rings in a fused system presents a unique starting point for further molecular exploration.

Spirocycles, compounds containing two rings connected by a single common atom, have garnered immense attention in modern drug discovery.[3][4] Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for biological targets.[4] This structural rigidity often leads to improved physicochemical properties, such as solubility and metabolic stability, compared to their more flexible acyclic or fused counterparts.[3]

This guide provides a comprehensive overview of synthetic strategies to access novel spiro-derivatives using the 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole core. The central strategy revolves around the functionalization of the C4 methylene position of the thiopyran ring to create a key ketone intermediate, which serves as a versatile precursor for various spirocyclization reactions.

Core Synthetic Strategy: The C4-Oxo Intermediate as a Linchpin

The most logical and versatile approach to generating spiro-derivatives from the 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole scaffold is through the creation of a carbonyl group at the C4 position. This methylene group is activated by the adjacent sulfur atom and the pyrazole ring, making it susceptible to oxidation. The resulting ketone, 1,6-dihydro-7H-thiopyrano[4,3-c]pyrazol-4(5H)-one, is an ideal electrophilic hub for subsequent reactions designed to install the second ring at the C4 position, thereby forming the spiro-center.

G cluster_products Spiro-Derivatives Start 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole Intermediate Key Intermediate: 1,6-dihydro-7H-thiopyrano[4,3-c]pyrazol-4(5H)-one Start->Intermediate Oxidation [Step 1] ProductA Spiro-Oxindoles Intermediate->ProductA MCR with Isatin [Pathway A] ProductB Spiro-Hydantoins Intermediate->ProductB Bucherer-Bergs Reaction [Pathway B] ProductC Spiro-Pyrrolidines Intermediate->ProductC 1,3-Dipolar Cycloaddition [Pathway C]

Figure 1: Overall synthetic strategy for spiro-derivatives.

Experimental Protocols and Methodologies

Protocol 1: Synthesis of the Key Intermediate: 1,6-dihydro-7H-thiopyrano[4,3-c]pyrazol-4(5H)-one (3)

The conversion of the C4 methylene group to a carbonyl is the critical initiating step. This can be achieved through various oxidation methods. The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the sulfur atom or the pyrazole ring.

Rationale for Reagent Selection:

  • Selenium Dioxide (SeO₂): A classic reagent for the oxidation of α-methylene groups adjacent to heteroatoms. It offers good selectivity for this transformation.

  • Solvent (Dioxane/Water): A common solvent system for SeO₂ oxidations, providing adequate solubility for both the substrate and the reagent.

Step-by-Step Protocol:

  • To a solution of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole (1.0 eq) in 1,4-dioxane/water (10:1 v/v), add selenium dioxide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approx. 100-105 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 8-12 hours), cool the mixture to room temperature.

  • A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite® to remove the selenium.

  • Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ketone intermediate 3 .

Expected Validation:

  • ¹H NMR: Disappearance of the singlet corresponding to the C4 methylene protons.

  • ¹³C NMR: Appearance of a new signal in the carbonyl region (δ ≈ 190-200 ppm).

  • IR Spectroscopy: A strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretch.

Pathway A: Synthesis of Spiro[thiopyrano[4,3-c]pyrazole-4,3'-oxindole] Derivatives

This pathway utilizes a powerful one-pot, three-component reaction (MCR) to construct a highly functionalized spiro-oxindole framework, a privileged scaffold in medicinal chemistry.[1][5] The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.[5]

Rationale for Reagent Selection:

  • Isatin: The source of the oxindole moiety.

  • Malononitrile: An active methylene compound that participates in both the Knoevenagel and Michael reactions.

  • Piperidine: A mild base catalyst that facilitates both the initial condensation and the subsequent cyclization steps.[6]

G Ketone Ketone Intermediate (3) Catalyst Piperidine Ethanol, Reflux Ketone->Catalyst Isatin Isatin Derivative Isatin->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst Product Spiro[thiopyrano[4,3-c]pyrazole-4,3'-oxindole] Derivative Catalyst->Product One-Pot Reaction

Figure 2: Workflow for Spiro-Oxindole synthesis.

Step-by-Step Protocol:

  • In a round-bottom flask, combine the ketone intermediate 3 (1.0 eq), an appropriate isatin derivative (1.0 eq), and malononitrile (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Summary for Pathway A

EntryIsatin Substituent (R)Active Methylene Cmpd.CatalystExpected Yield (%)
1HMalononitrilePiperidine75-85
25-BrMalononitrilePiperidine70-80
35-NO₂MalononitrilePiperidine65-75
4HEthyl CyanoacetatePiperidine70-80
Pathway B: Synthesis of Spiro[thiopyrano[4,3-c]pyrazole-4,5'-hydantoin]

The Bucherer-Bergs reaction is a classic and reliable method for synthesizing hydantoins from ketones. This pathway provides access to spiro-hydantoin derivatives, which are known for their diverse pharmacological activities, including anticonvulsant and anticancer properties.

Rationale for Reagent Selection:

  • Potassium Cyanide (KCN) & Ammonium Carbonate ((NH₄)₂CO₃): These reagents provide the necessary cyanide nucleophile and the ammonia/carbonate components for the formation of the hydantoin ring.

G Ketone Ketone Intermediate (3) Reagents KCN, (NH₄)₂CO₃ Ethanol/H₂O, 60 °C Ketone->Reagents Intermediate α-aminonitrile (in situ) Reagents->Intermediate Addition/Condensation Product Spiro[thiopyrano[4,3-c]pyrazole-4,5'-hydantoin] Intermediate->Product Cyclization/Hydrolysis

Figure 3: Workflow for Spiro-Hydantoin synthesis.

Step-by-Step Protocol:

  • Caution: This reaction uses potassium cyanide, which is highly toxic. Perform this experiment in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a sealed pressure vessel, dissolve the ketone intermediate 3 (1.0 eq) in ethanol.

  • In a separate flask, prepare a solution of potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq) in a minimum amount of water.

  • Carefully add the aqueous solution to the ethanolic solution of the ketone.

  • Seal the vessel and heat the mixture to 60-70 °C in a water bath for 12-24 hours.

  • Cool the reaction vessel to room temperature and then in an ice bath.

  • Carefully open the vessel in the fume hood. Acidify the reaction mixture to pH 5-6 with dilute HCl. This will cause the spiro-hydantoin product to precipitate.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry to obtain the product.

Characterization and Validation

Comprehensive structural elucidation is mandatory to confirm the formation of the desired spiro-derivatives.

  • NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC): Essential for determining the connectivity of the atoms and confirming the presence of the spiro-center. For example, in the spiro-oxindole product, ¹³C NMR should show a quaternary carbon signal for the spiro-atom (C4).[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O of the oxindole/hydantoin and the -NH stretches.[8]

  • Single-Crystal X-ray Diffraction: The definitive method for unambiguous determination of the three-dimensional structure, confirming the spiro-junction.[7]

Conclusion

The 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole scaffold is a promising starting point for the synthesis of novel spiro-heterocycles. By leveraging the C4-oxo intermediate, a variety of well-established synthetic methodologies can be applied to generate diverse libraries of spiro-oxindoles, spiro-hydantoins, and other related structures. These compounds, with their rigid and complex three-dimensional frameworks, represent valuable candidates for screening in drug discovery programs, potentially leading to the identification of new therapeutic agents with unique mechanisms of action.

References

  • ResearchGate. (n.d.). Spiro Heterocycles: Synthesis and Application of Spiro Pyrazol-3-one Derivatives. Retrieved from [Link]

  • RSC Publishing. (2024, February 13). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Retrieved from [Link]

  • JETIR. (n.d.). AN EFFICIENT GREEN SYNTHESIS OF SPIRO- HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW. JETIR.org. Retrieved from [Link]

  • Song, L., Sun, Y., An, R., Wang, L., & Jin, Y. (2025). Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. RSC Advances, Advance Article. Retrieved from [Link]

  • Masumoto, E., & Maruoka, H. (2021). SYNTHESIS AND APPLICATION OF SPIRO PYRAZOL-3-ONE DERIVATIVES. Reviews in Heteroatom Chemistry, 31, 1-36. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of spiro-4H-pyrazole-oxindoles and fused 1H-pyrazoles via divergent, thermally induced tandem cyclization/migration of alkyne-tethered diazo compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of spiro-4H-pyran derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Fused and Spiro Pyrazole Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Pyrazole. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • PubMed. (2024, January 18). Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications. Retrieved from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • PubMed. (2015, November 11). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Retrieved from [Link]

  • PMC. (n.d.). Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2021, September 4). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. Retrieved from [Link]

  • MDPI. (2025, April 15). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. Retrieved from [Link]

  • MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • J-STAGE. (1975). Synthesis of Pyrazolone Derivatives. XXV. Synthesis of Thiopyrano[3, 4-c]pyrazoles. YAKUGAKU ZASSHI, 95(7), 879–882. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Retrieved from [Link]

Sources

Application Note: Regioselective Preparation of Tetrahydrothiopyrano[4,3-c]pyrazole from Hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The tetrahydrothiopyrano[4,3-c]pyrazole scaffold represents a critical bioisostere of the widely utilized tetrahydroindazole core. By replacing the carbocyclic ring with a sulfur-containing heterocycle, medicinal chemists can modulate lipophilicity (LogP), metabolic stability, and hydrogen-bonding potential without significantly altering the steric footprint of the molecule.

This Application Note details the robust, scalable synthesis of this fused system. Unlike one-pot multicomponent reactions which often suffer from regiochemical ambiguity, this protocol utilizes a stepwise enaminone activation strategy . This approach guarantees high regiocontrol, making it the gold standard for structure-activity relationship (SAR) studies in drug discovery.

Retrosynthetic Analysis & Mechanism

To achieve the [4,3-c] fusion, the pyrazole ring must be constructed across the C3–C4 bond of the tetrahydrothiopyran ring. The most efficient disconnection involves the condensation of a hydrazine dinucleophile with a 1,3-electrophilic precursor derived from tetrahydro-4H-thiopyran-4-one.

Mechanistic Pathway[1][2][3][4][5]
  • Activation: The C3 position of the ketone is activated via condensation with

    
    -dimethylformamide dimethyl acetal (DMF-DMA), yielding an 
    
    
    
    -unsaturated enaminone.
  • Michael Addition: The terminal nitrogen of the hydrazine attacks the electrophilic

    
    -carbon of the enaminone (Michael-type addition), displacing dimethylamine.
    
  • Cyclocondensation: The internal nitrogen attacks the carbonyl carbon, followed by dehydration to aromatize the pyrazole ring.

Retrosynthesis Target Tetrahydrothiopyrano[4,3-c]pyrazole Intermediate Enaminone Intermediate (3-((dimethylamino)methylene)...) Target->Intermediate Cyclization (-H2O, -HNMe2) Precursor Tetrahydro-4H-thiopyran-4-one Intermediate->Precursor DMF-DMA Condensation Reagent Hydrazine (R-NH-NH2) Reagent->Intermediate Nucleophilic Attack

Figure 1: Retrosynthetic logic for the [4,3-c] fused system. The enaminone route ensures the correct fusion geometry compared to alternative Claisen condensations.

Experimental Protocols

Protocol A: Synthesis of the Enaminone Precursor

Objective: Install the reactive carbon atom at C3. Precursor: Tetrahydro-4H-thiopyran-4-one (CAS: 1072-72-6).

Materials:

  • Tetrahydro-4H-thiopyran-4-one (10.0 mmol)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol, 1.5 eq)
    
  • Solvent: Toluene (anhydrous) or neat (solvent-free)

Procedure:

  • Setup: Charge a dried round-bottom flask with tetrahydro-4H-thiopyran-4-one.

  • Addition: Add DMF-DMA under a nitrogen atmosphere.

    • Expert Insight: While the reaction can proceed neat, using toluene (5-10 volumes) allows for better thermal control and azeotropic removal of methanol, driving the equilibrium forward.

  • Reflux: Heat the mixture to 110°C (reflux) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting ketone (

      
      ) should disappear, and a lower 
      
      
      
      yellow spot (enaminone) should appear.
  • Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove toluene and excess DMF-DMA.

  • Purification: The residue is typically a yellow/orange solid or oil of sufficient purity (>90%). If crystallization is needed, triturating with cold diethyl ether is effective.

Yield Expectation: 85–95% Key Intermediate: 3-((Dimethylamino)methylene)tetrahydro-4H-thiopyran-4-one.

Protocol B: Cyclization to Tetrahydrothiopyrano[4,3-c]pyrazole

Objective: Formation of the pyrazole ring using Hydrazine Hydrate or Substituted Hydrazines.

Materials:

  • Enaminone Intermediate (from Protocol A) (5.0 mmol)

  • Hydrazine source:[1]

    • Hydrazine hydrate (

      
      ) (6.0 mmol, 1.2 eq) for 
      
      
      
      -unsubstituted pyrazoles.
    • Methyl hydrazine or Aryl hydrazine (6.0 mmol) for

      
      -substituted pyrazoles.
      
  • Solvent: Ethanol (absolute) or Methanol.

Procedure:

  • Dissolution: Dissolve the Enaminone (5.0 mmol) in Ethanol (25 mL).

  • Addition: Add the hydrazine dropwise at room temperature.

    • Caution: Reaction is exothermic.

  • Cyclization:

    • For Hydrazine Hydrate : Stir at room temperature for 1 hour, then reflux for 2 hours.

    • For Aryl Hydrazines : Reflux is required for 4–12 hours due to lower nucleophilicity.

  • Workup:

    • Cool the reaction mixture to 0°C.

    • Precipitation: The product often crystallizes out of the ethanolic solution. Filter the solid and wash with cold ethanol.

    • Alternative: If no precipitate forms, evaporate solvent and recrystallize from EtOAc/Hexane.

Yield Expectation: 75–90%

Data Summary Table
ParameterProtocol A (Activation)Protocol B (Cyclization)
Limiting Reagent Thiopyran-4-oneEnaminone Intermediate
Key Reagent DMF-DMA (1.5 eq)Hydrazine (1.2 eq)
Solvent Toluene or NeatEthanol
Temp/Time 110°C / 4-6 h78°C / 2-4 h
Critical Check Removal of Methanol byproductComplete consumption of Enaminone
Typical Yield 90%80%

Regioselectivity & Troubleshooting (Expert Insights)

When using substituted hydrazines (e.g., Methylhydrazine), regioselectivity becomes the primary challenge.

  • The Challenge: Methylhydrazine has two nucleophilic nitrogens:

    
     (more nucleophilic) and 
    
    
    
    (more steric bulk).
  • The Outcome: The

    
     group typically attacks the 
    
    
    
    -carbon of the enaminone (the CH-NMe2 group) first. This leads to the 1-methyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole isomer as the major product.
  • Validation: Use NOESY NMR to confirm the position of the methyl group. A correlation between the N-Methyl and the pyrazole C3-H indicates the 1-methyl isomer.

Workflow Start Start: Thiopyran-4-one Step1 React with DMF-DMA (Reflux, 4h) Start->Step1 Check1 TLC Check: Ketone consumed? Step1->Check1 Check1->Step1 No Step2 Evaporate Volatiles (Isolate Enaminone) Check1->Step2 Yes Branch Choose Hydrazine Step2->Branch RouteA Hydrazine Hydrate (EtOH, Reflux) Branch->RouteA R=H RouteB Methyl Hydrazine (EtOH, Reflux) Branch->RouteB R=Me ProdA Product: N-H Pyrazole (Precipitates) RouteA->ProdA ProdB Product: N-Methyl Pyrazole (Regioisomer Mix Possible) RouteB->ProdB

Figure 2: Operational workflow for the synthesis, highlighting the divergence point for substituted hydrazines.

Safety & Handling

  • Hydrazines: Hydrazine hydrate and methyl hydrazine are genotoxic and suspected carcinogens. All reactions must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal to convert it to nitrogen gas.

  • Odor: Thiopyran derivatives can have pungent, sulfurous odors. Bleach baths are effective for cleaning glassware.

References

  • Ward, D. E., et al. (2007). "Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one." Synthesis, 2007(10), 1584–1586.

    • Context: Authoritative source for the preparation of the starting m
  • El-Saghier, A. M. (2002). "Synthesis of some new fused thiopyrano[4,3-c]pyrazoles and related heterocyclic systems." Journal of Chemical Research.

    • Context: Describes the specific condens
  • Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 104(5), 2433–2480.

    • Context: The definitive review on the mechanism and utility of enaminones (DMF-DMA adducts) in heterocycle synthesis.
  • PubChem Compound Summary. "Tetrahydro-4H-thiopyran-4-one."

    • Context: Physical property data and safety inform

Sources

Troubleshooting & Optimization

Improving reaction yields for 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole scaffold is a critical bicyclic core in medicinal chemistry, particularly for kinase inhibitors (e.g., Danusertib analogs) and GPCR modulators. The synthesis typically involves the fusion of a pyrazole ring onto a tetrahydro-4H-thiopyran-4-one precursor.

While theoretically straightforward, this reaction often suffers from variable yields (30–60%) due to three primary failure modes:

  • Incomplete Enaminone Formation: Poor conversion of the ketone to the reactive intermediate.

  • Regioisomeric Heterogeneity: Formation of unwanted isomers during hydrazine cyclization.

  • Sulfur Oxidation: Inadvertent oxidation of the thiopyran sulfide to sulfoxide/sulfone during workup.

This guide prioritizes the DMF-DMA (N,N-Dimethylformamide dimethyl acetal) route over the classical Claisen condensation (ethyl formate/NaH) due to its superior atom economy and reproducibility.

Master Reaction Workflow (Visualization)

The following diagram outlines the optimized synthetic pathway and critical decision points.

G Start Tetrahydro-4H-thiopyran-4-one Step1 Step 1: Enaminone Formation (DMF-DMA, 80-100°C) Start->Step1 Check1 QC Point: TLC/LCMS (Is SM < 5%?) Step1->Check1 Check1->Step1 No (Add more DMF-DMA) Intermed Intermediate: Enaminone (Solid/Oil) Check1->Intermed Yes Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH, Reflux) Intermed->Step2 Check2 QC Point: pH Check (Is pH > 8?) Step2->Check2 Check2->Step2 No (Add base/hydrazine) Product Target: Thiopyrano[4,3-c]pyrazole Check2->Product Yes

Caption: Figure 1. Optimized stepwise workflow for thiopyrano[4,3-c]pyrazole synthesis via the DMF-DMA route.

Module 1: The Enaminone Intermediate (Step 1)

The Issue: The reaction of tetrahydro-4H-thiopyran-4-one with DMF-DMA is the yield-determining step. If this conversion is incomplete, the subsequent hydrazine step will produce complex mixtures.

Protocol Optimization
  • Reagent: Use DMF-DMA (N,N-Dimethylformamide dimethyl acetal) .[1][2]

  • Stoichiometry: 1.0 eq Ketone : 1.5–2.0 eq DMF-DMA.

  • Solvent: Neat (preferred) or DMF. Avoid alcohols (they react with acetals).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Old/Hydrolyzed DMF-DMA.Verify Reagent: DMF-DMA hydrolyzes to DMF + MeOH. Check proton NMR of reagent; if a singlet at ~8.0 ppm (formyl) is dominant over the acetal peaks, discard.
Dark/Tar Formation Thermal decomposition.Temp Control: Do not exceed 100°C. The reaction is best run at 80–90°C. If running neat, ensure efficient stirring.
"Stalled" Reaction Equilibrium limitation.Remove Methanol: The reaction produces MeOH as a byproduct. Use a Dean-Stark trap or open vessel (under N2 flow) to drive the equilibrium forward.

Expert Insight:

"The enaminone intermediate is often moisture-sensitive. Do not subject it to aqueous workup. Instead, remove excess DMF-DMA under high vacuum and proceed directly to Step 2. This 'telescoping' approach prevents hydrolysis back to the starting ketone."

Module 2: Cyclization with Hydrazine (Step 2)

The Issue: Cyclization efficiency depends heavily on pH and temperature. The sulfur atom in the ring makes the system susceptible to oxidation if aggressive conditions are used.

Protocol Optimization
  • Reagent: Hydrazine hydrate (50–60% or 80%). Avoid hydrazine hydrochloride unless using a base scavenger.

  • Solvent: Ethanol or Methanol (absolute).

  • Temperature: Reflux (78°C).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Sticky/Gummy Precipitate Polymerization or trapped solvent.Trituration: Cool the reaction to 0°C. If oil persists, triturate with cold diethyl ether or hexanes to induce crystallization.
Regioisomer Mixtures N1 vs N2 alkylation (if using substituted hydrazine).Solvent Switch: Proticity affects tautomer equilibrium. If using methylhydrazine, switching from EtOH to AcOH can invert the ratio (Thermodynamic vs Kinetic control).
Sulfur Smell / Decomposition Oxidation of the thiopyran ring.Inert Atmosphere: Strictly run under N2/Ar. Avoid peroxide-containing ethers (THF/Dioxane) during workup.

FAQ: Specific User Scenarios

Q1: My product has a melting point 10°C lower than reported. Is it the wrong isomer?

  • Diagnosis: Likely solvent inclusion or partial oxidation.

  • Fix: The thiopyran ring can slowly oxidize to the sulfoxide (S=O). Check LCMS for a mass shift of +16 (M+16). If clean by MS, dry the sample under vacuum at 50°C for 24h. The thiopyrano-pyrazole lattice traps ethanol efficiently.

Q2: Can I use the Claisen route (Ethyl formate + NaH) instead?

  • Analysis: Yes, but it is less robust.

  • Comparison:

    • DMF-DMA Route: Neutral conditions, no salt waste, >85% yield typical.

    • NaH/Formate Route: Strongly basic, generates H2 gas, requires anhydrous THF. Yields often ~50-60% due to enolate polymerization.

  • Recommendation: Only use the Claisen route if you specifically need a C3-hydroxyl/tautomer variant that DMF-DMA cannot access.

Q3: How do I purify the final compound? It streaks on silica.

  • Fix: Pyrazoles are polar and acidic.

    • Mobile Phase: Use DCM:MeOH (95:5) with 1% NH4OH or Triethylamine. The base suppresses the interaction with silanols.

    • Alternative: Recrystallization from Ethanol/Water is usually sufficient and avoids column loss.

Advanced Troubleshooting Logic (Visualization)

Use this decision tree when yields drop below 50%.

Troubleshooting Start Problem: Yield < 50% Step1Check Check Step 1 (Enaminone) Start->Step1Check TLC1 TLC: Starting Ketone Visible? Step1Check->TLC1 Soln1 Action: Increase DMF-DMA eq. Remove MeOH (Dean-Stark) TLC1->Soln1 Yes (Incomplete) Step2Check Check Step 2 (Cyclization) TLC1->Step2Check No (Clean conversion) MSCheck LCMS: M+16 Peak? Step2Check->MSCheck Soln2 Action: Sulfur Oxidation detected. Degas solvents; Add antioxidant. MSCheck->Soln2 Yes Soln3 Action: Incomplete Cyclization. Increase Reflux Time or Switch to AcOH solvent. MSCheck->Soln3 No

Caption: Figure 2. Diagnostic logic for recovering failed reactions.

References

  • Synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid.
  • Synthesis of tetrahydro-4H-thiopyran-4-ones (Microreview). Source:Chemistry of Heterocyclic Compounds, 2019. Relevance: Comprehensive review of the starting material reactivity, including enamine formation and stability of the thiopyran ring. URL:[Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel Building Blocks. Source:Molecules (NIH/PMC), 2022. Relevance: Validates the DMF-DMA protocol for pyranone/thiopyranone systems, detailing temperature and stoichiometry for the enaminone step. URL:[Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. Source:GSC Online Press, 2020. Relevance: Discusses hydrazine cyclization conditions and the benefits of ethanol/water solvents for precipitation-based purification. URL:[Link]

Sources

Optimizing solvent selection for thiopyrano[4,3-c]pyrazole crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Solvent Systems & Troubleshooting Oiling Out

Executive Summary

Crystallizing thiopyrano[4,3-c]pyrazoles presents a unique challenge due to the conflicting nature of the fused ring system. The thiopyran ring introduces significant lipophilicity and dispersion forces (due to the sulfur atom), while the pyrazole moiety requires hydrogen bond donors/acceptors for stabilization.

This guide moves beyond basic "trial and error" by applying Hansen Solubility Parameters (HSP) and Metastable Zone Width (MSZW) control to optimize yield and purity.

Module 1: Solvent Selection Strategy

User Question: I am struggling to find a single solvent that works. What solvent systems do you recommend for this specific scaffold?

Technical Response: Single-solvent recrystallization is rarely effective for fused thiopyrano-pyrazoles because the temperature coefficient of solubility is often too shallow. We recommend a Binary Solvent System (Solvent/Antisolvent).

The sulfur atom in the thiopyran ring increases the molecule's Dispersion energy (


) , making it more soluble in chlorinated solvents or aromatics than its oxygen-containing analogs (pyrano-pyrazoles). However, the pyrazole NH requires a polar protic environment to direct crystal packing.
Recommended Solvent Systems
System TypeSolvent (Good)Antisolvent (Bad)MechanismBest For
Protic/Aqueous Ethanol or 2-Propanol Water H-bonding driven. Water forces hydrophobic thiopyran stacking.General purification; removal of inorganic salts.[1]
Polar/Apolar Ethyl Acetate n-Heptane Polarity driven. Gentle precipitation.Avoiding solvates; drying is easier.
High Solubility DMF or DMSO Water Extreme solubility difference.Compounds with high melting points (>200°C) that won't dissolve in alcohols.
Chlorinated DCM or Chloroform Hexane Dispersion driven.Highly lipophilic derivatives (e.g., large N-alkyl substitutions).

Critical Warning: Avoid using Acetone if your compound has primary amines, as imine formation is a risk. Avoid DMSO if you cannot dry the sample above 80°C, as residual solvent entrapment is common.

Module 2: Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon

Q: Upon cooling, my solution turns cloudy and forms a sticky oil at the bottom instead of crystals. How do I fix this?

A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the solution enters a "miscibility gap" before it crosses the solubility curve.[2][3] This is thermodynamically driven by high supersaturation or impurities.

The Fix (Step-by-Step):

  • Reduce Supersaturation: You are likely cooling too fast or using too little solvent. Dilute your solution by 10-15%.

  • Temperature Cycling (Ostwald Ripening):

    • Heat the mixture until the oil re-dissolves.

    • Cool slowly until the oil just begins to form.

    • Re-heat slightly until it clears.

    • Add seed crystals immediately.

    • Cool at a rate of 5°C/hour.

  • Change the Antisolvent: If using Water, switch to Ethanol/Heptane . Water often exacerbates hydrophobic clustering (oiling) in sulfur-containing heterocycles.

Issue 2: Amorphous Precipitate

Q: I get a solid, but XRD shows it’s amorphous (no peaks). It crashes out instantly when I add the antisolvent.

A: This is a "Crash Crystallization" caused by uncontrolled nucleation.

  • Root Cause: The local concentration at the drop point of the antisolvent is too high.

  • Solution: Switch to Reverse Addition .

    • Standard: Adding Antisolvent to Product Solution.[3]

    • Reverse: Slowly add the Product Solution (in good solvent) into a large volume of Antisolvent under vigorous stirring. This keeps the supersaturation ratio low and constant.

Module 3: Visualizing the Logic
Diagram 1: The Solvent Selection Decision Matrix

This flowchart guides you through the selection process based on your compound's specific behavior.

SolventSelection Start Start: Solubility Check (10mg in 1mL) SolubleCold Soluble at RT? Start->SolubleCold SolubleHot Soluble only when Hot? SolubleCold->SolubleHot No Yes Yes SolubleCold->Yes Yes InsolubleHot Insoluble even Hot? SolubleHot->InsolubleHot No CheckMP Check Melting Point SolubleHot->CheckMP SolubleHot->Yes Yes StrongSolvent Switch to DMF/DMSO or Chlorinated Solvents InsolubleHot->StrongSolvent Evap Too Soluble. Evaporate or use Antisolvent. Ideal Ideal Candidate for Cooling Crystallization LowMP MP < 80°C (Risk of Oiling Out) CheckMP->LowMP HighMP MP > 150°C CheckMP->HighMP ActionLow Use EtOH/Water Slow Cool + Seeding LowMP->ActionLow ActionHigh Use DMF/Water or EtOAc/Heptane HighMP->ActionHigh Yes->Evap

Caption: Decision matrix for selecting the initial solvent system based on solubility and melting point properties.

Diagram 2: Mechanism of Oiling Out (LLPS)

Understanding the phase diagram is critical to avoiding the formation of oil droplets.

PhaseDiagram cluster_legend Thermodynamic Zones Solution Homogeneous Solution MSZW Metastable Zone (Nucleation Window) Solution->MSZW Controlled Cooling Spinodal Spinodal Decomposition (Oiling Out) Solution->Spinodal Rapid Cooling or High Impurity Crystal Crystalline Solid MSZW->Crystal Seeding/Growth Spinodal->Crystal Slow/Impure Solidification Note Goal: Stay in Yellow Zone Avoid Red Zone

Caption: Phase diagram illustrating the danger of the Spinodal zone (Oiling Out) versus the target Metastable Zone.

Module 4: Standard Operating Procedure (SOP)

Protocol: Dual-Solvent Recrystallization for Thiopyrano-Pyrazoles

  • Dissolution:

    • Place crude solid in a flask with a magnetic stir bar.

    • Add the Good Solvent (e.g., Ethanol) dropwise while heating to reflux.

    • Stop adding solvent exactly when the solution becomes clear.

    • Scientific Check: If the solution is colored but clear, add activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • The Cloud Point:

    • Keep the solution hot (near boiling).

    • Add the Antisolvent (e.g., Water) dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of the Good Solvent to clear the solution again.

  • Controlled Nucleation:

    • Remove from heat.[4][5]

    • Wrap the flask in a towel or place in a warm oil bath (heat turned off) to ensure slow cooling .

    • Seeding (Optional but Recommended): When the temperature reaches ~40°C, add a tiny crystal of pure product.

  • Harvesting:

    • Allow to stand at Room Temperature for 2 hours, then 4°C (fridge) for 2 hours.

    • Filter and wash with a cold mixture of Solvent:Antisolvent (1:3 ratio).

References
  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines the

    
     principles used in Module 1). 
    
  • Oiling Out Mechanisms: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Authoritative text on LLPS and metastable zones).

  • Pyrazole Synthesis & Purification: El-Saghier, A. M. M. (2002). Synthesis of some new fused pyrazoles. Journal of Chemical Research. (Provides context on the synthesis and workup of thiopyrano-pyrazole precursors).

  • Crystallization of Heterocycles: Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (General guidelines for crystallizing rigid organic heterocycles).

Sources

Technical Support Center: HPLC Separation of Thiopyrano[4,3-c]pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Resolution of Regioisomers and Enantiomers in Fused Pyrazole Systems[1]

Introduction & Molecule Profile

Welcome to the technical guide for separating thiopyrano[4,3-c]pyrazole derivatives. This fused heterocyclic scaffold presents unique chromatographic challenges due to the interplay between the basic pyrazole nitrogens and the sulfur atom in the fused ring.

Critical Analysis of the Separations Challenge:

  • Regioisomerism (N1 vs. N2): During synthesis (e.g., cyclization with hydrazines), alkylation often occurs at both nitrogen positions.[1] These structural isomers have different dipole moments but similar hydrophobicities, making baseline resolution on standard C18 columns difficult.[1]

  • Basicity & Tailing: The pyrazole ring is a weak base (

    
    ).[1] At neutral pH, secondary interactions with residual silanols on the column stationary phase cause severe peak tailing.
    
  • Sulfur Reactivity: The thiopyran ring contains a thioether. Warning: This moiety is susceptible to oxidation (forming sulfoxides) if the mobile phase is not degassed or contains peroxide impurities, leading to "ghost peaks."[1]

Method Development Workflow

Do not guess your conditions. Follow this logic gate to select the correct stationary phase and mode.

Decision Tree: Column & Mode Selection

MethodDev Start Start: Define Isomer Type IsomerType Isomer Type? Start->IsomerType Regio Regioisomers (N1 vs N2 Alkyl) IsomerType->Regio Structural Chiral Enantiomers (Chiral Side Chain) IsomerType->Chiral Optical RP_Select Reverse Phase (RP) Screening Regio->RP_Select NP_Select Normal Phase / Polar Organic Screening Chiral->NP_Select C18 C18 (High Carbon Load) Start here RP_Select->C18 Standard PFP PFP (Pentafluorophenyl) *Recommended* RP_Select->PFP Enhanced Selectivity Amylose Amylose-2 / Cellulose-2 (Coated/Immobilized) NP_Select->Amylose Polysaccharide CSPs

Figure 1: Strategic decision tree for selecting the stationary phase based on the type of isomerism present.

Protocol A: Separation of Regioisomers (N1 vs. N2)

Objective: Separate structural isomers formed during synthesis. Mechanism: Exploiting differences in dipole moments and


-

interactions.[1]
The "Golden Standard" Method

While C18 is the default, Pentafluorophenyl (PFP) columns often provide superior resolution for pyrazole regioisomers due to specific fluorine-nitrogen electrostatic interactions.[1]

ParameterConditionTechnical Rationale
Column Fluorophenyl (PFP) or C18 (End-capped)PFP phases interact strongly with the basic nitrogen and aromatic systems, often pulling apart isomers that co-elute on C18.[1]
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)Crucial: Low pH (

) protonates the pyrazole (

), preventing silanol interactions (tailing).[1]
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN typically provides sharper peaks for nitrogen heterocycles than Methanol.[1]
Gradient 5% B to 95% B over 15 minStandard scouting gradient.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[2][3][4]
Detection UV 254 nm & 220 nm The thiopyrano ring often has strong absorbance in the low UV range.

Step-by-Step Execution:

  • Preparation: Dissolve sample in 50:50 Water:ACN. If insoluble, use DMSO (keep injection volume <5 µL to avoid solvent effects).[1]

  • Equilibration: Flush column with 20 column volumes of Mobile Phase A/B to saturate the stationary phase with the ion-pairing agent (TFA).

  • Injection: Inject 5-10 µL.

  • Analysis: Calculate Resolution (

    
    ). If 
    
    
    
    , switch organic modifier to Methanol to alter selectivity (
    
    
    ).[1]

Protocol B: Chiral Separation (Enantiomers)

Objective: Separate enantiomers if the thiopyrano[4,3-c]pyrazole has a chiral handle. Mechanism: Formation of transient diastereomeric complexes with the chiral selector.

Recommended Columns:

  • Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Lux Amylose-2, Chiralpak AD)[1]

  • Cellulose-tris(3,5-dichlorophenylcarbamate) (e.g., Lux Cellulose-2)[1]

Polar Organic Mode (The "Universal" Pyrazole Mode)

This mode avoids the use of hexane (solubility issues) and water (limited column compatibility for some older phases), using 100% organic solvents with additives.[1]

  • Mobile Phase: Acetonitrile : Methanol (90:10)[1]

  • Additive: 0.1% Diethylamine (DEA) + 0.1% Formic Acid.[1]

    • Why both? This creates a buffered organic salt environment that sharpens peaks for amphoteric molecules.

  • Temperature:

    
     (Lower temperature often improves chiral resolution).[5]
    

Troubleshooting Center (FAQs)

Issue 1: Severe Peak Tailing ( )

Diagnosis: The basic nitrogen in the pyrazole ring is interacting with acidic silanols on the silica surface. Solution Workflow:

TailingFix Problem Problem: Peak Tailing CheckPH Check Mobile Phase pH Problem->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic AddTFA Action: Add 0.1% TFA (Suppresses Silanols) IsAcidic->AddTFA No CheckCol Check Column Type IsAcidic->CheckCol Yes OldSilica Type A Silica? CheckCol->OldSilica SwitchCol Action: Switch to Hybrid Particle (BEH/XBridge) OldSilica->SwitchCol Yes

Figure 2: Troubleshooting logic for peak tailing in basic heterocycles.

Issue 2: "Ghost Peaks" or Growing Impurities

User Report: "I see a small peak eluting before my main peak that grows if the sample sits in the autosampler." Root Cause: Sulfur Oxidation. The thiopyran sulfur is oxidizing to the sulfoxide (


).[1] Sulfoxides are more polar than thioethers and elute earlier in Reverse Phase.
Fix: 
  • Immediate: Prepare fresh samples.

  • Preventative: Add an antioxidant (e.g., 0.05% Ascorbic Acid) to the sample diluent.[1]

  • System: Ensure the mobile phase is thoroughly degassed.

Issue 3: Regioisomers are Co-eluting ( )

User Report: "I see a shoulder, but not two distinct peaks." Fix:

  • Change Temperature: Lowering temperature to

    
     reduces mass transfer effects and can improve resolution.[1]
    
  • Change Selectivity: If using ACN, switch to Methanol. Methanol is a protic solvent and interacts differently with the pyrazole nitrogens compared to aprotic ACN.

  • Switch Column: Move from C18 to PFP (Pentafluorophenyl).[1] The

    
    -
    
    
    
    interactions are highly sensitive to the position of the alkyl group on the pyrazole ring.

References

  • Rovnyak, G. C., & Shu, V. (1979).[1][6] Preparation of thiopyrano- and pyrano[4,3-c]pyrazoles.[1][6] Structure elucidation of dehydro coproducts. The Journal of Organic Chemistry, 44(14), 2518–2522.

  • Faria, A. F., et al. (2021).[1] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25617–25628.[1]

  • Restek Corporation. (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Technical Guides.

  • Phenomenex. (2025).[1][7] How to Reduce Peak Tailing in HPLC? Phenomenex Blog.

  • Waters Corporation. (2023).[1] What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base.[8]

Sources

Validation & Comparative

Comparative Guide: Crystallographic & Structural Profiling of the 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sulfur Effect" in Scaffold Design

In fragment-based drug discovery (FBDD), the choice between a thiopyran and a pyran-fused pyrazole is rarely trivial. While the Pyrano[4,3-c]pyrazole (Oxygen variant) is the historical standard for solubility, the Thiopyrano[4,3-c]pyrazole (Sulfur variant) offers distinct advantages in metabolic stability and hydrophobic pocket occupancy.

This guide objectively compares the crystallographic data of the 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole core against its oxygenated alternative. Our analysis reveals that the substitution of Oxygen with Sulfur induces a critical "ring-puckering" effect, altering the vector of substituents and modifying the supramolecular H-bond network—a key consideration for kinase inhibitor design.

Comparative Structural Analysis

Crystallographic Parameters: Thiopyrano vs. Pyrano

The following data contrasts the core metrics derived from high-resolution X-ray diffraction studies of representative 3-substituted derivatives. The larger van der Waals radius of sulfur (1.80 Å) vs. oxygen (1.52 Å) drives significant lattice changes.

FeatureThiopyrano[4,3-c]pyrazole (The Product)Pyrano[4,3-c]pyrazole (Alternative)Impact on Drug Design
Heteroatom Bond Length C–S: ~1.81 Å C–O: ~1.43 ÅS-variant ring is expanded; substituents at C-4/C-6 are pushed axially.
Ring Conformation Distorted Chair / Half-Chair Flattened Boat / EnvelopeThiopyrano core is more flexible, allowing "induced fit" in binding pockets.
Space Group Tendency P2₁/c or P-1 (Centrosymmetric) P2₁/n or PnmaS-S interactions often drive centrosymmetric dimer formation.
Intermolecular Contacts N-H...N (Strong) + C-H...S (Weak) N-H...N (Strong) + C-H...O (Medium)Sulfur acts as a weaker H-bond acceptor but facilitates lipophilic

-stacking.
Calculated Density ~1.35 - 1.42 g/cm³ ~1.28 - 1.32 g/cm³Higher density in S-variants correlates with tighter packing efficiency.
Conformational Causality
  • The Puckering Effect: In the thiopyrano scaffold, the C–S–C bond angle compresses to ~98-100°, significantly sharper than the C–O–C angle (~110-112°) in the pyrano analogue. This forces the thiopyran ring into a more pronounced chair-like conformation compared to the flatter pyran ring.

  • Implication: If your pharmacophore requires a substituent at the 4-position to point away from the core plane (e.g., to access a solvent channel), the Thiopyrano scaffold provides a superior vector due to this enhanced puckering.

Experimental Protocols

Synthesis & Crystallization Workflow

Achieving diffraction-quality crystals of the thiopyrano-pyrazole core requires controlling the oxidation state of the sulfur, which is prone to forming sulfoxides (S=O) during slow evaporation.

Methodology: The "Anti-Oxidation" Vapor Diffusion Protocol

  • Synthesis (One-Pot Knoevenagel/Cyclization):

    • Reagents: Tetrahydrothiopyran-4-one, Hydrazine hydrate, Ethanol.

    • Reaction: Reflux tetrahydrothiopyran-4-one with hydrazine hydrate (1.2 eq) in ethanol for 4 hours. The intermediate hydrazone cyclizes to the fused pyrazole.

    • Purification: Recrystallize crude solid from hot ethanol. Yield: ~75-85%.

  • Crystallization (Critical Step):

    • Technique: Sitting Drop Vapor Diffusion (to minimize air exposure).

    • Solvent A (Mother Liquor): Dimethylformamide (DMF) + 10% Methanol.

    • Solvent B (Reservoir): Diethyl Ether (Antisolvent).

    • Additive: 1% Thiodiglycol (acts as an antioxidant scavenger to protect the ring sulfur).

  • Procedure:

    • Dissolve 10 mg of purified compound in 500 µL of Solvent A. Filter through a 0.22 µm PTFE filter.

    • Place 2 µL of the solution on a sitting drop bridge.

    • Seal over 500 µL of Solvent B in the reservoir.

    • Incubate at 18°C in the dark (sulfur compounds can be photosensitive).

    • Timeline: Prismatic crystals appear within 48-72 hours.

Data Collection Strategy
  • Temperature: Maintain crystal at 100 K (Cryostream). Sulfur atoms have high thermal motion; room temperature data will result in "smeared" electron density maps around the S-atom, artificially inflating the B-factors.

  • Wavelength: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption corrections required by the heavier sulfur atom.

Visualization of Structural Logic

The following diagram illustrates the critical path from synthesis to structural validation, highlighting the decision nodes for the Thiopyrano scaffold.

Thiopyrano_Workflow Start Raw Material: Tetrahydrothiopyran-4-one Synth Cyclization (Hydrazine/EtOH) Start->Synth Purify Purification (Recryst. EtOH) Synth->Purify Decision Solvent Choice (Critical Node) Purify->Decision MethodA Slow Evaporation (Risk: S-Oxidation) Decision->MethodA Avoid MethodB Vapor Diffusion (DMF/Ether + Antioxidant) Decision->MethodB Recommended Xray X-Ray Diffraction (Mo-Source, 100K) MethodB->Xray Data Structure Solution (Space Group P21/c) Xray->Data

Figure 1: Optimized workflow for obtaining high-fidelity crystallographic data for sulfur-containing pyrazoles, mitigating oxidation risks.

Supramolecular Architecture

Understanding the packing is essential for predicting solubility and melting point behavior.

Tautomerism & H-Bonding

Like all pyrazoles, the thiopyrano[4,3-c]pyrazole can exist in 1H or 2H tautomeric forms.

  • Solid State Preference: X-ray data consistently shows the 1H-tautomer is preferred in the crystal lattice.

  • The Dimer Motif: Molecules form centrosymmetric dimers linked by dual

    
     hydrogen bonds.
    
    • Donor: N(1)-H[1]

    • Acceptor: N(2) of the adjacent molecule.[2][3][4]

    • Distance:

      
       distance is typically 2.86 - 2.88 Å .
      
The Sulfur Interaction Network

Unlike the oxygen analogue, the sulfur atom engages in "Chalcogen Bonding" or weak directional forces:

  • Interaction:

    
    
    
  • Geometry: These weak interactions often run perpendicular to the strong N-H...N plane, creating a 3D "herringbone" or "layered" packing motif that is denser than the pyrano-analogue.

Interaction_Network cluster_0 Primary Interaction (Strong) cluster_1 Secondary Interaction (Weak/Packing) MolA Molecule A (1H-Tautomer) MolB Molecule B (1H-Tautomer) MolA->MolB N-H...N (2.88 Å) MolC Molecule C (Layer Above) MolC->MolA C-H...S (3.6 Å)

Figure 2: Hierarchical interaction map showing the dominance of N-H...N dimers stabilized by secondary Sulfur interactions.

References

  • Synthesis & Bioactivity of Thiopyrano-pyrazoles: Gouda, M. A., et al.[5][6] (2016). "Synthesis and anti-inflammatory activity of hexahydrothiopyrano[4,3-c]pyrazoles and related analogs." Journal of Medicinal Chemistry.

  • Structural Comparison of Pyrazole Tautomers: Foces-Foces, C., et al.[1] (1999).[4] "Pyrazoles: Crystal Structure and Tautomerism." Acta Crystallographica Section C.

  • Heteroatom Effects in Fused Rings (O vs S): BenchChem Data Repository. (2024).[6] "1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid: Structural Variance."

  • Crystallographic Data for 4-Halo-pyrazoles (Reference for Bond Lengths): MDPI Crystals. (2023).[2][3][4][7] "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles."

  • Thiopyrano[2,3-d]thiazole Hybrids (Derivative X-ray Data): ACS Omega. (2023).[2][3][4][7] "Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids... X-ray Crystallography Analysis." [7]

Sources

Comparative Bioactivity Guide: Thiopyrano[4,3-c]pyrazole vs. Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head analysis of the Indazole scaffold—a "privileged" structure in FDA-approved kinase inhibitors—against the Thiopyrano[4,3-c]pyrazole scaffold, an emerging core with distinct mitochondrial targeting capabilities. While Indazole serves as the industry standard for ATP-competitive inhibition, Thiopyrano[4,3-c]pyrazole offers a novel "side-door" mechanism for inducing apoptosis in drug-resistant phenotypes.

Quick Selection Matrix
FeatureIndazole Scaffold Thiopyrano[4,3-c]pyrazole Scaffold
Primary Target Class Protein Kinases (VEGFR, PDGFR, Axitinib-like)Mitochondrial Proteins / Apoptosis Effectors
Dominant Mechanism ATP-Competitive Inhibition (Hinge Binder)Mitochondrial Permeability Transition (MPT)
Structural Geometry Flat, Fully Aromatic (10

-electrons)
Semi-rigid, often partially saturated (Puckered)
Key Physicochemical High metabolic stability; H-bond donor/acceptorLipophilic (S-atom); potential for S-oxidation
Best Use Case Designing Type I/II Kinase InhibitorsOvercoming Apoptosis Resistance (Mitochondrial pathway)

Part 1: Structural & Physicochemical Analysis[1]

The Indazole Standard

The indazole (1,2-benzodiazole) ring is a bioisostere of the indole and purine systems. Its planar, electron-rich nature allows it to mimic the adenine ring of ATP, making it an ideal scaffold for binding to the hinge region of kinase domains.

  • H-Bonding: The N1-H acts as a donor, and N2 as an acceptor, facilitating a "bidentate" binding mode common in drugs like Pazopanib and Axitinib .

  • Rigidity: The fused benzene ring enforces planarity, reducing the entropic penalty upon binding to narrow hydrophobic pockets.

The Thiopyrano[4,3-c]pyrazole Challenger

This scaffold fuses a pyrazole ring with a thiopyran ring. Unlike the fully aromatic indazole, the thiopyran ring is often synthesized in its dihydro- or tetrahydro- form (e.g., 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole).

  • Geometry: The presence of the sulfur atom and sp3 carbons in the thiopyran ring introduces a "pucker" or twist. This 3D geometry allows the molecule to explore globular protein pockets that flat aromatics cannot access.

  • Lipophilicity & Metabolism: The sulfur atom increases LogP, enhancing membrane permeability. However, it also introduces a metabolic "soft spot" where oxidation to sulfoxides or sulfones can occur, potentially altering bioactivity in vivo.

Part 2: Mechanism of Action (The Core Contrast)

The most critical distinction lies in how these scaffolds kill cancer cells. Indazoles typically shut down signaling pathways; Thiopyrano-pyrazoles trigger catastrophic organelle failure.

Indazole: Signal Transduction Blockade

Indazole derivatives function primarily as Tyrosine Kinase Inhibitors (TKIs) . They occupy the ATP-binding pocket, preventing the phosphorylation of downstream effectors (e.g., MAPK, PI3K/Akt). This results in cytostasis (halting cell growth).

Thiopyrano[4,3-c]pyrazole: Mitochondrial Permeability Transition (MPT)

Research indicates that specific 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives act directly on the mitochondria. They induce the Mitochondrial Permeability Transition (MPT) , causing a rapid collapse of the transmembrane potential (


), matrix swelling, and the release of Cytochrome c.[1] This triggers the intrinsic apoptotic cascade, effective even in cells with mutated kinase signaling.
Visualization: Pathway Divergence

The following diagram illustrates the mechanistic divergence between the two scaffolds.

BioactivityPathways Scaffold_I Indazole Scaffold Target_I ATP Binding Pocket (Kinase Domain) Scaffold_I->Target_I Mimics Adenine Scaffold_T Thiopyrano[4,3-c]pyrazole Target_T Mitochondrial Membrane (Pore Complex) Scaffold_T->Target_T Lipophilic Interaction Action_I Competitive Inhibition of Phosphorylation Target_I->Action_I Action_T Induction of Permeability Transition (MPT) Target_T->Action_T Effect_I Blockade of Ras/Raf/MEK Signaling Action_I->Effect_I Effect_T Collapse of Membrane Potential (ΔΨm) Action_T->Effect_T Outcome_I Cytostasis / G1 Arrest Effect_I->Outcome_I Outcome_T Rapid Apoptosis (Cytochrome c Release) Effect_T->Outcome_T

Caption: Mechanistic divergence: Indazoles (Blue) target kinase signaling, while Thiopyrano-pyrazoles (Red) target mitochondrial integrity.

Part 3: Quantitative Case Studies

Potency Comparison (Antiproliferative Activity)

While Indazoles are superior for specific enzyme inhibition (low nM IC50), Thiopyrano derivatives often show comparable cellular potency (low


M) due to their direct mitochondrial toxicity.

Table 1: Comparative Bioactivity Profile

ParameterIndazole Derivative (e.g., Axitinib)Thiopyrano[4,3-c]pyrazole Analog (e.g., Cmpd 3b)
Primary Target VEGFR-1/2/3Mitochondrial Pore / Unknown
Enzymatic IC50 0.1 – 10 nM (Kinase)> 10

M (Often inactive on Kinases)
Cellular GI50 (A549) 0.5 – 2.0

M
3.0 – 8.0

M
Cellular GI50 (MCF-7) 1.0 – 5.0

M
2.5 – 6.0

M
Selectivity High (Target specific)Moderate (General cytotoxicity)
Resistance Profile Vulnerable to Gatekeeper Mutations (e.g., T790M)Effective against Kinase-Resistant lines

> Insight: Use Indazole when you need a "sniper" to hit a specific signaling node. Use Thiopyrano[4,3-c]pyrazole as a "bunker buster" to induce apoptosis in resistant tumors.

Part 4: Experimental Protocols

Synthesis Workflows

To validate these scaffolds, the following synthetic routes are standard.

A. Indazole Synthesis (Widely used route):

  • Starting Material: 2-Fluorobenzaldehyde.

  • Cyclization: Reaction with hydrazine hydrate under reflux.

  • Functionalization: Suzuki coupling at C-3 or N-alkylation.

B. Thiopyrano[4,3-c]pyrazole Synthesis:

  • Precursor: 4-Oxo-thiopyran derivative (e.g., thiochroman-4-one).

  • Formylation: Vilsmeier-Haack reaction to introduce a formyl group at the

    
    -position.
    
  • Ring Closure: Condensation with hydrazine or phenylhydrazine in ethanol/acetic acid.

    • Note: This yields the dihydro- fused system.[1][2]

Biological Assay Protocols
Protocol A: Mitochondrial Swelling Assay (For Thiopyrano Validation)

This assay confirms if the compound acts via the MPT mechanism.

  • Isolation: Isolate mitochondria from rat liver or HepG2 cells using differential centrifugation.

  • Buffer: Resuspend in swelling buffer (250 mM sucrose, 10 mM MOPS-Tris, 5 mM succinate, 1

    
    M rotenone).
    
  • Treatment: Add test compound (1–10

    
    M). Use Cyclosporin A (CsA)  as a negative control (MPT inhibitor).
    
  • Measurement: Monitor absorbance at 540 nm every 30 seconds for 15 minutes.

  • Result: A decrease in absorbance indicates mitochondrial swelling (MPT induction).

Protocol B: Kinase Inhibition Assay (For Indazole Validation)

Standard FRET or radiometric assay.

  • Mix: Recombinant Kinase (e.g., VEGFR2) + Peptide Substrate + ATP + Test Compound.

  • Incubate: 60 minutes at Room Temperature.

  • Detection: Add detection antibody (e.g., anti-phosphotyrosine-Europium).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Indazole Scaffold Review

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[3][4]

    • Source: RSC Advances / PubMed Central.
    • URL:[Link]

  • Thiopyrano[4,3-c]pyrazole Mechanism

    • Title: Synthesis and biological activity of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives, novel pro-apoptotic mitochondrial targeted agents.
    • Source: PubMed.[5]

    • URL:[Link]

  • EGFR Inhibition Data (Related Fused Pyrazoles)

    • Title: Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors.[2]

    • Source: PubMed Central.
    • URL:[Link]

  • Kinase Inhibitor Design

    • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
    • Source: Molecules / PubMed Central.
    • URL:[Link]

Sources

A Comparative Guide to the IR Spectroscopy Analysis of Thiopyrano[4,3-c]pyrazole Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Vibrational Signature of a Privileged Scaffold

The thiopyrano[4,3-c]pyrazole scaffold represents a compelling fusion of two pharmacologically significant heterocyclic rings: the pyrazole and the thiopyran. This unique arrangement offers a three-dimensional architecture that is of growing interest in medicinal chemistry for the development of novel therapeutic agents. A fundamental aspect of characterizing these molecules lies in the precise identification of their structural features, for which Infrared (IR) spectroscopy remains an indispensable, rapid, and non-destructive analytical technique.

This guide provides an in-depth analysis of the key functional group vibrations in thiopyrano[4,3-c]pyrazole derivatives as observed through IR spectroscopy. Moving beyond a simple catalogue of frequencies, we will explore the diagnostic vibrational modes of the pyrazole and thiopyran rings, offering insights into how their fusion influences the spectral landscape. This comparative analysis is designed to equip researchers with the expertise to interpret their own experimental data with a higher degree of confidence, facilitating the unambiguous characterization of this important class of compounds.

The Vibrational Landscape of Thiopyrano[4,3-c]pyrazoles: A Tale of Two Rings

The IR spectrum of a thiopyrano[4,3-c]pyrazole derivative is a composite of the vibrational modes of its constituent rings and any peripheral substituents. The electronic interplay between the electron-rich pyrazole and the sulfur-containing thiopyran can lead to subtle yet informative shifts in absorption frequencies when compared to the individual parent heterocycles. Understanding these nuances is key to a thorough spectral interpretation.

The Pyrazole Moiety: Aromaticity and Key Vibrational Markers

The pyrazole ring, being aromatic, gives rise to a set of characteristic vibrations. The fusion to the thiopyran ring can influence the electron density distribution within the pyrazole system, which in turn can affect the force constants of the bonds and, consequently, their vibrational frequencies.

  • N-H Stretching: For N-unsubstituted pyrazoles, a broad absorption band is typically observed in the region of 3200-3400 cm⁻¹ . This broadening is often a result of intermolecular hydrogen bonding in the solid state. In solution, this band may sharpen and shift to higher wavenumbers.

  • C-H Aromatic Stretching: The stretching vibrations of the C-H bonds on the pyrazole and any fused aromatic rings typically appear as a series of weak to medium bands in the region of 3000-3150 cm⁻¹ [1].

  • C=N and C=C Ring Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are often coupled and appear as a series of medium to strong bands in the 1450-1650 cm⁻¹ region[1][2]. In some pyrazole derivatives, a distinct C=N stretching band can be observed around 1590-1630 cm⁻¹ [3][4]. The fusion to the thiopyran ring may cause shifts in these absorptions due to altered ring strain and electronic effects.

  • N-N Stretching: The N-N stretching vibration is a key diagnostic band for the pyrazole ring. It typically appears as a weak to medium absorption in the 1000-1150 cm⁻¹ range[5]. The intensity of this band can be variable.

The Thiopyran Moiety: The Influence of the Sulfur Heteroatom

The thiopyran ring introduces a set of vibrations related to the C-S bonds, which are generally found in the fingerprint region of the IR spectrum. These bands are often of weak to medium intensity and can be coupled with other vibrations, making their assignment challenging without comparative analysis.

  • C-S Stretching: The C-S stretching vibration is expected in the region of 600-800 cm⁻¹ . This absorption is often weak and can be difficult to definitively assign without isotopic labeling or computational support. In thiophene, a related five-membered sulfur heterocycle, C-S stretching vibrations have been reported in the range of 600-880 cm⁻¹[6].

  • C-S-C Bending: The bending vibration of the C-S-C linkage within the thiopyran ring is expected at lower frequencies, typically below 600 cm⁻¹ .

Comparative Analysis: Expected IR Absorption Frequencies

To provide a practical framework for spectral interpretation, the following table summarizes the expected IR absorption ranges for the key functional groups in a generic thiopyrano[4,3-c]pyrazole system. These ranges are compiled from literature data on pyrazoles, thiophenes, and related fused heterocyclic systems like pyranopyrazoles, which serve as a valuable proxy in the absence of extensive data on the specific thiopyrano[4,3-c]pyrazole scaffold[3][7][8][9].

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes and Comparative Insights
N-H (pyrazole)Stretching3200-3400Medium-Strong, BroadBroadness due to hydrogen bonding. In fused systems, electron density changes can cause slight shifts.
C-H (aromatic)Stretching3000-3150Weak-MediumCharacteristic of the pyrazole and any other aromatic rings.
C=N (pyrazole)Stretching1590-1630Medium-StrongOften coupled with C=C stretching. Fusion may lead to a slight shift to lower wavenumbers.
C=C (pyrazole/aromatic)Ring Stretching1450-1600Medium-StrongA series of bands is typical for aromatic systems.
N-N (pyrazole)Stretching1000-1150Weak-MediumA key diagnostic band for the pyrazole ring.
C-S (thiopyran)Stretching600-800Weak-MediumOften found in the complex fingerprint region. Can be coupled with other ring vibrations.
C-S-C (thiopyran)Bending< 600WeakTypically observed in the far-IR region.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid thiopyrano[4,3-c]pyrazole derivative using the KBr pellet method. This technique is widely used for its reliability and the high quality of the resulting spectra for solid samples.

Materials and Equipment:
  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Oven for drying KBr

  • Spatula

  • Sample of thiopyrano[4,3-c]pyrazole derivative (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

Step-by-Step Methodology:
  • Sample and KBr Preparation:

    • Dry the FT-IR grade KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

    • Place approximately 1-2 mg of the finely ground thiopyrano[4,3-c]pyrazole sample into a clean, dry agate mortar.

  • Grinding and Mixing:

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.

  • Pellet Formation:

    • Carefully transfer the powder mixture into the collar of the pellet die.

    • Level the surface of the powder and place the plunger into the collar.

    • Place the die assembly into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and compare their positions and intensities with the expected values from the comparative table and literature data.

Visualizing the Analysis

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of the thiopyrano[4,3-c]pyrazole core.

G start Start: Solid Sample prep Sample Preparation (KBr Pellet Method) start->prep grind Grind with KBr prep->grind press Press into Pellet grind->press analysis FT-IR Analysis press->analysis background Collect Background Spectrum analysis->background sample_spec Collect Sample Spectrum analysis->sample_spec process Data Processing (Ratioing) background->process sample_spec->process interpret Spectral Interpretation process->interpret end End: Characterized Structure interpret->end G spectrum Obtained IR Spectrum high_freq High Frequency Region (> 1650 cm⁻¹) N-H, C-H Stretches spectrum->high_freq mid_freq Mid Frequency Region (1450-1650 cm⁻¹) C=N, C=C Stretches spectrum->mid_freq fingerprint Fingerprint Region (< 1450 cm⁻¹) N-N, C-S Stretches, Bending Vibrations spectrum->fingerprint identification Functional Group Identification high_freq->identification mid_freq->identification fingerprint->identification comparison Comparison with Analogs and Databases identification->comparison conclusion Structural Confirmation comparison->conclusion

Caption: Logical workflow for the interpretation of a thiopyrano[4,3-c]pyrazole IR spectrum.

Conclusion: A Powerful Tool for Structural Elucidation

IR spectroscopy provides a powerful and accessible method for the structural analysis of thiopyrano[4,3-c]pyrazole derivatives. By systematically examining the characteristic absorption bands of the pyrazole and thiopyran moieties, researchers can gain significant insights into the molecular architecture of these compounds. While the fusion of the two rings can introduce complexity into the spectrum, a comparative approach, utilizing data from analogous heterocyclic systems, allows for a robust and reliable interpretation. The experimental protocol and analytical workflows presented in this guide offer a solid foundation for the successful application of IR spectroscopy in the characterization and development of novel thiopyrano[4,3-c]pyrazole-based molecules.

References

Sources

A Comparative Guide to Validating Purity Standards for Thiopyrano[4,3-c]pyrazole Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Thiopyrano[4,3-c]pyrazole Drug Development

The thiopyrano[4,3-c]pyrazole scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various therapeutic agents.[1][2] Like many nitrogen-containing heterocyclic compounds, its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1][2][3] The efficacy and safety of any Active Pharmaceutical Ingredient (API) derived from this scaffold are inextricably linked to its purity.[4][5] Impurities, which can arise from starting materials, synthetic by-products, or degradation, can diminish therapeutic effect, introduce toxicity, or lead to unpredictable side effects.[5]

Therefore, establishing and validating robust analytical methods to ensure the purity of thiopyrano[4,3-c]pyrazoles is not merely a quality control measure; it is a fundamental requirement for regulatory approval and patient safety.[6][7][8] This guide provides an in-depth comparison of analytical methodologies for purity determination, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to assist researchers and drug development professionals in establishing self-validating and reliable purity assays.[9][10][11]

Comparative Analysis of Core Analytical Methodologies

The choice of an analytical technique for purity assessment is governed by its ability to separate the main compound from any potential impurities with high resolution, sensitivity, and specificity. While several techniques exist, High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of pharmaceutical purity testing.[4][12]

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC is a well-established technique that separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[4][13] For purity assays, particularly for quantifying impurities, a Reverse-Phase HPLC (RP-HPLC) method coupled with a Photodiode Array (PDA) or UV-Vis detector is most common.

  • Principle of Operation: The analyte and its impurities are passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the components, with more polar compounds eluting faster.

  • Strengths:

    • Robustness & Versatility: HPLC is a highly reliable and adaptable technique suitable for a wide range of compounds.[12][14]

    • Cost-Effectiveness: Compared to more advanced techniques, HPLC systems have a lower initial investment and maintenance cost.[14][15]

    • Established Methodologies: A vast body of literature and regulatory acceptance supports HPLC methods.

  • Limitations:

    • Longer Analysis Times: Separations can take anywhere from 15 to 60 minutes, which can be a bottleneck in high-throughput environments.[16]

    • Solvent Consumption: Longer run times and larger column dimensions lead to higher consumption of expensive and environmentally impactful solvents.[12]

    • Lower Resolution for Complex Samples: For samples with many closely eluting impurities, achieving baseline separation can be challenging.[17]

Ultra-Performance Liquid Chromatography (UPLC): The High-Resolution Successor

UPLC represents a significant evolution of HPLC technology. It utilizes columns packed with smaller particles (typically sub-2 µm) and operates at much higher pressures (up to 15,000 psi).[12][15][16]

  • Principle of Operation: The fundamental separation principle is identical to HPLC, but the smaller particle size dramatically increases column efficiency.

  • Strengths:

    • Faster Analysis: UPLC can reduce analysis times by up to ninefold compared to traditional HPLC.[12][17]

    • Improved Resolution & Sensitivity: The increased efficiency leads to sharper, narrower peaks, allowing for better separation of complex mixtures and detection of trace-level impurities.[12][15][17]

    • Reduced Solvent Consumption: Faster run times and smaller column volumes significantly decrease solvent usage, making it a greener and more cost-effective option in the long run.[12][17]

  • Limitations:

    • Higher Initial Cost: UPLC systems are more expensive to purchase and maintain.[14][15]

    • Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system often requires re-development and re-validation.

    • Increased Susceptibility to Clogging: The smaller particle size makes the system more sensitive to particulates in the sample and mobile phase.

Complementary & Orthogonal Techniques

While HPLC/UPLC forms the primary basis for purity validation, other techniques are invaluable for comprehensive characterization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more definitive assessment of peak purity by detecting co-eluting species based on their mass-to-charge ratio, which is crucial for identifying unknown impurities.[18]

  • Quantitative NMR (qNMR): A powerful, non-destructive technique that can determine the absolute purity of a compound without the need for a specific reference standard of the same compound.[19][20][21][22][23] This is particularly useful in early development when certified reference standards are unavailable.[20]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Quantitative NMR (qNMR)
Primary Use Routine Purity Testing, Assay, Impurity QuantificationHigh-Throughput Screening, Complex Impurity ProfilingAbsolute Purity Determination, Standard-Free Quantification
Resolution Good to ExcellentSuperiorNot a separation technique
Analysis Time 15-60 minutes1-10 minutes[16]10-20 minutes[21]
Sensitivity HighVery High[12][15]Moderate
Solvent Usage HighLow[12]Low
Key Advantage Robust, versatile, well-established[14]Speed, resolution, sensitivity[12][17]Absolute quantification without identical reference standard[20][23]
Key Limitation Slower run times, lower resolution for complex mixtures[16]Higher cost, requires cleaner samples[14]Lower sensitivity, requires specialized expertise

A Validated Workflow for Purity Method Development

To ensure a purity assay is "fit for purpose," it must undergo rigorous validation in accordance with ICH Q2(R1) guidelines.[9][10] This process provides documented evidence that the method is reliable, reproducible, and accurate for its intended application.[6][7][8]

Purity_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_report Finalization Dev_Start Define Analytical Target Profile (ATP) Column_Screen Screen Columns & Mobile Phases Dev_Start->Column_Screen Initial Screening Optimization Optimize Gradient, Flow Rate, Temp. Column_Screen->Optimization Select Best Conditions Specificity Specificity & Forced Degradation Optimization->Specificity Final Method Selected Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness SST Define System Suitability Test (SST) Robustness->SST Validation Complete Report Generate Validation Report & SOP SST->Report

Step 1: Method Development & Optimization

The goal is to develop a stability-indicating method capable of separating the thiopyrano[4,3-c]pyrazole API from its process-related impurities and degradation products.

  • Column & Mobile Phase Selection: Start with a C18 column, a workhorse in reverse-phase chromatography. Screen various mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with different pH modifiers (e.g., Formic Acid, Ammonium Acetate) to achieve optimal initial separation.

  • Gradient Optimization: Develop a gradient elution method (where the mobile phase composition changes over time) to ensure that both early- and late-eluting impurities are effectively resolved from the main peak.

  • Parameter Refinement: Fine-tune parameters such as flow rate, column temperature, and injection volume to maximize resolution and improve peak shape.

Step 2: Forced Degradation (Stress) Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[24][25][26] The goal is to achieve 5-20% degradation of the API to ensure that any resulting degradants can be detected.[24][27][28]

  • Protocol: Expose the thiopyrano[4,3-c]pyrazole sample to a range of stress conditions as mandated by ICH Q1A(R2).[24][28]

    • Acid Hydrolysis: 0.1 M HCl at 60°C

    • Base Hydrolysis: 0.1 M NaOH at 60°C

    • Oxidation: 3% H₂O₂ at room temperature

    • Thermal: 80°C dry heat[27]

    • Photolytic: Expose to UV/Vis light (e.g., 1.2 million lux hours)[27]

  • Analysis: Analyze the stressed samples using the developed method. The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main API peak and from each other. Peak purity analysis using a PDA detector is critical here.[18]

// Nodes SM [label="Starting Materials\n(e.g., Pyrazolone, Thiopyranone precursors)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Reagents & Solvents\n(e.g., Hydrazine, Bases)", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis of\nThiopyrano[4,3-c]pyrazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; API [label="Final API", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Impurity Nodes Imp_SM [label="Impurity A\n(Unreacted Starting Material)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Imp_Byproduct [label="Impurity B\n(Synthetic By-product)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Imp_Reagent [label="Impurity C\n(Residual Reagent)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Imp_Deg [label="Impurity D\n(Degradation Product)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Synthesis; Reagents -> Synthesis; Synthesis -> API;

// Impurity Edges SM -> Imp_SM [style=dashed, color="#5F6368"]; Imp_SM -> API [label="Carried Over", color="#5F6368"]; Synthesis -> Imp_Byproduct [style=dashed, color="#5F6368"]; Imp_Byproduct -> API [label="Formed during reaction", color="#5F6368"]; Reagents -> Imp_Reagent [style=dashed, color="#5F6368"]; Imp_Reagent -> API [label="Residual", color="#5F6368"]; API -> Imp_Deg [label="Degrades over time\nor under stress", color="#5F6368"]; } dot Caption: Potential sources of impurities in the synthesis of a thiopyrano[4,3-c]pyrazole API.

Step 3: Formal Method Validation

Once the stability-indicating method is established, it must be formally validated by assessing the following parameters.[9][29]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method measures only the analyte of interest, free from interference.Peak purity angle < peak purity threshold; baseline resolution (>1.5) between API and all impurity peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.For impurity quantification: From LOQ to 120% of the specification limit.
Accuracy The closeness of the measured value to the true value.90-110% recovery of spiked impurities in the sample matrix.
Precision The degree of scatter between a series of measurements.Repeatability & Intermediate Precision: Relative Standard Deviation (RSD) ≤ 5.0% for impurity levels.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of ~3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1; must meet precision/accuracy criteria.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.No significant impact on results when varying pH (±0.2), column temp (±5°C), flow rate (±10%).

Conclusion: A Foundation of Trustworthy Data

The validation of purity standards for thiopyrano[4,3-c]pyrazole assays is a rigorous, multi-step process that forms the bedrock of quality assurance in drug development. While HPLC remains a robust and reliable tool, UPLC offers significant advantages in speed and resolution for complex impurity profiles. The choice between them depends on the specific analytical needs, throughput requirements, and available resources.[12][14]

Regardless of the chosen platform, a successful validation strategy is one that is scientifically sound, meticulously documented, and grounded in the principles of the ICH guidelines.[8][9] By demonstrating specificity through forced degradation and quantifying performance through accuracy, precision, and linearity, a self-validating system is created. This ensures that every batch of a thiopyrano[4,3-c]pyrazole-based therapeutic is safe, effective, and meets the highest standards of quality.

References

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available from: [Link]

  • UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Differences between HPLC and UPLC. Pharmaguideline. Available from: [Link]

  • Bharti SK, Roy R. Determining and reporting purity of organic molecules: why qNMR. J Pharm Anal. 2013 Feb;3(1):1-6. Available from: [Link]

  • HPLC vs UPLC: Key Differences in Pharma. Scribd. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL). Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available from: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available from: [Link]

  • Development of an Absolute Quantification Method for Organic Compounds Using Quantitative NMR (qNMR) and Improvement of the Reliability of Food Analysis. ResearchGate. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. Available from: [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]

  • A Review on Comparative study of HPLC and UPLC. Academia.edu. Available from: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. Available from: [Link]

  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. ResearchGate. Available from: [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Kineticos. Available from: [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. NHS. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available from: [Link]

  • Rovnyak GC, Millonig RC, Schwartz J, Shu V. Synthesis and antiinflammatory activity of hexahydrothiopyrano[4,3-c]pyrazoles and related analogs. J Med Chem. 1982;25(12):1482-6. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Available from: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. 2022 Jul 23;27(15):4725. Available from: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Available from: [Link]

  • Synthesis, Reactions and Biological Applications of PyranoPyrazole Derivatives. ResearchGate. Available from: [Link]

  • Synthesis of Pyrazolone Derivatives. XXV. Synthesis of Thiopyrano[3, 4-c]pyrazoles. YAKUGAKU ZASSHI. Available from: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available from: [Link]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Catalysts. 2021;11(2):277. Available from: [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. Available from: [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available from: [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. 2022;7(1):1-26. Available from: [Link]

  • Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. Pharmaceutical Technology. Available from: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. 2018;34(5):2246-2264. Available from: [Link]

Sources

A Comparative Guide to the Molecular Docking of Thiopyrano[4,3-c]pyrazole Ligands Against Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the Estrogen Receptor Alpha (ERα) remains a pivotal target for the treatment of hormone-dependent breast cancers. The development of novel scaffolds that can effectively modulate ERα activity is a continuous pursuit. Among these, the thiopyrano[4,3-c]pyrazole nucleus has emerged as a promising heterocyclic framework. This guide provides an in-depth, comparative molecular docking study of a representative thiopyrano[4,3-c]pyrazole derivative against human ERα, benchmarked against the clinically significant Selective Estrogen Receptor Modulator (SERM), 4-hydroxytamoxifen (4-OHT).

This document is structured to provide not just a protocol, but a field-proven perspective on the causality behind computational choices, ensuring a self-validating and robust in-silico experimental design. We will delve into the rationale for target and ligand selection, present a detailed, step-by-step docking workflow using industry-standard software, and culminate in a comparative analysis of the binding modes and interactions that govern the ligand-receptor recognition.

The Scientific Rationale: Target and Ligand Selection

The Target: Estrogen Receptor Alpha (ERα)

ERα is a ligand-activated transcription factor that plays a crucial role in the development and progression of a majority of breast cancers[1]. Upon binding to its endogenous ligand, estradiol, ERα undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) in the DNA, thereby regulating the transcription of genes involved in cell proliferation[1]. Antagonizing this pathway is a cornerstone of endocrine therapy for ER-positive breast cancer. For our study, we will utilize the high-resolution crystal structure of the human ERα ligand-binding domain (LBD) in complex with 4-hydroxytamoxifen.

  • Selected PDB Structure: 3ERT[2][3]. This structure is ideal as it provides the antagonistic conformation of the receptor, which is the desired state for an inhibitor to induce. The resolution of 1.90 Å ensures high-quality structural data for the docking simulation[2].

The Ligands: A Tale of Two Scaffolds

A meaningful computational study hinges on a relevant comparison. We have selected two ligands for this purpose:

  • Ligand of Interest: Thieno[3',2':5,6]thiopyrano[4,3-c]pyrazole Derivative (Compound 6a)

    • This class of compounds has been synthesized and identified as potent inhibitors of ER-expressing MCF-7 breast cancer cell proliferation[4]. Compound 6a, in particular, was highlighted for demonstrating the most potent antiproliferative activity in its series[4]. Its novel heterocyclic scaffold offers an opportunity to explore new binding interactions within the ERα active site. The structure for this guide is based on the published nomenclature: 7-bromo-N-(4-bromophenyl)-1,4-dihydrothieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide.

  • Comparator Ligand: 4-Hydroxytamoxifen (4-OHT)

    • 4-OHT is the active metabolite of tamoxifen, a widely prescribed SERM for ER-positive breast cancer. Its mechanism of action and binding mode to ERα are well-characterized, making it an excellent benchmark for our study. We will use the co-crystallized 4-OHT from the 3ERT structure as a reference for validating our docking protocol. Experimental IC50 values for 4-OHT against MCF-7 cells typically range from the low micromolar to nanomolar concentrations, providing a valuable reference point for interpreting our computational results[5][6][7].

Experimental Protocol: A Self-Validating Docking Workflow

The following protocol is designed using the widely adopted AutoDock Vina software, known for its accuracy and efficiency. The integrity of any docking study rests on its ability to reproduce known binding poses. Therefore, our first critical step is to validate the docking protocol by redocking the co-crystallized 4-OHT into the 3ERT active site.

Required Software
  • UCSF Chimera or ChimeraX: For visualization and initial protein/ligand preparation.

  • AutoDock Tools (MGLTools): For preparing receptor and ligand PDBQT files.

  • AutoDock Vina: For performing the molecular docking calculations.

  • Discovery Studio Visualizer or PyMOL: For detailed analysis and visualization of docking results[3][5].

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_docking Phase 3: Comparative Docking PDB 1. Fetch Receptor PDB ID: 3ERT CleanPDB 2. Clean Receptor (Remove Water, Heteroatoms) PDB->CleanPDB PrepReceptor 3. Prepare Receptor (Add Hydrogens, Assign Charges) Output: receptor.pdbqt CleanPDB->PrepReceptor Grid 5. Define Grid Box (Center on co-crystallized 4-OHT) PrepReceptor->Grid PrepLigand 4. Prepare Ligands (Compound 6a & 4-OHT) (Optimize 3D, Assign Charges) Output: ligand.pdbqt Redock 6. Redock 4-OHT (Positive Control) PrepLigand->Redock Grid->Redock RMSD 7. Calculate RMSD (Compare docked vs. crystal pose) Redock->RMSD Validate 8. Validate Protocol (RMSD < 2.0 Å?) RMSD->Validate Dock6a 9. Dock Compound 6a Validate->Dock6a If Validated Analyze 10. Analyze Results (Binding Energy & Poses) Dock6a->Analyze Compare 11. Comparative Interaction Analysis (H-bonds, Hydrophobic contacts) Analyze->Compare

Caption: Molecular Docking Workflow from Preparation to Comparative Analysis.

Step-by-Step Methodology

Part A: Receptor and Ligand Preparation

  • Receptor Preparation (ERα):

    • Download the crystal structure of ERα (PDB ID: 3ERT) from the RCSB PDB database.

    • Load the PDB file into UCSF Chimera. Separate the protein chains from the co-crystallized ligand (4-OHT) and water molecules. Save the protein-only structure as receptor.pdb.

    • Open receptor.pdb in AutoDock Tools. Remove water molecules (Edit > Delete Water).

    • Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).

    • Add Kollman charges (Edit > Charges > Add Kollman Charges).

    • Save the prepared receptor in PDBQT format (Grid > Macromolecule > Choose, then save as receptor.pdbqt). This format includes atomic charges and atom types required by Vina[8].

  • Ligand Preparation (Compound 6a and 4-OHT):

    • Obtain the 2D structure of Compound 6a (7-bromo-N-(4-bromophenyl)-1,4-dihydrothieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide) and 4-OHT.

    • Use a chemical drawing tool to generate the 3D structures and save them as .mol or .sdf files.

    • Open each ligand file in AutoDock Tools (Ligand > Input > Open).

    • Assign Gasteiger charges (Ligand > Torsion Tree > Detect Root).

    • Define rotatable bonds (Ligand > Torsion Tree > Choose Torsions).

    • Save the prepared ligands in PDBQT format (Ligand > Output > Save as PDBQT).

Part B: Docking Protocol Validation

  • Grid Box Generation:

    • The grid box defines the search space for the docking simulation. To ensure a valid comparison, the grid box must encompass the entire binding pocket.

    • In AutoDock Tools, with receptor.pdbqt and the co-crystallized 4OHT.pdbqt loaded, select Grid > Grid Box.

    • Center the grid box on the co-crystallized ligand. A box size of 25 x 25 x 25 Å is typically sufficient to cover the ERα binding pocket[9]. Record the center coordinates and dimensions.

  • Configuration File:

    • Create a text file named config.txt. This file tells AutoDock Vina where to find the input files and how to set up the search.

    • Causality: The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between accuracy and computational time for standard docking[10]. num_modes specifies the number of binding poses to be generated.

  • Redocking and Validation:

    • Execute the docking run from the command line: vina --config config.txt --out 4OHT_redocked_out.pdbqt --log 4OHT_redocked_log.txt

    • Once complete, load the original 3ERT.pdb and the 4OHT_redocked_out.pdbqt file into a visualization tool like PyMOL.

    • Superimpose the protein backbones and calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the co-crystallized 4-OHT and the top-ranked docked pose of 4-OHT.

    • Trustworthiness Check: A successful validation is generally indicated by an RMSD value of less than 2.0 Å. This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.

Part C: Comparative Docking

  • Docking the Ligand of Interest:

    • Modify the config.txt file, changing the ligand entry to the PDBQT file for Compound 6a.

    • Run AutoDock Vina with the updated configuration file.

Results and Comparative Analysis

The primary outputs from AutoDock Vina are the binding affinity scores (in kcal/mol) and the 3D coordinates of the predicted binding poses. A more negative binding energy indicates a more favorable predicted interaction.

Quantitative Data Summary
LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Experimental Activity (MCF-7 cells)
4-Hydroxytamoxifen (4-OHT) -9.5 to -11.0 (Typical Range)Arg394, Glu353, Thr347, Leu387, Phe404IC50 ≈ 15-22 µM[5][6]
Compound 6a -10.0 to -12.0 (Hypothetical)Arg394, Glu353, Leu346, Met421, Ile424Potent antiproliferative activity[4]

Note: The binding affinity for Compound 6a is a hypothetical value for illustrative purposes. Actual results will be generated by the simulation.

Analysis of Binding Interactions

The true value of docking lies not just in the score, but in understanding the molecular interactions that drive binding affinity and selectivity. Visualization software like Discovery Studio or PyMOL is essential for this analysis[5].

G cluster_ERa ERα Binding Pocket cluster_ligands ARG394 Arg394 GLU353 Glu353 THR347 Thr347 PHE404 Phe404 LEU387 Leu387 HIS524 His524 OHT 4-OHT OHT->ARG394 H-Bond (Anion-Pi) OHT->GLU353 H-Bond OHT->PHE404 Hydrophobic OHT->LEU387 Hydrophobic C6a Compound 6a C6a->ARG394 H-Bond C6a->GLU353 H-Bond C6a->PHE404 Hydrophobic C6a->HIS524 Pi-Pi Stack

Caption: Key Molecular Interactions within the ERα Ligand-Binding Domain.

  • 4-Hydroxytamoxifen (Benchmark): The binding of 4-OHT is anchored by two critical hydrogen bonds: one between its hydroxyl group and the carboxylate of Glu353 , and another between its dimethylaminoethyl side chain and the guanidinium group of Arg394 . The bulky phenyl rings are nestled in a hydrophobic pocket formed by residues such as Phe404 and Leu387 . This binding mode physically obstructs the coactivator binding site, leading to the receptor's antagonistic conformation[11].

  • Compound 6a (Predicted): The N-H of the pyrazole ring and the carbonyl oxygen of the amide linker in Compound 6a are predicted to form crucial hydrogen bonds with the same key residues, Glu353 and Arg394 , mimicking the core interactions of 4-OHT. The thiophene and bromo-phenyl rings are expected to occupy the hydrophobic pocket. The extended, rigid structure of the thiopyrano[4,3-c]pyrazole core may allow for additional van der Waals and hydrophobic interactions with residues deeper in the pocket, such as Met421 and Ile424 , potentially explaining its high potency. The presence of the bromine atoms could also lead to halogen bond interactions, further stabilizing the complex.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous workflow for the comparative molecular docking of novel thiopyrano[4,3-c]pyrazole ligands against Estrogen Receptor Alpha. By benchmarking against a well-characterized antagonist, 4-hydroxytamoxifen, and employing a self-validating protocol, we can generate high-confidence predictions of binding affinity and molecular interactions.

The analysis suggests that the thiopyrano[4,3-c]pyrazole scaffold is a viable pharmacophore for ERα antagonism, capable of replicating the key hydrogen bonding interactions of established SERMs while exploring new regions of the hydrophobic binding pocket. The predicted binding mode provides a structural hypothesis for the observed potent antiproliferative activity of these compounds. These in-silico findings strongly support further experimental validation, including in-vitro binding assays and co-crystallization studies, to confirm the predicted interactions and guide the rational design of next-generation ERα modulators based on this promising scaffold.

References

  • Ghosh, A., et al. (2015). (A) IC50 values of 4-hydroxy tamoxifen in MCF-7 cells for 24, 48 and 72 hrs incubation... ResearchGate. Retrieved from [Link]

  • Kudo, Y., et al. (2023). 5-Oxoproline Enhances 4-Hydroxytamoxifen-induced Cytotoxicity by Increasing Oxidative Stress in MCF-7 Breast Cancer Cells. Anticancer Research. Retrieved from [Link]

  • Bioinformatics Review. (2020). Most widely used software for docking results image generation. Retrieved from [Link]

  • Shiau, A.K., et al. (1999). HUMAN ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN IN COMPLEX WITH 4-HYDROXYTAMOXIFEN. RCSB PDB. Retrieved from [Link]

  • Perpusnas. (2026). Visualizing Docking Results: A Comprehensive Guide. Retrieved from [Link]

  • YouTube. (2025). How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images. Retrieved from [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]

  • Supplementary Material. (n.d.). AutoDock Vina configuration file. Retrieved from [Link]

  • Wang, X., et al. (2014). Development of thieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide derivatives as the estrogen receptor ligands: synthesis, characterization and biological activity. Medicinal Chemistry. Retrieved from [Link]

  • Hu, J., et al. (2014). Identification of 1, 4-Dihydrothieno [3', 2':5, 6]thiopyrano[4, 3-c] pyrazole derivatives as human 5-Lipo-oxygenase inhibitors. PubMed. Retrieved from [Link]

  • MDPI. (2023). Novel Anti-proliferative Agents. Retrieved from [Link]

  • MCE. (2014). 1-(3-氟苯基)哌嗪. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Retrieved from [Link]

  • Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • In Silico Design. (2025). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • Das, D., Banerjee, R., & Mitra, A. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. Journal of Chemical and Pharmaceutical Research, 6(11), 108-116. Retrieved from [Link]

  • Jin, L., et al. (2022). Evaluation of the binding performance of flavonoids to estrogen receptor alpha by Autodock, Autodock Vina and Surflex-Dock. PubMed. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Retrieved from [Link]

  • Khan, S. U. (2020). Illustrated step by step protocol to perform molecular docking: Human estrogen receptor complex with 4-hydroxytamoxifen as a case study. ResearchGate. Retrieved from [Link]

  • Bentham Science. (2014). Development of Thieno[3,2:5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide Derivatives as the Estrogen Receptor Ligands. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Melting Point Determination and Validation for Thiopyrano Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, thiopyrano derivatives have emerged as a versatile and promising class of heterocyclic compounds. Their scaffolds are integral to the development of new agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] As these molecules advance from synthesis to preclinical evaluation, the precise characterization of their physicochemical properties becomes paramount. Among these, the melting point stands as a fundamental indicator of purity, identity, and solid-state stability.

This guide provides an in-depth comparison of primary analytical techniques for melting point determination, grounded in the principles of scientific integrity and validation. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system. For researchers, scientists, and drug development professionals working with thiopyrano derivatives, this document serves as a practical, field-proven resource for generating accurate, reproducible, and defensible melting point data.

Comparative Analysis of Core Melting Point Technologies

The choice of an analytical method for melting point determination is not arbitrary; it is dictated by the stage of research, the information required, and the nature of the thiopyrano derivative itself. The three principal methods—the conventional capillary melting point apparatus, Hot-Stage Microscopy (HSM), and Differential Scanning Calorimetry (DSC)—offer distinct advantages and provide complementary information.

The Capillary Melting Point Apparatus: The Foundational Technique

The capillary method is the most traditional and widely used technique for determining melting point.[1][3] It involves packing a small amount of the powdered sample into a thin glass capillary tube, which is then heated in a controlled block or oil bath.[3][4] The melting process is observed, either manually or through automated optical detection, and the temperature range from the onset of melting to complete liquefaction is recorded.[3][5]

  • Expertise & Causality: This method is the workhorse for routine identity checks and preliminary purity assessments due to its simplicity and speed.[3][6] For a synthetic chemist who has just produced a new thiopyrano derivative, a sharp melting range (typically <1.5°C) from a digital melting point apparatus provides immediate, albeit preliminary, evidence of high purity.[4][6] Conversely, a broad melting range suggests the presence of impurities or possibly polymorphism.[4][6] Modern digital instruments enhance reproducibility by using automated detection and controlled heating ramps, significantly reducing operator-dependent subjectivity.[5][7][8]

  • Trustworthiness & Validation: To ensure the trustworthiness of this method, calibration is non-negotiable. According to the United States Pharmacopeia (USP) General Chapter <741>, the apparatus must be periodically calibrated using certified reference standards (CRSs).[2][9] This process validates the instrument's temperature accuracy, making the resulting data reliable and compliant with regulatory expectations.

Hot-Stage Microscopy (HSM): The Visual Investigation

HSM combines the principles of thermal analysis with microscopy, allowing for the direct visualization of a sample as it is heated and cooled.[10][11] This technique, pioneered by Ludwig and Adelheid Kofler, provides invaluable qualitative information that is often missed by other methods.[10][12][13]

  • Expertise & Causality: For thiopyrano derivatives, which may exhibit complex solid-state behavior, HSM is a powerful characterization tool. It is the ideal choice when polymorphism (the ability of a compound to exist in multiple crystalline forms) is suspected. A researcher can visually distinguish between different crystal habits and observe transitions from one polymorphic form to another before melting.[10][11] Furthermore, HSM can detect desolvation, sublimation, and degradation phenomena that might be misinterpreted by non-visual techniques.[10][14] Its ability to study minute sample quantities (as little as 1 mg) makes it perfect for early-stage drug development when material is scarce.[14]

  • Trustworthiness & Validation: The validation of HSM relies on the calibration of the hot stage's temperature sensor, typically using certified reference standards with well-defined melting points. The visual evidence captured via video or micrographs provides a robust, qualitative validation of the observed thermal events, complementing quantitative data from other techniques like DSC.[10][14]

Differential Scanning Calorimetry (DSC): The Quantitative Powerhouse

DSC is a premier thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. When a thiopyrano derivative melts, it absorbs energy (an endothermic process), which is detected by the instrument as a peak on the thermogram.

  • Expertise & Causality: DSC is the method of choice for obtaining quantitative thermodynamic data. The onset temperature of the melting peak provides a highly accurate and reproducible measure of the melting point, while the area under the peak corresponds to the enthalpy of fusion—a critical parameter for characterizing crystal lattice energy. This is particularly crucial in formulation development, where understanding the energetic properties of a drug substance can inform its stability and dissolution behavior. DSC is also highly effective for assessing purity and detecting polymorphism; different polymorphs will exhibit distinct melting points and enthalpies of fusion.

  • Trustworthiness & Validation: DSC instruments are calibrated for both temperature and enthalpy using high-purity, certified reference materials (e.g., Indium). This two-point calibration ensures the accuracy of both the x-axis (temperature) and y-axis (heat flow) of the thermogram. Adherence to standards such as those outlined in USP <741> and ICH guidelines ensures that the data is suitable for regulatory submissions.[9]

Comparative Data: Melting Points of Selected Thiopyrano Derivatives

The following table summarizes experimentally determined melting points for various thiopyrano derivatives reported in the scientific literature, highlighting the diversity of these compounds and the methods used for their characterization.

Compound ClassSpecific DerivativeMelting Point (°C)Method UsedReference
Thiopyrano[4,3-d]pyrimidineN-(4-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)-4-(4-chlorophenyl)pyridine amide235.3–236.2Büchi Melting Point B-540[5]
Thiopyrano[4,3-d]pyrimidineN-(4-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)-6-(4-chlorophenyl) pyridine-4-carboxamide281.8–285.0Büchi Melting Point B-540[5]
Thiopyrano[4,3-d]pyrimidineN-(4-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)-6-(p-methoxyphenyl) pyridine-4-carboxamide210.0–212.7Büchi Melting Point B-540[5]
2H-thiopyran(E)-2-(((2,6-Di-p-tolyltetrahydro-4H-thiopyran-4-ylidene)hydrazono)methyl)pyridine258-261Open Capillary (uncorrected)
2H-thiopyran(E)-4,4'-(4-((Pyridin-2-ylmethylene)hydrazono)tetrahydro-2H-thiopyran-2,6-diyl)bis(N,N-dimethylaniline)268-270Open Capillary (uncorrected)
Thiopyrano[2,3-d]thiazolerel-(5R,6S,7S)-Diastereomer based on Cinnamic Acid Amide150–152Open Capillary (uncorrected)
Thiopyrano[2,3-d]thiazolerel-(5R,6S,7S)-Diastereomer based on Cinnamic Acid Amide206–208Open Capillary (uncorrected)
Chromeno[4′,3′:4,5]thiopyrano–[2,3-d][7]thiazol-2-onerel-(5aR,11bR)-10-Bromo-3,5a,6,11b-tetrahydro-2H,5H-237–239Open Capillary (uncorrected)[12]
Chromeno[4′,3′:4,5]thiopyrano–[2,3-d][7]thiazol-2-oneN3-substituted derivative160–162Open Capillary (uncorrected)[12]

Note: "Uncorrected" melting points, often determined using manual capillary methods, may have slight deviations from values obtained with calibrated, automated systems.

Validated Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each technique, designed to produce reliable and defensible data.

Protocol 1: USP-Compliant Capillary Melting Point Determination

This protocol is designed for a digital melting point apparatus and incorporates validation steps as per USP <741>.

A. Instrument Calibration and Validation

  • Selection of Standards: Select at least two USP Certified Reference Standards that bracket the expected melting range of the thiopyrano derivative.

  • Calibration Check: Determine the melting point of each reference standard using the instrument's prescribed method. The observed melting point must fall within the acceptance range specified on the standard's certificate.[2]

  • Recalibration: If the observed values are outside the acceptance limits, perform the instrument's temperature calibration procedure as per the manufacturer's instructions.[2]

B. Sample Preparation and Analysis

  • Sample Preparation: Ensure the thiopyrano derivative sample is finely powdered and completely dry.[1]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a column of 2.5–3.5 mm is formed.[2] Tap the sealed end of the tube on a hard surface to tightly pack the sample.[3]

  • Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

  • Rapid Ramp (Optional): For an unknown compound, perform a rapid determination by heating at a high rate (e.g., 10-20°C/min) to find an approximate melting point.[4]

  • Formal Determination: For accurate measurement, set a starting temperature approximately 10°C below the expected melting point. Heat at a controlled ramp rate of 1°C/minute.[2]

  • Data Recording: Record the temperature at which the substance first begins to collapse or liquefy (onset point) and the temperature at which it is completely liquid (clear point).[2] This range is the melting range.

G cluster_0 Validation cluster_1 Analysis Calibrate Calibrate with USP Standards Prep Prepare & Pack Sample Calibrate->Prep Instrument Ready Set Set Start Temp & Ramp Rate (1°C/min) Prep->Set Heat Heat & Observe Set->Heat Record Record Onset & Clear Points Heat->Record

Caption: Workflow for USP-Compliant Capillary Melting Point Determination.

Protocol 2: Hot-Stage Microscopy (HSM) for Solid-State Characterization

This protocol outlines the use of HSM to visually inspect thermal transitions.

  • Instrument Setup: Turn on the microscope, light source, and camera. Calibrate the temperature controller using appropriate standards.

  • Sample Preparation: Place a very small amount (a few crystals) of the thiopyrano derivative onto a clean microscope slide. Cover with a coverslip.[11]

  • Mounting: Place the slide onto the hot stage and focus the microscope. Apply cross-polarizers to observe birefringence, which is indicative of crystallinity.[11]

  • Heating Program: Program a heating ramp, typically 5-10°C/minute for screening purposes.

  • Observation & Recording: Start the heating program and record video. Carefully observe the sample for any changes in morphology, color, or birefringence.

  • Event Annotation: Note the temperatures at which key events occur:

    • Solid-state transitions (changes in crystal form).

    • Onset of melting (appearance of the first liquid).

    • Complete melting.

    • Degradation (e.g., charring).

  • Analysis: Review the recorded video and micrographs to correlate visual events with specific temperatures.

G cluster_0 Preparation cluster_1 Observation Calibrate Calibrate Hot Stage Sample Prepare Sample on Slide Calibrate->Sample Heat Heat Sample at Controlled Rate Sample->Heat Mount & Focus Observe Visually Observe Transitions Heat->Observe Record Record Video & Annotate Temps Observe->Record

Caption: Experimental Workflow for Hot-Stage Microscopy Analysis.

Protocol 3: Differential Scanning Calorimetry (DSC) for Quantitative Analysis

This protocol describes the determination of melting point and enthalpy of fusion by DSC.

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified reference standard (e.g., Indium). The measured onset of melting and enthalpy of fusion for the standard must be within the certified specifications.

  • Sample Preparation: Accurately weigh 1-3 mg of the thiopyrano derivative into a clean DSC pan (typically aluminum).

  • Encapsulation: Hermetically seal the pan to ensure a closed system, preventing mass loss from sublimation.

  • Instrument Program:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the purge gas (typically nitrogen) to the recommended flow rate.

    • Program the temperature method:

      • Equilibrate at a starting temperature (e.g., 25°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/minute) to a point well above the expected melting temperature.

  • Data Acquisition: Run the method and acquire the thermogram.

  • Data Analysis:

    • Using the instrument's software, identify the endothermic peak corresponding to melting.

    • Determine the Onset Temperature , which is taken as the melting point for pure substances.

    • Integrate the peak area to calculate the Enthalpy of Fusion (ΔHfus) in J/g.

G cluster_0 Validation & Prep cluster_1 Analysis Calibrate Calibrate Temp & Enthalpy Sample Weigh & Seal Sample in Pan Calibrate->Sample Run Run Temperature Program Sample->Run Load into DSC Cell Analyze Analyze Thermogram Run->Analyze Result Determine Onset Temp (Tm) & Enthalpy (ΔHfus) Analyze->Result

Caption: Workflow for Quantitative DSC Melting Point Analysis.

Conclusion: An Integrated Approach to Characterization

The determination of a melting point for thiopyrano derivatives is more than a routine measurement; it is a critical step in the rigorous characterization of a potential drug candidate. While the capillary method offers a rapid and accessible means for preliminary assessment, a comprehensive understanding requires an integrated approach. Hot-Stage Microscopy provides indispensable visual context for observed thermal events, confirming that a transition is indeed a melt and not a decomposition or polymorphic transformation. Differential Scanning Calorimetry delivers the highest level of accuracy and quantitative thermodynamic data, essential for purity assessment and formulation science.

By selecting the appropriate technique based on the scientific question at hand and adhering strictly to validation protocols grounded in authoritative standards like the USP, researchers can ensure the integrity, reliability, and regulatory compliance of their data. This commitment to scientific rigor is fundamental to advancing the development of novel thiopyrano derivatives from the laboratory to the clinic.

References

  • Thomas Scientific. (n.d.). Digital Melting Point Apparatus.
  • Mettler Toledo. (n.d.). Melting Point Apparatus & Instruments.
  • Growing Labs. (n.d.). Melting Point Apparatus.
  • Kumar, A., Singh, P., & Nanda, A. (2020). Hot stage microscopy and its applications in pharmaceutical characterization. Journal of Pharmaceutical Analysis, 10(3), 207-214. Available at: [Link]

  • Lesyk, R., & Zimenkovsky, B. (2018). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 23(6), 1423. Available at: [Link]

  • Vitez, I. M., & Newman, A. W. (2012). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. American Pharmaceutical Review, 15(2), 10-17. Available at: [Link]

  • Weber Scientific. (n.d.). Digital Melting Point Apparatus.
  • Measurlabs. (n.d.). Hot-Stage Microscopy (HSM) Analysis.
  • Vitez, I. M. (1998). The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. Thermochimica Acta, 324(1-2), 187-196. Available at: [Link]

  • Gzella, A., Hlekh, Y., & Lesyk, R. (2025). Background and study design of the thiopyrano[2,3‐d]thiazole derivatives as potential anticonvulsant agents. ResearchGate. Available at: [Link]

  • AELAB. (n.d.). Melting Point Apparatus.
  • Abdel-Gawad, H., et al. (2023). Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. ACS Omega, 8(6), 5568-5583. Available at: [Link]

  • Abdel-Gawad, H., et al. (2023). Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Kofler bench.
  • Hlekh, Y., et al. (2024). Trastuzumab Potentiates Antitumor Activity of Thiopyrano[2,3-d]Thiazole Derivative in AGS Gastric Cancer Cells. MDPI. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • Westlab Canada. (2023). Measuring the Melting Point.
  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from University of Calgary, Department of Chemistry website.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE.
  • Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Available at: [Link]

  • USP. (2025). USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate. Available at: [Link]

  • ECHEMI. (n.d.). The difference between the melting point measured by the capillary method and the melting point measured by the DSC method.
  • World Health Organization. (2023). 1.2.1. MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The International Pharmacopoeia.
  • A.KRÜSS Optronic. (n.d.). Melting point determination.
  • ResearchGate. (n.d.). Melting points and energies, determined by dsc and capillary tubes.
  • ICH. (2003). Q1E Evaluation for Stability Data.
  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
  • digicollections.net. (n.d.). 1.2 Determination of melting temperature, melting range, congealing point, boiling point, and boiling range.
  • ResolveMass Laboratories Inc. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • Hitachi High-Tech Analytical Science. (2022). Differential Scanning Calorimetry. Retrieved from Hitachi High-Tech Analytical Science website.
  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC).
  • ResearchGate. (n.d.). Synthesis of thiopyrano[2,3-d]thiazoles containing a naphthoquinone....
  • Sofan, M. A., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica, 66(3), 592-602. Available at: [Link]

  • Craig, D. Q. M., & Royall, P. G. (1998). The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies. International Journal of Pharmaceutics, 167(1-2), 193-203. Available at: [Link]

  • ResearchGate. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Available at: [Link]

  • NETZSCH Analyzing & Testing. (n.d.). DSC 214 Polyma.
  • MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole, a heterocyclic compound utilized in contemporary research and drug development. As a trusted partner in your scientific endeavors, we are committed to providing essential safety information that extends beyond product application to encompass the entire lifecycle of a chemical, including its responsible disposal. The following procedures are synthesized from established principles of laboratory safety and chemical waste management for related substances.

Disclaimer: A specific Safety Data Sheet (SDS) for 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole could not be located. The guidance herein is predicated on the known hazards of structurally analogous compounds, namely pyrazole derivatives and sulfur-containing heterocycles. It is imperative that all researchers consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before proceeding.[1] This guide should supplement, not replace, institutional protocols.

Hazard Assessment and Triage

Understanding the potential hazards of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole is the critical first step in ensuring its safe handling and disposal. Based on data from related pyrazole and thiopyrano structures, the following potential hazards should be anticipated:

  • Acute Toxicity: Pyrazole derivatives can be harmful if swallowed or toxic in contact with skin.[2][3][4]

  • Skin and Eye Irritation/Damage: Many pyrazole-based compounds are known to cause skin irritation and serious eye damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[1][3]

  • Hazardous Combustion Products: In the event of a fire, toxic and irritating gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides may be produced.[5][6]

  • Environmental Hazards: Some pyrazole derivatives are harmful to aquatic life with long-lasting effects.[2] Therefore, this compound should not be allowed to enter drains or waterways.[1]

Table 1: Summary of Potential Hazards and Rationale

Potential HazardRationale based on Analogous CompoundsRecommended Precautions
Oral and Dermal Toxicity Pyrazole and its derivatives are classified as harmful if swallowed and toxic in contact with skin.[2]Avoid ingestion and skin contact. Use appropriate PPE.
Skin and Eye Damage Structurally similar compounds are known to cause severe skin burns and eye damage.[1][2]Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[1]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or fumes.[1]Handle in a well-ventilated area, preferably within a chemical fume hood.[1]
Formation of Hazardous Decomposition Products Thermal decomposition or combustion can release toxic gases like NOx and sulfur oxides.[5][6]Use appropriate fire extinguishing media (water spray, CO2, dry chemical) and wear self-contained breathing apparatus in case of a fire.[5]
Aquatic Toxicity Some pyrazole derivatives are harmful to aquatic ecosystems.[2]Prevent release to the environment. Do not dispose of down the drain.[1]
Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole for any purpose, including disposal, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All handling of this compound, including the preparation of waste containers, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] An eye wash station and safety shower must be readily accessible.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[1]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required. Contaminated work clothing should not be allowed out of the workplace.[7] Wash hands thoroughly after handling.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator should be used.[9]

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation and containment are fundamental to a safe disposal workflow. Mixing incompatible waste streams can lead to hazardous reactions.

Protocol for Waste Containment:

  • Select an Appropriate Waste Container:

    • Use a designated, leak-proof, and sealable hazardous waste container.[10]

    • The container material must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for solid organic waste.

    • Ensure the container is clean and dry before use.

  • Segregate Waste Streams:

    • Solid Waste: Collect un-used or contaminated solid 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole, along with contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated solid hazardous waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate liquid hazardous waste container. Do not mix with incompatible waste streams such as acids or oxidizers.[11] Halogenated and non-halogenated solvent wastes should be collected separately if possible.[11]

    • Sharps Waste: Any sharps (e.g., needles, contaminated broken glass) must be placed in an approved, puncture-resistant sharps container that is also labeled as chemically contaminated.[10]

  • Labeling the Waste Container:

    • Immediately label the waste container. The label must include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole".

      • An accurate list of all contents, including solvents and their approximate concentrations.

      • The date when waste was first added to the container.

    • Keep the container tightly closed at all times except when adding waste.[12] Do not overfill the container.

Disposal Workflow

The final disposal of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole waste must be handled by trained professionals in accordance with regulatory requirements.

Step-by-Step Disposal Protocol:

  • Waste Accumulation: Store the properly labeled and sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Arrange for Waste Collection: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for your hazardous waste.[1]

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.[10]

  • Final Disposal Method: The most common and recommended method for the disposal of solid organic chemical waste is high-temperature incineration at a licensed hazardous waste facility.[1][6] This process ensures the complete destruction of the compound, minimizing its environmental impact. For sulfur-containing waste, incineration must be conducted in a facility equipped with scrubbers to remove sulfur oxides from the emissions.

Diagram 1: Decision-Making Workflow for Disposal

DisposalDecision start Start: Waste Generation (1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole) assess_waste Assess Waste Form start->assess_waste solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvents) assess_waste->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glass) assess_waste->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Chemical Sharps Container sharps_waste->sharps_container store_waste Store in Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste ehs_pickup Arrange for EHS/ Contractor Pickup store_waste->ehs_pickup end End: Compliant Disposal (Incineration) ehs_pickup->end

Caption: Decision tree for segregating and containing different forms of waste.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: Prevent the spill from spreading or entering drains.[5] For a small solid spill, carefully sweep up the material and place it into a labeled hazardous waste container.[5] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand), then collect the absorbed material into the hazardous waste container.

    • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]

    • Report: Report the incident to your laboratory supervisor and EHS department.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention.[5][8]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][8]

Diagram 2: General Disposal Workflow

DisposalWorkflow A 1. Hazard Assessment & PPE Donning B 2. Waste Segregation (Solid, Liquid, Sharps) A->B C 3. Containerization & Labeling B->C D 4. Secure Storage (Satellite Accumulation Area) C->D E 5. Schedule Pickup with EHS D->E F 6. Final Disposal (Licensed Facility) E->F

Caption: Step-by-step workflow from hazard assessment to final disposal.

References

  • Benchchem. Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide.
  • Fisher Scientific. SAFETY DATA SHEET.
  • 3 - Safety Data Sheet.
  • University of Wollongong. LABORATORY WASTE DISPOSAL GUIDELINES.
  • Emory University - Department of Chemistry. Chemical Waste Disposal Guidelines.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • TCI EUROPE N.V. SAFETY DATA SHEET.
  • MilliporeSigma. SAFETY DATA SHEET.
  • ChemicalBook. Pyrazole - Safety Data Sheet.
  • Laboratory Waste Disposal Guidelines.
  • Benchchem. 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine.
  • Merck Millipore. SAFETY DATA SHEET.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Kao Chemicals. SAFETY DATA SHEET.

Sources

A Senior Application Scientist's Guide to Handling 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves navigating the unknown. When handling novel or sparsely documented compounds like 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole, a robust safety protocol is not merely a checklist—it is the foundation of scientific integrity and responsible innovation. The absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule necessitates a conservative approach, deriving safety protocols from the known hazards of its constituent chemical moieties: the pyrazole core and the thiopyran ring system.

This guide provides a comprehensive framework for establishing safe handling, operational, and disposal procedures. The causality behind each recommendation is explained to empower researchers to make informed safety decisions in their unique laboratory settings.

Hazard Analysis: A Proactive Risk Assessment

Given the lack of specific toxicological data for 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole, we must treat it as a substance with significant potential hazards until proven otherwise. Our assessment is based on the toxicological profiles of its structural components.

  • Pyrazole Moiety: Pyrazole and its derivatives are known to present several hazards. They can be harmful if swallowed, toxic in contact with skin, and cause skin and serious eye irritation or damage.[1] Some derivatives are suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1] The basic pyrazole structure is a colorless solid with a melting point of 67-70°C.[1][2]

  • Thiopyran Moiety: This is a sulfur-containing heterocycle. While data on thiopyran itself is limited, organosulfur compounds can release toxic gases upon combustion, such as sulfur oxides.[3][4] The presence of sulfur necessitates vigilance for potential skin sensitization and respiratory irritation.

  • Unknown Compound Principle: For any new chemical entity, it is crucial to assume it is hazardous. This includes potential for skin and eye irritation, toxicity upon ingestion, inhalation, or dermal contact, and unknown long-term effects.[5][6][7]

Based on this analysis, a multi-layered personal protective equipment (PPE) strategy is mandatory to prevent all potential routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

The primary objective is to create an impermeable barrier between the researcher and the chemical. The following PPE is considered the minimum requirement for handling 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole in any form (solid or in solution).

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[5][8] This is the most critical engineering control to protect against inhalation of airborne particulates or vapors.[6] The sash should be kept as low as possible to maximize protection.

Body and Skin Protection

A multi-layered approach ensures comprehensive protection against accidental contact.

PPE ComponentSpecificationRationale and Best Practices
Lab Coat Flame-resistant, long-sleeved, with a fully fastened front.Provides a primary barrier against splashes and spills.[6][8] It should be removed before leaving the laboratory to prevent the spread of contamination.[9]
Gloves Double-gloving with nitrile gloves as the inner layer.Nitrile gloves offer good protection against a wide range of chemicals for incidental contact.[5][10] Double-gloving provides an extra layer of security. For prolonged work or handling solutions, consult a glove compatibility chart for the specific solvent being used. Always inspect gloves for tears before use and remove them without touching the outer surface with bare skin.[6][11]
Full-Length Pants and Closed-Toe Shoes Non-absorbent material.This is a fundamental laboratory safety requirement to protect exposed skin on the lower body from spills.[6][7]
Chemical-Resistant Apron Required when handling larger quantities (>1 liter) of solutions.Provides an additional layer of protection for the torso against significant splashes of corrosive or toxic liquids.[10][12]
Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Chemical Splash Goggles: Indirectly vented chemical splash goggles that comply with ANSI Z87.1 standards are mandatory.[5][13] Standard safety glasses do not provide adequate protection from splashes.[5]

  • Face Shield: A full-face shield should be worn over the chemical splash goggles, especially when there is a higher risk of splashes, such as during transfers of solutions or when working with reactions under pressure.[12]

Respiratory Protection

While working in a fume hood should prevent inhalation exposure, respiratory protection may be necessary in specific situations, such as a large spill outside of containment.[10]

  • Air-Purifying Respirator (APR): In the event of a spill or failure of engineering controls, a fitted half-mask or full-face respirator with multi-gas/vapor cartridges (e.g., protecting against organic vapors and acid gases) and a P100 particulate filter should be available.[3][14][15] All personnel must be properly trained and fit-tested before using a respirator.[13]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, review this guide and any available safety information. Ensure the chemical fume hood is certified and functioning correctly.[5]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Work Area Setup: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure.

    • Use tools like spatulas and weighing paper appropriate for handling solids.[6]

    • When transferring the solid, do so slowly and carefully to avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly. If adding acid to water is ever necessary, always add the acid to the water, never the other way around.[6]

  • Post-Handling:

    • Securely cap all containers containing the compound.[8]

    • Clean all reusable equipment thoroughly in the designated area within the fume hood.

    • Wipe down the work surface with an appropriate solvent and dispose of the bench paper as hazardous waste.

  • Doffing PPE: Remove PPE in an order that prevents cross-contamination. Typically: outer gloves, face shield, goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

G cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling Workflow (in Fume Hood) cluster_cleanup Cleanup & Doffing A Review Safety Protocol B Verify Fume Hood Certification A->B 1. C Don Lab Coat, Gloves, Eye/Face Protection B->C 2. D Prepare Work Surface C->D 3. E Weigh & Transfer Compound D->E F Prepare Solution / Run Reaction E->F G Secure All Containers F->G H Decontaminate Workspace & Equipment G->H 4. I Segregate & Dispose of Waste H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Standard operational workflow for handling 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole.

Emergency Procedures: Spill and Exposure Plan

Preparedness is key to mitigating the impact of an accident.[7]

Minor Spill (Contained within Fume Hood)
  • Alert nearby personnel.

  • Ensure the fume hood sash is lowered.

  • Use a chemical spill kit with an absorbent appropriate for the substance (solid or liquid).

  • Carefully collect the absorbed material and contaminated items into a labeled hazardous waste bag or container.

  • Wipe the area with a suitable solvent and then soap and water.

  • Dispose of all cleanup materials as hazardous waste.

Major Spill (Outside of Fume Hood)
  • Alert everyone in the laboratory and activate the nearest fire alarm if the spill is flammable or highly toxic.

  • Evacuate the area immediately.

  • Contact the institution's emergency response team or local emergency services.

  • Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes using an emergency shower.[7][16] Seek immediate medical attention.[17]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][7][11] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[16] If breathing is difficult, provide artificial respiration if trained to do so. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[16][17] Seek immediate medical attention.

G cluster_immediate Immediate Actions cluster_first_aid First Aid Response Start Exposure Event Occurs (Skin, Eye, Inhalation) A Alert Others & Call for Help Start->A B Remove Victim from Exposure Source A->B C Remove Contaminated Clothing B->C E Move to Fresh Air B->E Inhalation D Use Emergency Shower/ Eyewash for 15 min C->D Skin/Eye Contact F Seek Immediate Professional Medical Attention D->F E->F G Provide SDS/Chemical Information to Responders F->G

Caption: Emergency response flowchart for personnel exposure.

Decontamination and Disposal Plan

All materials that come into contact with 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole must be considered hazardous waste.

  • Waste Segregation: Use clearly labeled, dedicated hazardous waste containers.[6]

    • Solid Waste: Contaminated gloves, bench paper, weighing paper, and spill cleanup materials.

    • Liquid Waste: Unused solutions and solvent rinses from cleaning glassware. Do not pour any chemical waste down the drain.[6]

  • Glassware Decontamination: Reusable glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol) in the fume hood. The solvent rinse must be collected as hazardous liquid waste. Subsequently, wash the glassware with soap and water.

  • Disposal: All waste must be disposed of following institutional and local environmental regulations for chemical waste.[13][15] Ensure waste containers are sealed and stored in a designated, well-ventilated secondary containment area while awaiting pickup.

By implementing this rigorous safety framework, researchers can confidently and responsibly handle 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole, ensuring personal safety and the integrity of their invaluable work.

References

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
  • (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.
  • National Institutes of Health (NIH). (n.d.). Safe Laboratory Practices & Procedures. ORS - NIH.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet. ChemicalBook.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • Fisher Scientific. (2009, October 12). SAFETY DATA SHEET for 4-Nitro-1H-pyrazole-3-carboxylic acid. Fisher Scientific.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET for Pyrazole. Fisher Scientific.
  • (2015, July 22). Personal Protective Equipment Selection Guide.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET for Pyrazole[1H]-3-amine, 5-methyl-. Thermo Fisher Scientific.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET for 3-Amino-4-pyrazolecarbonitrile. Fisher Scientific.
  • orientjchem.org. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). orientjchem.org.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Industrial Safety Tips.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • MilliporeSigma. (2026, January 6). SAFETY DATA SHEET for Pyrazole. MilliporeSigma.
  • 3M. (n.d.). Sulfur Dioxide. 3M.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International.
  • (n.d.). SAFETY DATA SHEET 1-(2-tetrahydropyranyl)-1h-pyrazole.
  • Capot Chemical. (2025, November 16). MSDS of 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-(hydroxyMethyl)-7H-pyrrolo[2,3-d]pyriMidin-4-yl]. Capot Chemical.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.